24, 25-Dihydroxy VD2
Beschreibung
Eigenschaften
IUPAC Name |
6-[4-[2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEQZNMKGFTMQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Role of 24,25-Dihydroxyvitamin D2 in Cartilage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 1,25-dihydroxyvitamin D3 is widely recognized as the most biologically active metabolite of vitamin D, emerging research has illuminated the significant and distinct roles of other vitamin D metabolites. Among these, 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) has garnered increasing attention for its specific effects on cartilage biology. This technical guide provides a comprehensive overview of the current understanding of the biological role of 24,25(OH)₂D₂ in cartilage, with a focus on its molecular mechanisms, cellular effects, and potential therapeutic implications. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working in the fields of rheumatology, orthopedics, and endocrinology.
Effects of 24,25-Dihydroxyvitamin D2 on Chondrocyte Physiology
24,25(OH)₂D₂ exerts a specific and potent influence on chondrocytes, the resident cells of cartilage. Its effects are particularly prominent in resting zone (RC) chondrocytes, the less mature chondrocytes found in the growth plate, suggesting a crucial role in chondrocyte differentiation and the maintenance of cartilage homeostasis.
Chondrocyte Proliferation and Differentiation
24,25(OH)₂D₂ has been shown to promote the differentiation of resting zone chondrocytes into a more mature phenotype characteristic of growth zone (GC) chondrocytes. This maturational effect is a key aspect of its function in endochondral ossification, the process by which cartilage is replaced by bone during development.
Extracellular Matrix Synthesis
A primary function of chondrocytes is the synthesis and maintenance of the extracellular matrix (ECM), which is primarily composed of proteoglycans and collagens. 24,25(OH)₂D₂ has been demonstrated to stimulate the synthesis of key ECM components, thereby contributing to the structural integrity of cartilage.
Quantitative Data on the Effects of 24,25-Dihydroxyvitamin D2 on Cartilage
The following tables summarize the quantitative data from various in vitro studies investigating the effects of 24,25(OH)₂D₂ on chondrocyte function.
| Parameter Measured | Cell Type | 24,25(OH)₂D₂ Concentration | Observed Effect | Reference |
| DNA Synthesis ([³H]thymidine incorporation) | Resting Zone Chondrocytes | 10⁻⁷ M | Inhibition | [1] |
| Alkaline Phosphatase Specific Activity | Resting Zone Chondrocytes | 10⁻⁷ M | Stimulation | [2][3] |
| Proteoglycan Synthesis (³⁵SO₄ incorporation) | Resting Zone Chondrocytes | 10⁻⁷ M | Stimulation | [2] |
| Collagen Synthesis ([³H]proline incorporation) | Resting Zone Chondrocytes | 10⁻⁷ M | Stimulation | [2] |
| Protein Kinase C (PKC) Activity | Resting Zone Chondrocytes | 10⁻⁸ - 10⁻⁷ M | Significant stimulation at 90-360 min | |
| Phospholipase D (PLD) Activity | Resting Zone Chondrocytes | Not specified | Stimulation within 3 min | |
| MAPK (ERK1/2) Activation | Resting Zone Chondrocytes | Dose-dependent | Stimulation, greatest at 90 min |
| Parameter | 24,25(OH)₂D₂ Treatment | Fold Change | Reference |
| DNA Synthesis | 12 nM for 24h | 2-fold increase | |
| Protein Synthesis | 12 nM for 24h | 2.4-fold increase | |
| Ornithine Decarboxylase Activity | 12 nM for 24h | 2.0-fold increase |
Signaling Pathways of 24,25-Dihydroxyvitamin D2 in Cartilage
24,25(OH)₂D₂ mediates its effects on chondrocytes through a distinct signaling pathway that is initiated at the cell membrane and is independent of the classical nuclear vitamin D receptor (VDR) pathway utilized by 1,25-dihydroxyvitamin D3.
Membrane-Associated Signaling Cascade
The signaling cascade is initiated by the binding of 24,25(OH)₂D₂ to a specific, yet to be fully characterized, membrane receptor on resting zone chondrocytes. This binding event triggers a rapid, non-genomic response involving the activation of Phospholipase D (PLD), specifically the PLD2 isoform. The activation of PLD leads to the production of diacylglycerol (DAG), which in turn activates Protein Kinase C (PKC). Activated PKC then phosphorylates and activates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). The activation of the MAPK/ERK pathway ultimately leads to changes in gene expression that drive the observed effects on chondrocyte differentiation and matrix synthesis.
References
The Discovery and Historical Perspective of 24,25-Dihydroxyvitamin D2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), a significant, yet historically overshadowed, metabolite of vitamin D2. While much of the focus in vitamin D research has been on the hormonally active form, 1,25-dihydroxyvitamin D, and the major circulating form, 25-hydroxyvitamin D, the role and significance of 24,25(OH)₂D₂ are increasingly being recognized. This document delves into the discovery of this metabolite, its historical context within the broader understanding of vitamin D metabolism, and its evolving biological significance. We present quantitative data, detailed experimental protocols, and visualizations of its metabolic pathway to serve as a valuable resource for the scientific community.
Discovery and Historical Context
The journey to understanding 24,25(OH)₂D₂ is intrinsically linked to the broader history of vitamin D research. The initial focus of early 20th-century research was on the discovery of vitamin D itself as the curative agent for rickets.[1][2][3][4] It wasn't until the mid-20th century that the focus shifted to the metabolic activation of vitamin D. The concept that vitamin D required metabolic conversion to become biologically active was a pivotal moment in endocrinology.[3]
The first step in this activation pathway was identified as the conversion of vitamin D in the liver to 25-hydroxyvitamin D (25(OH)D), the major circulating form of the vitamin. Subsequently, the kidneys were identified as the primary site for the production of the hormonally active form, 1α,25-dihydroxyvitamin D (1,25(OH)₂D), through the action of the enzyme 1α-hydroxylase (CYP27B1).
The discovery of 24,25-dihydroxyvitamin D₃ (the vitamin D₃ analogue) in 1972 by the laboratory of Hector DeLuca and Michael F. Holick marked another significant milestone. This was followed by the identification of 24,25-dihydroxyvitamin D₂. Initially, this metabolite was considered to be an inactive product of a catabolic pathway destined for excretion, a mechanism to prevent vitamin D toxicity. The enzyme responsible for this conversion is the 25-hydroxyvitamin D-24-hydroxylase (CYP24A1), which is induced by 1,25(OH)₂D as part of a negative feedback loop to regulate its own levels.
However, subsequent research has begun to challenge the notion of 24,25(OH)₂D₂ as a mere inactive byproduct. Studies have suggested potential biological roles in bone and cartilage, particularly in fracture healing and maintaining cartilage homeostasis. This has led to a renewed interest in this once-overlooked metabolite.
Quantitative Data
Table 1: Serum Concentrations of 24,25-Dihydroxyvitamin D in Human Subjects
| Population | Mean Concentration (ng/mL) | Key Findings | Reference |
| Healthy Adults | 1 to 10 | Concentrations are typically in the ng/mL range. | |
| Chronic Kidney Disease (eGFR ≥60) | 3.6 | Concentrations decrease with declining kidney function. | |
| Chronic Kidney Disease (eGFR 45-59) | 3.2 | A clear trend of lower levels with lower eGFR is observed. | |
| Chronic Kidney Disease (eGFR 30-44) | 2.6 | ||
| Chronic Kidney Disease (eGFR 15-29) | 2.6 | ||
| Chronic Kidney Disease (eGFR <15) | 1.7 | Demonstrates a significant reduction in the most severe stage of CKD. |
Table 2: Relative Binding Affinities of Vitamin D Metabolites
| Metabolite | Relative Binding Affinity vs. 1,25(OH)₂D₃ (for VDR) | Notes | Reference |
| 1,25-dihydroxyvitamin D₂ | Equal | Shows comparable affinity to the vitamin D receptor. | |
| 24(R),25-dihydroxyvitamin D₂ | 1.7 times less potent than 24(R),25(OH)₂D₃ (for rat serum DBP) | Exhibits lower affinity for the vitamin D binding protein compared to its D₃ counterpart. | |
| 1,25-dihydroxyvitamin D₂ | 1.3 times less potent than 1,25(OH)₂D₃ (for chick intestinal VDR) | Slightly lower affinity for the vitamin D receptor in this model. |
Experimental Protocols
Quantification of 24,25-Dihydroxyvitamin D₂ in Serum by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of vitamin D metabolites due to its high sensitivity and specificity.
3.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of serum, add an internal standard solution containing a known concentration of deuterated 24,25(OH)₂D₂.
-
Perform protein precipitation by adding a solution of zinc sulfate in methanol. Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Perform liquid-liquid extraction by adding an organic solvent (e.g., hexane/ethyl acetate). Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the upper organic layer containing the vitamin D metabolites.
-
Evaporate the solvent to dryness under a stream of nitrogen.
3.1.2. Derivatization (Optional but Recommended for Enhanced Sensitivity)
-
Reconstitute the dried extract in a solution of a derivatizing agent, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or DMEQ-TAD.
-
Incubate the mixture to allow the derivatization reaction to complete. This step improves ionization efficiency and assay sensitivity.
3.1.3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column (e.g., C18) is typically used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is employed.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted sample is injected.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for 24,25(OH)₂D₂ and monitoring for a specific product ion after fragmentation.
-
Precursor Ion (m/z): This will depend on the derivatization agent used, if any.
-
Product Ion (m/z): A characteristic fragment ion is selected for quantification.
-
-
Quantification: The concentration of 24,25(OH)₂D₂ in the sample is determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve.
-
Signaling and Metabolic Pathways
While a classical, well-defined signaling cascade for 24,25(OH)₂D₂ remains to be fully elucidated, its position within the vitamin D metabolic pathway is well-established. The following diagram illustrates this pathway.
References
- 1. Syntheses of 24,25-dihydroxyvitamin D2, 24,25-dihydroxy-22-dehydrovitamin D3, 25-hydroxy-24-oxo-22-dehydrovitamin D3 and 22,24,25-trihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and identification of 24,25-dihydroxyvitamin D2 using the perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple method for the isolation of vitamin D metabolites from plasma extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Metabolism of 24,25-Dihydroxyvitamin D2 in the Kidney: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and metabolism of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) in the kidney. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development who are focused on vitamin D metabolism and its implications in health and disease, particularly in the context of renal function.
Introduction
The kidney plays a pivotal role in maintaining mineral homeostasis through the tightly regulated metabolism of vitamin D. While the conversion of 25-hydroxyvitamin D (25(OH)D) to the hormonally active 1,25-dihydroxyvitamin D (1,25(OH)₂D) is a well-characterized renal process, the synthesis of other vitamin D metabolites, such as 24,25(OH)₂D₂, is also of significant physiological importance. 24,25(OH)₂D₂ is a major catabolite of 25-hydroxyvitamin D₂ (25(OH)D₂) and its production is a key step in the inactivation pathway of vitamin D. This guide will delve into the core aspects of 24,25(OH)₂D₂ synthesis and metabolism within the renal environment.
The Central Role of CYP24A1
The synthesis of 24,25(OH)₂D₂ in the kidney is primarily catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase , encoded by the CYP24A1 gene [1][2][3][4][5]. This enzyme is a member of the cytochrome P450 superfamily and is responsible for the hydroxylation of both 25(OH)D and 1,25(OH)₂D at the C-24 position, initiating their catabolism. While much of the literature focuses on vitamin D3 metabolites, CYP24A1 also hydroxylates vitamin D2 derivatives.
The expression and activity of CYP24A1 are tightly regulated to maintain vitamin D homeostasis. Key regulators include:
-
1,25-dihydroxyvitamin D (1,25(OH)₂D): The active form of vitamin D, 1,25(OH)₂D, upregulates the expression of CYP24A1, creating a negative feedback loop to control its own levels and promote the catabolism of its precursor, 25(OH)D.
-
Parathyroid Hormone (PTH): PTH suppresses the expression of CYP24A1. When calcium levels are low, PTH is secreted to stimulate the production of 1,25(OH)₂D by upregulating the 1α-hydroxylase (CYP27B1) and simultaneously downregulating the catabolic enzyme CYP24A1.
-
Fibroblast Growth Factor 23 (FGF-23): FGF-23, a hormone primarily produced by osteocytes, induces the expression of CYP24A1, thereby promoting the degradation of vitamin D metabolites.
-
Calcium and Phosphorus: Elevated serum calcium and phosphorus levels can also induce the activity of the 24-hydroxylase.
Quantitative Data on 24,25-Dihydroxyvitamin D
The circulating concentration of 24,25(OH)₂D is a valuable biomarker for assessing vitamin D catabolism. Its levels are significantly altered in conditions such as chronic kidney disease (CKD).
| Parameter | Healthy Individuals | Chronic Kidney Disease (CKD) Patients | Reference |
| Serum 24,25(OH)₂D Concentration | 1-10 ng/mL | Significantly lower, decreasing with eGFR. Mean values can range from 3.6 ng/mL (eGFR ≥60) down to 1.7 ng/mL (eGFR <15). | |
| Ratio of 25(OH)D to 24,25(OH)₂D | Typically < 25 | Can be elevated, especially in cases of CYP24A1 mutations. Ratios between 25 and 80 may indicate low vitamin D or heterozygous mutations, while ratios > 80 are suggestive of biallelic CYP24A1 mutations. |
Signaling and Metabolic Pathways
The synthesis and metabolism of 24,25(OH)₂D₂ in the kidney is an integral part of the overall vitamin D endocrine system.
Experimental Protocols
Quantification of 24,25(OH)₂D₂ in Serum/Plasma by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific measurement of 24,25(OH)₂D₂ using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5.1.1. Materials and Reagents
-
24,25(OH)₂D₂ analytical standard
-
Deuterated internal standard (e.g., d6-24,25(OH)₂D₃)
-
Acetonitrile, methanol, water, ethyl acetate (LC-MS grade)
-
Zinc sulfate solution (0.2 M)
-
Hydrochloric acid (0.1 M)
-
Derivatization agent (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or DMEQ-TAD)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
5.1.2. Sample Preparation
-
Aliquoting and Internal Standard Spiking: To 100 µL of serum or plasma, add a known amount of the deuterated internal standard.
-
Protein Precipitation: Add 150 µL of 0.2 M zinc sulfate and 450 µL of methanol. Vortex thoroughly.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction (Optional, for increased purity): Add an immiscible organic solvent (e.g., hexane), vortex, and collect the organic layer. Repeat the extraction.
-
Evaporation: Dry the extracted sample under a stream of nitrogen.
-
Derivatization (Optional, to enhance ionization efficiency): Reconstitute the dried extract in a solution of the derivatizing agent in an appropriate solvent (e.g., ethyl acetate) and incubate.
-
Final Reconstitution: Dry the derivatized sample and reconstitute in the mobile phase for LC-MS/MS analysis.
5.1.3. LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and methanol/acetonitrile (both typically containing a small amount of formic acid or ammonium formate) to separate 24,25(OH)₂D₂ from other metabolites.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
5.1.4. Data Analysis
-
Construct a calibration curve using known concentrations of the analytical standard.
-
Determine the concentration of 24,25(OH)₂D₂ in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
In Vitro 24-Hydroxylase Activity Assay in Kidney Homogenates
This assay measures the enzymatic activity of CYP24A1 in kidney tissue.
5.2.1. Materials and Reagents
-
Kidney tissue from experimental animals (e.g., vitamin D-deficient chickens or rodents)
-
Tritiated 25-hydroxyvitamin D₂ ([³H]25(OH)D₂)
-
Homogenization buffer (e.g., phosphate buffer with sucrose and EDTA)
-
Cofactors: NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase
-
Scintillation cocktail and counter
-
HPLC system with a radioactivity detector
5.2.2. Experimental Procedure
-
Preparation of Kidney Homogenate: Homogenize fresh or frozen kidney tissue in ice-cold homogenization buffer. Centrifuge at a low speed to remove cellular debris. The supernatant will contain the mitochondrial fraction with CYP24A1.
-
Incubation: In a reaction tube, combine the kidney homogenate, [³H]25(OH)D₂, and the cofactor regenerating system. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Vortex and centrifuge to separate the phases. Collect the organic phase containing the vitamin D metabolites.
-
Analysis:
-
HPLC with Radioactivity Detection: Dry the organic extract, reconstitute in mobile phase, and inject onto an HPLC system equipped with a radioactivity detector. Identify and quantify the peak corresponding to [³H]24,25(OH)₂D₂.
-
Thin-Layer Chromatography (TLC) with Autoradiography (alternative): Spot the extract on a TLC plate, develop the chromatogram, and expose it to X-ray film to visualize the radiolabeled metabolites.
-
5.2.3. Data Analysis
-
Calculate the amount of [³H]24,25(OH)₂D₂ produced per unit of protein per unit of time to determine the specific activity of the 24-hydroxylase.
Experimental Workflows
Conclusion
The synthesis and metabolism of 24,25(OH)₂D₂ in the kidney, orchestrated by CYP24A1, is a critical component of vitamin D homeostasis. Understanding the regulation of this pathway and having robust methods for the quantification of its metabolites and enzymatic activity are essential for research into the physiological roles of different vitamin D forms and for the development of therapeutic strategies targeting the vitamin D endocrine system, particularly in the context of renal disease. This guide provides a foundational framework for researchers and drug development professionals to navigate this complex area of renal physiology.
References
- 1. CYP24A1-deficient mice as a tool to uncover a biological activity for vitamin D metabolites hydroxylated at position 24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin D and the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP24A1 - Wikipedia [en.wikipedia.org]
- 4. CYP24A1 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to 24,25-Dihydroxyvitamin D Signaling in Chondrocytes
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The vast majority of scientific literature on the effects of 24,25-dihydroxyvitamin D in chondrocytes focuses on the Vitamin D3 metabolite, 24,25-dihydroxycholecalciferol (24,25(OH)₂D₃). Data specifically investigating the Vitamin D2 metabolite, 24,25-dihydroxyergocalciferol (24,25(OH)₂D₂), in this context is scarce. Therefore, this guide will detail the signaling pathways and effects of the extensively studied 24,25(OH)₂D₃, which is the primary metabolite involved in cartilage physiology.
Introduction
24,25-dihydroxyvitamin D₃ [24,25(OH)₂D₃] is a significant metabolite of Vitamin D₃, playing a crucial role in skeletal development and cartilage homeostasis. Unlike its more famous counterpart, 1,25-dihydroxyvitamin D₃ [1,25(OH)₂D₃], which primarily regulates systemic calcium levels, 24,25(OH)₂D₃ exerts direct effects on chondrocytes, particularly within the growth plate. It is locally produced by chondrocytes and acts in an autocrine and endocrine fashion to regulate their maturation and function.[1][2] This metabolite is especially critical for the resting zone chondrocytes, guiding them through the endochondral ossification pathway.[2][3] This guide provides an in-depth overview of the known signaling pathways, quantitative effects, and experimental methodologies related to 24,25(OH)₂D₃ action in chondrocytes.
Core Signaling Pathways in Resting Zone Chondrocytes
The signaling of 24,25(OH)₂D₃ in resting zone (RC) chondrocytes is predominantly mediated through rapid, non-genomic pathways initiated at the cell membrane. This is distinct from the classical nuclear receptor-mediated genomic actions of other steroid hormones.
Primary PKC-MAPK Signaling Cascade
The principal pathway involves the activation of Protein Kinase C (PKC) and the subsequent stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade.[2]
-
Receptor Binding: 24R,25(OH)₂D₃ binds with high specificity to a putative membrane-associated receptor on RC chondrocytes.
-
Phospholipase D Activation: This binding activates Phospholipase D-2 (PLD2), which hydrolyzes phosphatidylcholine to produce phosphatidic acid and choline. Phosphatidic acid is then converted to diacylglycerol (DAG).
-
PKC Activation: DAG acts as a second messenger to activate specific isoforms of Protein Kinase C, primarily PKCα, without requiring its translocation to the plasma membrane.
-
MAPK (ERK1/2) Activation: Activated PKCα then phosphorylates and activates the Extracellular signal-Regulated Kinase 1/2 (ERK1/2), a key component of the MAPK pathway.
-
Cellular Response: The activated MAPK pathway leads to downstream genomic events, including the regulation of genes involved in cell proliferation ([³H]thymidine incorporation) and extracellular matrix synthesis ([³⁵S]sulfate incorporation).
Modulation of Phospholipase A₂ and Prostaglandin Synthesis
24,25(OH)₂D₃ also influences chondrocyte function by modulating the activity of Phospholipase A₂ (PLA₂) and subsequent prostaglandin production.
-
PLA₂ Inhibition: In resting zone chondrocytes, 24,25(OH)₂D₃ inhibits the activity of PLA₂.
-
Reduced Arachidonic Acid: This inhibition decreases the release of arachidonic acid from membrane phospholipids.
-
Decreased Prostaglandin E₂ (PGE₂): With less available substrate, the production of prostaglandins like PGE₂ via cyclooxygenase (COX) enzymes is reduced.
-
Feedback Loop Modulation: Since PGE₂ can act as a negative feedback regulator on PKC, the reduction in PGE₂ levels by 24,25(OH)₂D₃ effectively removes this inhibitory signal, thereby sustaining the PKC-mediated response.
Quantitative Data Presentation
The effects of 24,25(OH)₂D₃ on chondrocytes have been quantified in various studies. The tables below summarize key findings.
Table 1: Effects of 24,25(OH)₂D₃ on Chondrocyte Proliferation and Metabolism
| Parameter | Cell Type | Concentration | Treatment Duration | Observed Effect | Reference |
|---|---|---|---|---|---|
| [³H]Thymidine Incorporation (DNA Synthesis) | Embryonic Chick Skeletal Mesenchyme | 12 nM | 24 h | 2-fold increase | |
| [³H]Leucine Incorporation (Protein Synthesis) | Embryonic Chick Skeletal Mesenchyme | 12 nM | Not specified | 2.4-fold increase | |
| Ornithine Decarboxylase (ODC) Activity | Embryonic Chick Skeletal Mesenchyme | 12 nM | Not specified | 2.0-fold increase |
| MAPK (ERK1/2) Specific Activity | Rat Resting Zone Chondrocytes | 10⁻⁷ M | 90 min | Peak stimulation (~1.5x control) | |
Table 2: Effects of 24,25(OH)₂D₃ on Extracellular Matrix (ECM) and Mineralization
| Parameter | Cell Type | Concentration | Treatment Duration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Sulfate Incorporation into Proteoglycans | Cartilage Cells in Culture | Not specified | Not specified | Stimulation | |
| Mineral (Ca²⁺, Pi) Deposition | Growth Plate Chondrocytes | 0.10 - 10 nM | > 1 week | 20-50% increase | |
| Calcium Ion Efflux | Rat Resting Zone Chondrocytes | 10⁻⁷ - 10⁻⁶ M | 1 - 6 min | Inhibition |
| Chondrocyte Maturation | Rat Resting Zone Chondrocytes | 10⁻⁷ M | 36 - 120 h | Induces differentiation to a 1,25(OH)₂D₃-responsive phenotype | |
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the effects of 24,25(OH)₂D₃ on chondrocytes.
Chondrocyte Culture and Treatment
-
Cell Source: Chondrocytes are typically isolated from the costochondral junctions of young rats (e.g., Sprague-Dawley) or from embryonic chick skeletal mesenchyme. Resting zone (RC) and growth zone (GC) chondrocytes are separated by sequential enzymatic digestion.
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere. For specific experiments, serum-free media may be used to eliminate confounding factors.
-
Treatment: Once cultures reach a desired confluency (e.g., 80%), the medium is replaced with fresh medium containing 24,25(OH)₂D₃ at the desired concentrations (typically ranging from 10⁻⁹ M to 10⁻⁷ M) or a vehicle control (e.g., ethanol).
Chondrocyte Proliferation Assay ([³H]Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: Plate chondrocytes in 96-well plates and culture until sub-confluent.
-
Treatment: Treat cells with various concentrations of 24,25(OH)₂D₃ or vehicle control for a specified period (e.g., 24 hours).
-
Radiolabeling: Add [³H]thymidine (e.g., 1 µCi/well) to each well for the final 4-6 hours of the treatment period.
-
Harvesting: Aspirate the medium and wash the cells with phosphate-buffered saline (PBS). Lyse the cells and harvest the DNA onto a filter mat using a cell harvester.
-
Quantification: Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the rate of DNA synthesis.
Protein Kinase C (PKC) Activity Assay
This assay measures the enzymatic activity of PKC in cell lysates.
-
Cell Culture and Treatment: Culture chondrocytes to confluency in 60mm dishes. Treat with 24,25(OH)₂D₃ for short durations (e.g., 0-30 minutes).
-
Cell Lysis: Rapidly wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
PKC Immunoprecipitation (Optional): Specific PKC isoforms (e.g., PKCα) can be immunoprecipitated from the lysate using a specific antibody.
-
Kinase Reaction: Incubate the cell lysate or immunoprecipitate with a reaction mixture containing a specific PKC substrate (e.g., a synthetic peptide), ATP, and [γ-³²P]ATP.
-
Quantification: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter. Activity is expressed as picomoles of phosphate transferred per minute per milligram of protein.
Conclusion
24,25-dihydroxyvitamin D₃ is a key regulator of chondrocyte physiology, particularly in the resting zone of the growth plate. Its actions are primarily mediated by a rapid, membrane-initiated signaling cascade involving PLD, PKCα, and the ERK/MAPK pathway. This leads to the promotion of chondrocyte proliferation and matrix synthesis. Furthermore, by modulating the PLA₂ pathway, it fine-tunes the cellular response. These specific actions highlight the importance of 24,25(OH)₂D₃ in the orderly progression of chondrocyte differentiation and the process of endochondral ossification, marking it as a critical factor in cartilage development and homeostasis.
References
- 1. The in vitro production and activity of 24, 25-dihydroxycholecalciferol in cartilage and calvarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 24,25-(OH)(2)D(3) regulates cartilage and bone via autocrine and endocrine mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Effects of 24,25-Dihydroxyvitamin D2 on Calcium Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physiological effects of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) on calcium homeostasis. While much of the research on vitamin D has historically focused on its active hormonal form, 1,25-dihydroxyvitamin D (calcitriol), emerging evidence suggests that other metabolites, including 24,25(OH)₂D₂, play significant, albeit less potent, roles in regulating mineral balance. This document synthesizes available quantitative data, details experimental methodologies from key studies, and visualizes the intricate signaling pathways involved. A notable portion of the available research has been conducted on the vitamin D3 metabolite, 24,25-dihydroxycholecalciferol (24,25(OH)₂D₃). Due to the limited specific data on the D2 form, this guide will primarily present the findings related to 24,25(OH)₂D₃ as a surrogate, with the acknowledgment that while the physiological effects are likely similar, subtle differences in metabolism and potency may exist.
Introduction: The Vitamin D Endocrine System
The vitamin D endocrine system is a critical regulator of calcium and phosphate homeostasis, essential for numerous physiological processes, most notably bone mineralization. Vitamin D, obtained from dietary sources (as ergocalciferol or D₂) or synthesized in the skin upon exposure to ultraviolet B radiation (as cholecalciferol or D₃), undergoes a two-step hydroxylation process to become biologically active. The first hydroxylation occurs in the liver, converting vitamin D to 25-hydroxyvitamin D (25(OH)D), the major circulating form and an indicator of vitamin D status. The second hydroxylation, occurring primarily in the kidneys, is catalyzed by the enzyme 1α-hydroxylase (CYP27B1) to produce the hormonally active 1,25-dihydroxyvitamin D (1,25(OH)₂D).
However, the metabolic pathway of vitamin D is not limited to activation. The enzyme 24-hydroxylase (CYP24A1) plays a crucial role in the catabolism of both 25(OH)D and 1,25(OH)₂D, leading to the production of 24,25-dihydroxyvitamin D (24,25(OH)₂D) and 1,24,25-trihydroxyvitamin D, respectively. For many years, 24,25(OH)₂D was considered an inactive byproduct. However, accumulating evidence suggests that it possesses biological activities of its own, particularly in the realms of bone formation and the fine-tuning of calcium homeostasis.
This guide will delve into the specific physiological effects of 24,25(OH)₂D₂, focusing on its impact on intestinal calcium absorption, bone metabolism, and the regulation of parathyroid hormone (PTH).
Quantitative Effects of 24,25-Dihydroxyvitamin D on Calcium Homeostasis
The following tables summarize the quantitative data from key in vivo studies investigating the effects of 24,25-dihydroxyvitamin D administration on various parameters of calcium homeostasis. It is important to note that these studies primarily utilized the D3 form of the metabolite.
Table 1: Effects of 24,25-Dihydroxyvitamin D₃ on Serum and Urine Calcium
| Study Population | Intervention | Duration | Serum Calcium Change | Urinary Calcium Change | Reference |
| Vitamin D-deficient, azotemic rats | 65 pmol/day 24,25(OH)₂D₃ (intraperitoneal) | 10 days | Corrected hypocalcemia | Not reported | [1] |
| Vitamin D-deficient, azotemic rats | 130 pmol/day 24,25(OH)₂D₃ (intraperitoneal) | 10 days | Induced mild hypercalcemia | Not reported | [1] |
| Rats with hydrocortisone-induced hypercorticoidism | High-dose 24,25(OH)₂D₃ | Not specified | Increased | Not reported | [2] |
| Patients with chronic renal failure | 10 µ g/day 24,25(OH)₂D₃ (oral) | 3 months | No significant change in plasma ionized calcium | Not reported | [3] |
| Normal humans and patients with mineral metabolism disorders | 1-10 µ g/day 24,25(OH)₂D₃ (oral) | Not specified | Did not increase plasma calcium | Did not increase urinary calcium | [4] |
Table 2: Effects of 24,25-Dihydroxyvitamin D₃ on Intestinal Calcium and Phosphate Absorption
| Study Population | Intervention | Duration | Fractional Calcium Absorption Change | Fractional Phosphate Absorption Change | Reference |
| Patients with chronic renal failure | 10 µ g/day 24,25(OH)₂D₃ (oral) | 3 months | Small but significant increment (p < 0.01) | Small but significant increment (p < 0.05) | |
| Normal humans and patients with mineral metabolism disorders | 1-10 µ g/day 24,25(OH)₂D₃ (oral) | Not specified | Increased | Not reported | |
| Vitamin D-deficient chicks | 2 nmoles 24R,25(OH)₂D₃ | Single dose | Significantly stimulated | Not reported |
Table 3: Effects of 24,25-Dihydroxyvitamin D₃ on Bone Metabolism
| Study Population | Intervention | Duration | Key Findings on Bone | Reference |
| Vitamin D-deficient, azotemic rats | 65 and 130 pmol/day 24,25(OH)₂D₃ (intraperitoneal) | 10 days | Reduced osteoid width and area; Increased rates of osteoid maturation and initial mineralization. | |
| Rats with hydrocortisone-induced hypercorticoidism | High-dose 24,25(OH)₂D₃ | Not specified | Distinctly increased bone tissue density and calcium/phosphorus content. | |
| Vitamin D-deficient chicks | < 130 nmoles 24R,25(OH)₂D₃ or 24S,25(OH)₂D₃ | Single dose | No significant effect on bone calcium mobilization. |
Table 4: Effects of 24,25-Dihydroxyvitamin D₃ on Parathyroid Hormone (PTH)
| Study Population | Intervention | Duration | Serum PTH Change | Reference |
| Patients with chronic renal failure | 10 µ g/day 24,25(OH)₂D₃ (oral) | 3 months | Significant fall in immunoreactive PTH (p < 0.05) | |
| Normal humans and patients with pseudohypoparathyroidism type I | PTH infusion | Acute | No consistent response of 24,25(OH)₂D levels |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of experimental protocols from key studies investigating the effects of 24,25-dihydroxyvitamin D.
Animal Studies
-
Study in Vitamin D-deficient, Azotemic Rats:
-
Animal Model: Vitamin D-deficient, azotemic rats. Azotemia was likely induced to mimic conditions of chronic kidney disease.
-
Intervention: Daily intraperitoneal administration of 24,25(OH)₂D₃ at doses of 65 pmol or 130 pmol for 10 days. A vehicle-treated control group was also included.
-
Outcome Measures: Bone formation, mineralization, and resorption were measured. Serum calcium levels were also monitored.
-
Reference:
-
-
Study in Rats with Hydrocortisone-Induced Hypercorticoidism:
-
Animal Model: Rats treated with hydrocortisone to induce a state of hypercorticoidism and associated bone loss.
-
Intervention: Administration of a high dose of 24,25(OH)₂D₃. The exact dose and duration were not specified in the abstract. A comparison was made with the administration of 1,25(OH)₂D₃ and a combination of both metabolites.
-
Outcome Measures: Phosphorus-calcium metabolism and the state of bone tissue were assessed. Bone tissue density and calcium/phosphorus content were measured.
-
Reference:
-
-
Study in Vitamin D-deficient Chicks:
-
Animal Model: Vitamin D-deficient chicks.
-
Intervention: A single dose of 24R,25(OH)₂D₃ or 24S,25(OH)₂D₃ was administered to measure acute effects on intestinal calcium transport and bone calcium mobilization. For chronic effects, chicks received daily oral doses of 32.5, 325, or 1,625 pmoles of 24R,25(OH)₂D₃ for 4 weeks.
-
Outcome Measures: Intestinal calcium transport, bone calcium mobilization, growth, serum calcium, bone ash, renal 25-hydroxycholecalciferol-1-hydroxylase activity, and intestinal vitamin D-dependent calcium-binding protein levels.
-
Reference:
-
Human Studies
-
Study in Patients with Chronic Renal Failure:
-
Study Design: A crossover study involving 12 patients with chronic renal failure requiring dialysis.
-
Intervention: Patients were treated with either 10 µg of 24,25(OH)₂D₃ daily or a placebo for 3 months, after which the treatments were crossed over for another 3 months.
-
Outcome Measures: Fractional rates of intestinal absorption of calcium and phosphate were measured using a combined radioisotope test. Plasma ionized calcium, plasma phosphate, and immunoreactive PTH levels were also determined.
-
Reference:
-
Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which 24,25(OH)₂D₂ exerts its effects on calcium homeostasis are not as well-defined as those for 1,25(OH)₂D. However, based on available research, several potential mechanisms can be proposed.
Vitamin D Metabolism and Regulation
The production of 24,25(OH)₂D is a key step in vitamin D catabolism, regulated by the enzyme CYP24A1. The expression of CYP24A1 is, in turn, regulated by 1,25(OH)₂D and PTH, forming a feedback loop.
Potential Signaling in Target Tissues
While 24,25(OH)₂D has a much lower affinity for the vitamin D receptor (VDR) compared to 1,25(OH)₂D, it is still possible that some of its effects are mediated through the VDR, especially at higher concentrations. Alternatively, a distinct receptor for 24,25(OH)₂D may exist, although this has not been definitively identified.
The following diagram illustrates a hypothetical workflow for investigating the signaling pathway of 24,25(OH)₂D₂ in an intestinal cell line.
Discussion and Future Directions
The available evidence, primarily from studies on 24,25(OH)₂D₃, suggests that this metabolite is not merely an inactive catabolite but possesses distinct biological activities related to calcium homeostasis. It appears to have a modest effect on increasing intestinal calcium and phosphate absorption and may play a role in suppressing PTH secretion, particularly in conditions of renal impairment. Its effects on bone are complex, with evidence suggesting a role in the maturation and mineralization of osteoid.
A critical gap in the current understanding is the lack of specific research on 24,25-dihydroxyvitamin D2. Future research should focus on directly comparing the physiological effects of 24,25(OH)₂D₂ and 24,25(OH)₂D₃ to elucidate any differences in their potency and metabolic fate. Furthermore, the identification and characterization of a specific receptor for 24,25(OH)₂D, if one exists, would be a major breakthrough in understanding its mechanism of action.
For drug development professionals, the potential of 24,25(OH)₂D₂ and its analogs as therapeutic agents warrants further investigation. Its modest calcemic activity, coupled with its potential to suppress PTH and promote bone mineralization, could offer a favorable safety profile for the treatment of certain metabolic bone diseases, particularly in patients with chronic kidney disease.
Conclusion
References
- 1. Effect of 24,25-dihydroxycholecalciferol on calcium absorption in proximal small intestine in uraemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effect of 1,25-dihydroxycholecalciferol and 24,25-dihydroxycholecalciferol on calcium homeostasis in rats treated with hydrocortisone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 4. Is 24,25-dihydroxycholecalciferol a calcium-regulating hormone in man? - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Nuances of 24,25-Dihydroxyvitamin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
While extensive research has illuminated the roles of vitamin D3 and its active metabolite, 1,25-dihydroxyvitamin D3, the precise molecular mechanisms of other vitamin D metabolites, such as 24,25-dihydroxyvitamin D2, remain a subject of ongoing investigation. This technical guide synthesizes the current understanding of 24,25-dihydroxyvitamin D2's action at the molecular level, drawing upon available data and parallels with its more studied D3 counterpart.
Core Concepts: Genomic and Non-Genomic Pathways
Vitamin D metabolites exert their effects through two primary pathways:
-
Genomic Pathway: This classical pathway involves the binding of the vitamin D metabolite to the nuclear Vitamin D Receptor (VDR). This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR), and this complex binds to Vitamin D Response Elements (VDREs) on the promoter regions of target genes, thereby modulating their transcription.
-
Non-Genomic Pathway: These are rapid cellular responses that do not involve gene transcription. They are initiated by the binding of vitamin D metabolites to a putative membrane-associated VDR, leading to the activation of intracellular signaling cascades.
Quantitative Data Summary
The available quantitative data for 24,25-dihydroxyvitamin D2 is limited. The following table summarizes key comparative binding information. It is important to note that much of the data is in comparison to the D3 metabolites.
| Compound | Assay | System | Relative Potency/Affinity | Reference |
| 24(R),25-Dihydroxyvitamin D2 | Competitive Protein Binding Assay | Rat serum binding proteins | 1.7 times less potent than 24(R),25-(OH)2D3 in displacing [3H]25(OH)D3 | [1] |
| 1,25-Dihydroxyvitamin D2 | Competitive Protein Binding Assay | Chick intestinal binding receptor | 1.3 times less potent than 1,25-(OH)2D3 in displacing [3H]1,25-(OH)2D3 | [1] |
| 1,25-Dihydroxyvitamin D2 | Competitive Binding Assay | In vitro kidney homogenate | Slightly less efficient (77%) in binding compared to 1,25-(OH)2D3 | [2] |
Signaling Pathways
Direct evidence for the signaling pathways of 24,25-dihydroxyvitamin D2 is scarce. However, research on 24,25-dihydroxyvitamin D3 in chondrocytes provides a plausible model for its non-genomic actions. This pathway is initiated at the cell membrane and involves the activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) cascade.
Studies on the D3 form suggest that in resting zone chondrocytes, 24,25(OH)2D3 activates PKC through a phospholipase D (PLD)-mediated mechanism. This in turn stimulates the MAPK pathway, specifically ERK1/2, leading to downstream cellular responses such as proliferation and differentiation.[3][4]
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of 24,25-dihydroxyvitamin D2 to the Vitamin D Receptor (VDR).
Objective: To determine the inhibitory constant (Ki) of 24,25-dihydroxyvitamin D2 for the VDR.
Materials:
-
Receptor Source: Recombinant VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: [3H]-1,25-dihydroxyvitamin D3.
-
Test Compound: 24,25-dihydroxyvitamin D2 at various concentrations.
-
Unlabeled Competitor: Unlabeled 1,25-dihydroxyvitamin D3 for determining non-specific binding.
-
Assay Buffer: e.g., Tris-HCl buffer with additives.
-
Separation Method: Hydroxylapatite slurry or glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Incubation: Incubate the receptor source with a fixed concentration of the radioligand and varying concentrations of the test compound (24,25-dihydroxyvitamin D2) or unlabeled competitor.
-
Separation: Separate the bound from free radioligand using hydroxylapatite or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring changes in the expression of target genes (e.g., SOX9, COL2A1, AGG) in chondrocytes following treatment with 24,25-dihydroxyvitamin D2.
Objective: To quantify the dose-dependent effect of 24,25-dihydroxyvitamin D2 on the expression of chondrocyte-specific genes.
Materials:
-
Cell Culture: Primary chondrocytes or a suitable chondrocyte cell line.
-
Treatment: 24,25-dihydroxyvitamin D2 at various concentrations.
-
RNA Isolation Kit.
-
Reverse Transcription Kit.
-
qPCR Master Mix (e.g., SYBR Green).
-
Primers for target genes (SOX9, COL2A1, AGG) and a housekeeping gene (e.g., GAPDH).
-
Real-Time PCR System.
Procedure:
-
Cell Treatment: Treat chondrocytes with different concentrations of 24,25-dihydroxyvitamin D2 for a specified time.
-
RNA Isolation: Isolate total RNA from the treated cells.
-
cDNA Synthesis: Reverse transcribe the RNA to complementary DNA (cDNA).
-
qPCR: Perform qPCR using the cDNA, specific primers, and qPCR master mix.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to the housekeeping gene, using the ΔΔCt method.
Conclusion
The molecular mechanism of action of 24,25-dihydroxyvitamin D2 is an area that requires further dedicated research. While it is understood to be a metabolite of vitamin D2, its specific biological roles and the signaling pathways it modulates are not well-defined. Current evidence, largely extrapolated from studies on its D3 analog, suggests potential roles in cartilage and bone metabolism through non-genomic signaling pathways involving PKC and MAPK. Future research should focus on obtaining direct quantitative data on the binding affinities and dose-response effects of 24,25-dihydroxyvitamin D2 to fully elucidate its physiological significance and therapeutic potential.
References
- 1. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand receptor assay for 25-hydroxyvitamin D2/D3 and 1 alpha, 25-dihydroxyvitamin D2/D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of 24R,25-(OH)(2)D(3) on protein kinase C activity in chondrocytes is mediated by phospholipase D whereas the effect of 1alpha,25-(OH)(2)D(3) is mediated by phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1alpha,25-dihydroxyvitamin D(3) and 24R,25-dihydroxyvitamin D(3) modulate growth plate chondrocyte physiology via protein kinase C-dependent phosphorylation of extracellular signal-regulated kinase 1/2 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Role of 24,25-Dihydroxyvitamin D2 in Cellular Proliferation and Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), a major metabolite of vitamin D₂, has long been considered an inactive catabolite. However, emerging evidence suggests it plays a significant, nuanced role in regulating cellular proliferation and differentiation, particularly in skeletal tissues. This technical guide provides an in-depth analysis of the current understanding of 24,25(OH)₂D₂'s functions, focusing on its impact on chondrocytes and mesenchymal stem cells. It details the underlying signaling pathways, presents quantitative data from key studies, and provides comprehensive experimental protocols for researchers investigating this metabolite. This document aims to serve as a critical resource for scientists and drug development professionals exploring the therapeutic potential of 24,25(OH)₂D₂ in bone and cartilage regeneration and other cellular processes.
Introduction
Vitamin D metabolism is a complex process yielding a suite of bioactive molecules that regulate a wide array of physiological functions. While 1,25-dihydroxyvitamin D (1,25(OH)₂D) is recognized as the most hormonally active form, the biological significance of other metabolites is an area of active investigation. Among these, 24,25-dihydroxyvitamin D₂ has garnered increasing interest for its potential regulatory roles in cellular fate. This guide synthesizes the current knowledge on the effects of 24,25(OH)₂D₂ on cellular differentiation and proliferation, providing a foundational resource for further research and development.
Metabolism of 24,25-Dihydroxyvitamin D2
Vitamin D₂ (ergocalciferol) is hydroxylated in the liver to form 25-hydroxyvitamin D₂ (25(OH)D₂). Subsequently, in the kidney and other tissues, 25(OH)D₂ can be further hydroxylated by the enzyme CYP24A1 (25-hydroxyvitamin D-24-hydroxylase) to yield 24,25-dihydroxyvitamin D₂. The expression and activity of CYP24A1 are tightly regulated by factors such as 1,25(OH)₂D, parathyroid hormone (PTH), and fibroblast growth factor 23 (FGF23), highlighting the intricate control of vitamin D metabolite concentrations.
Role in Cellular Differentiation
24,25(OH)₂D₂ has demonstrated significant effects on the differentiation of various cell types, most notably chondrocytes and mesenchymal stem cells (MSCs).
Chondrocyte Differentiation
Studies have shown that 24,25(OH)₂D₂ plays a crucial role in chondrocyte maturation. Specifically, it has been observed that resting zone chondrocytes respond to 24,25(OH)₂D₃, which induces their differentiation into a phenotype characteristic of growth zone chondrocytes that are then responsive to 1,25(OH)₂D₃.[1] This suggests a sequential role for vitamin D metabolites in the regulation of endochondral ossification.
Osteoblastic Differentiation of Mesenchymal Stem Cells
24R,25-dihydroxyvitamin D3 has been shown to be fundamental for the osteoblastic differentiation of human mesenchymal stem cells (hMSCs).[2][3] It promotes this differentiation pathway by increasing alkaline phosphatase activity and enhancing calcium mineralization of the extracellular matrix.[2][3]
Role in Cellular Proliferation
The influence of 24,25(OH)₂D₂ on cellular proliferation appears to be cell-type specific and context-dependent.
Inhibition of Mesenchymal Stem Cell Proliferation
In human mesenchymal stem cells, 24R,25(OH)₂D₃ has been shown to significantly decrease proliferation. This anti-proliferative effect is observed alongside its pro-differentiative actions, suggesting a role in shifting MSCs from a proliferative state to a differentiative one.
Effects on Chondrocyte Proliferation
The effect of 24,25(OH)₂D₂ on chondrocyte proliferation is more complex. Some studies suggest that it can stimulate the proliferation of resting zone chondrocytes. For instance, one study demonstrated a 2-fold increase in [³H]thymidine incorporation in chick cartilage cultures treated with 12 nM 24R,25(OH)₂D₃.
Signaling Pathways
The cellular effects of 24,25(OH)₂D₂ are mediated through distinct signaling cascades, often in a manner that is independent of the classical vitamin D receptor (VDR) pathway associated with 1,25(OH)₂D.
Protein Kinase C (PKC) and MAPK Signaling in Chondrocytes
In resting zone chondrocytes, 24R,25(OH)₂D₃ has been shown to activate the Protein Kinase C (PKC) pathway. This activation, in turn, leads to the phosphorylation and activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2), a member of the Mitogen-Activated Protein Kinase (MAPK) family. This signaling cascade is crucial for mediating the effects of 24R,25(OH)₂D₃ on chondrocyte differentiation and proliferation.
References
- 1. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 24R,25-Dihydroxyvitamin D3 Promotes the Osteoblastic Differentiation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
24,25-Dihydroxyvitamin D2: A Comprehensive Technical Guide to its Role as a Catabolite of Vitamin D2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vitamin D2 (ergocalciferol) undergoes a series of metabolic conversions to exert its physiological effects and to be cleared from the body. A key, yet often overlooked, step in this process is the formation of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), a significant catabolite. This technical guide provides an in-depth exploration of the enzymatic conversion of vitamin D2 to 24,25(OH)₂D₂, its subsequent metabolic fate, and the analytical methodologies for its quantification. Furthermore, it delves into the emerging evidence suggesting that 24,25(OH)₂D₂ may not be merely an inactive byproduct but may possess unique biological activities, particularly in cartilage and bone homeostasis. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biochemical pathways to serve as a valuable resource for researchers in the field.
The Metabolic Pathway of Vitamin D2 Catabolism
The catabolism of vitamin D2 is a critical process for maintaining vitamin D homeostasis and preventing potential toxicity from excessive levels of its active form, 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂). The primary enzyme responsible for the initial step in the catabolic cascade is the mitochondrial cytochrome P450 enzyme, 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene.[1][2][3]
The metabolic journey begins with the conversion of vitamin D2 to 25-hydroxyvitamin D2 (25(OH)D₂) in the liver. 25(OH)D₂, the major circulating form of vitamin D2, then serves as a substrate for two key renal enzymes: CYP27B1 (1α-hydroxylase) which produces the active hormone 1,25(OH)₂D₂, and CYP24A1 (24-hydroxylase) which generates 24,25(OH)₂D₂.[2][4] The formation of 24,25(OH)₂D₂ represents a crucial deactivating step, diverting the metabolic flow away from the production of the potent 1,25(OH)₂D₂.
The expression of CYP24A1 is tightly regulated. It is induced by high levels of 1,25(OH)₂D₃ and fibroblast growth factor 23 (FGF23), and suppressed by parathyroid hormone (PTH). This feedback mechanism ensures that when active vitamin D levels are sufficient, the catabolic pathway is upregulated to prevent hypercalcemia and other adverse effects.
// Node Definitions VD2 [label="Vitamin D2\n(Ergocalciferol)", fillcolor="#F1F3F4", fontcolor="#202124"]; "25OHD2" [label="25-hydroxyvitamin D2\n(25(OH)D2)", fillcolor="#F1F3F4", fontcolor="#202124"]; "1,25(OH)2D2" [label="1,25-dihydroxyvitamin D2\n(Active Form)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "24,25(OH)2D2" [label="24,25-dihydroxyvitamin D2\n(Catabolite)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inactive_Metabolites [label="Further Oxidized\nInactive Metabolites", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Invisible nodes for layout {rank=same; "1,25(OH)2D2"; "24,25(OH)2D2"}
// Edge Definitions VD2 -> "25OHD2" [label=" 25-hydroxylase (Liver)"]; "25OHD2" -> "1,25(OH)2D2" [label=" CYP27B1 (1α-hydroxylase)\n(Kidney)"]; "25OHD2" -> "24,25(OH)2D2" [label=" CYP24A1 (24-hydroxylase)\n(Kidney & other tissues)"]; "24,25(OH)2D2" -> Inactive_Metabolites [label=" Further Oxidation"]; "1,25(OH)2D2" -> Inactive_Metabolites [label=" CYP24A1"]; }
Figure 2. Experimental workflow for in vivo vitamin D2 metabolism studies.
Biological Activity and Signaling Pathways
While traditionally considered an inactive catabolite, emerging evidence suggests that 24,25-dihydroxyvitamin D may possess biological functions, particularly in the context of bone and cartilage. Studies on 24,25(OH)₂D₃ have shown that it can regulate the physiology of resting zone chondrocytes in the growth plate.
Proposed Signaling Pathway in Resting Zone Chondrocytes (based on 24,25(OH)₂D₃ studies):
24,25(OH)₂D₃ appears to exert its effects through a membrane-associated signaling pathway, distinct from the nuclear vitamin D receptor (VDR) pathway utilized by 1,25(OH)₂D₃. This non-genomic pathway is initiated by the binding of 24,25(OH)₂D₃ to a putative membrane receptor on resting zone chondrocytes. This binding event triggers a cascade of intracellular signaling events, including the activation of Protein Kinase C (PKC) via a phospholipase D (PLD)-dependent mechanism. The activation of PKC, in turn, leads to the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), a member of the Mitogen-Activated Protein Kinase (MAPK) family. This signaling cascade ultimately influences chondrocyte proliferation and differentiation.
dot
References
- 1. Kinetic analysis of human CYP24A1 metabolism of vitamin D via the C24-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 24,25-Dihydroxyvitamin D2 in Human Serum using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While much of the available literature focuses on its counterpart, 24,25-dihydroxyvitamin D3, this guide consolidates available information for the specific quantification of the D2 metabolite, highlighting key considerations for researchers.
Introduction
24,25-dihydroxyvitamin D₂ is a catabolite of 25-hydroxyvitamin D₂ (25(OH)D₂), formed by the action of the enzyme cytochrome P450 CYP24A1.[1] The concentration of 24,25(OH)₂D₂ in serum can serve as an indicator of vitamin D catabolic status.[1] Accurate measurement of this metabolite is crucial for a comprehensive understanding of vitamin D metabolism and its role in various physiological and pathological processes. LC-MS/MS has emerged as the preferred method for the quantification of vitamin D metabolites due to its high sensitivity and specificity.[2]
Experimental Protocols
This section details the methodologies for sample preparation, LC separation, and MS/MS detection of 24,25(OH)₂D₂ in human serum.
Protocol 1: Liquid-Liquid Extraction with Derivatization
This protocol is adapted from methods developed for the simultaneous analysis of multiple vitamin D metabolites.[3][4]
1. Sample Preparation
-
Materials:
-
Human serum samples
-
Internal Standard (IS): d₆-24,25(OH)₂D₃ (Note: A specific deuterated standard for 24,25(OH)₂D₂ is ideal but may not be commercially available. d₆-24,25(OH)₂D₃ is often used for the analysis of both D2 and D3 forms).
-
Zinc sulfate solution (0.2 M)
-
Methanol
-
Hexane
-
Methyl tert-butyl ether (MTBE)
-
DMEQ-TAD derivatizing agent
-
Ethyl acetate
-
Ethanol
-
Reconstitution solution (e.g., 60:40 v/v methanol/water)
-
-
Procedure:
-
To 100 µL of serum in a microcentrifuge tube, add the internal standard solution.
-
Add 200 µL of water and vortex.
-
Add 150 µL of 0.2 M zinc sulfate and vortex.
-
Add 450 µL of methanol to precipitate proteins and vortex thoroughly.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding 700 µL of hexane and 700 µL of MTBE. Vortex to mix.
-
Transfer the upper organic layer to a new tube and dry under a stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 25 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate and incubate at room temperature for 30-60 minutes in the dark. A second addition of the derivatizing agent may improve efficiency.
-
Add 40 µL of ethanol, then dry the derivatized extract under nitrogen.
-
Reconstitute the final residue in a suitable volume (e.g., 60 µL) of the reconstitution solution for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 or Phenyl-Hexyl column is typically used for the separation of vitamin D metabolites.
-
Mobile Phase A: Water with a small amount of formic acid or ammonium formate.
-
Mobile Phase B: Methanol or acetonitrile with a small amount of formic acid or ammonium formate.
-
Gradient: A gradient elution is employed to separate the analytes from matrix components.
-
Flow Rate: Typical flow rates are in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI) is commonly used, especially after derivatization.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for 24,25(OH)₂D₂. While literature predominantly provides transitions for the D3 form, the principles of fragmentation are similar. The protonated molecule [M+H]⁺ of the DMEQ-TAD derivative of 24,25(OH)₂D₂ would be the precursor ion. A common fragment ion corresponding to the derivatized A-ring is often used as the product ion.
-
Workflow Diagram
Caption: Experimental workflow for 24,25(OH)₂D₂ quantification.
Quantitative Data
The following tables summarize typical validation parameters for LC-MS/MS methods for vitamin D metabolites. It is important to note that most of the detailed published data pertains to 24,25(OH)₂D₃. Researchers should validate their methods specifically for 24,25(OH)₂D₂.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Typical Performance for Vitamin D Metabolites |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Precision (CV%) | < 15% |
| Accuracy (% Bias) | ± 15% |
Table 2: Example MRM Transitions for Derivatized Vitamin D Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| 24,25(OH)₂D₃-DMEQ-TAD | 762.6 | 468.3 | Published data |
| 24,25(OH)₂D₂-DMEQ-TAD | To be determined | To be determined | Expected to be different from the D3 form due to the difference in the side chain. |
| d₆-24,25(OH)₂D₃-DMEQ-TAD (IS) | 768.6 | 474.3 | Example for internal standard |
Researchers must determine the optimal MRM transitions for 24,25(OH)₂D₂ and its corresponding internal standard through infusion experiments.
Vitamin D Metabolism Signaling Pathway
The following diagram illustrates the metabolic pathway of Vitamin D, indicating the position of 24,25-dihydroxyvitamin D₂.
Caption: Simplified Vitamin D metabolic pathway.
References
Application Notes and Protocols for the Chemical Synthesis of 24,25-Dihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Vitamin D2 (ergocalciferol) is a crucial nutrient primarily derived from fungal and plant sources. Its metabolism in the body leads to various hydroxylated forms, with 24,25-dihydroxyvitamin D2 being one of the key metabolites. While historically considered an inactive catabolite, recent studies on its analogue, 24,25-dihydroxyvitamin D3, suggest potential biological activities, including roles in pro-inflammatory signaling.[1] The chemical synthesis of 24,25-dihydroxyvitamin D2 is essential for obtaining pure standards for analytical studies, biological assays, and further investigation into its physiological functions.
This document outlines a synthetic route starting from the readily available plant sterol, ergosterol. The proposed pathway involves the formation of 24-hydroxyergosterol, followed by photochemical and thermal isomerization to 24-hydroxyvitamin D2, and subsequent hydroxylation to yield the final product.
Chemical Synthesis Pathway
The synthesis of 24,25-dihydroxyvitamin D2 from ergosterol is a multi-step process. A proposed synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for 24,25-Dihydroxyvitamin D2.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of vitamin D analogues.[2][3]
Step 1: Synthesis of 24-Hydroxyergosterol from Ergosterol
The conversion of ergosterol to 24-hydroxyergosterol is a multi-step process as outlined in U.S. Patent 6,143,910.[2] This involves:
-
Acetylation of the 3β-hydroxyl group of ergosterol.
-
Ozonolysis of the C22-C23 double bond to yield an aldehyde.
-
Reaction of the aldehyde with a suitable keto-compound to form a 24-enone.
-
Conversion of the enone to the 24-methyl, 3β,24-dihydroxy adduct.
-
Deprotection to yield 24-hydroxyergosterol.
Protocol: A detailed, step-by-step protocol for this conversion is highly specific and can be found in the cited patent literature.[2]
Step 2: Photochemical and Thermal Conversion to 24-Hydroxyvitamin D2
This step involves the UV irradiation of 24-hydroxyergosterol to form pre-vitamin D2, followed by thermal isomerization.
Protocol:
-
Dissolve 24-hydroxyergosterol in a suitable solvent such as ethanol (e.g., 1 g in 200 mL).
-
Irradiate the solution with a low-pressure mercury lamp at a controlled temperature (e.g., 0-10 °C). The reaction progress should be monitored by UV spectroscopy or HPLC.
-
Once the desired conversion to pre-vitamin D2 is achieved, the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in a high-boiling point solvent (e.g., ethanol or isooctane) and heated (e.g., 60-80 °C) to facilitate the thermal isomerization to 24-hydroxyvitamin D2.
-
The product is then purified using column chromatography.
Step 3: 25-Hydroxylation to form 24,25-Dihydroxyvitamin D2
A specific chemical protocol for the 25-hydroxylation of 24-hydroxyvitamin D2 is not well-documented in the literature. However, a plausible approach would involve a multi-step sequence to introduce a hydroxyl group at the tertiary C25 position. One possible route is through the formation of a terminal alkene followed by hydroboration-oxidation or epoxidation and subsequent reduction.
Proposed Protocol:
-
Protection of existing hydroxyl groups: The 3β- and 24-hydroxyl groups of 24-hydroxyvitamin D2 are protected using a suitable protecting group (e.g., as silyl ethers).
-
Introduction of a terminal double bond: The protected intermediate is then subjected to a reaction sequence to introduce a double bond at the C25-C26 position. This could potentially be achieved through a sequence of dehydration or elimination reactions.
-
Hydroxylation of the terminal alkene: The resulting alkene can be hydroxylated using standard organic chemistry methods such as hydroboration-oxidation to yield the primary alcohol at C26, or through epoxidation followed by ring-opening to potentially yield the tertiary alcohol at C25.
-
Deprotection: Removal of the protecting groups to yield 24,25-dihydroxyvitamin D2.
-
Purification: The final product is purified by HPLC.
Data Presentation
Table 1: Summary of Synthesis Steps and Expected Yields
| Step | Starting Material | Key Reagents/Conditions | Product | Typical Yield (%) | Reference |
| 1. Conversion to 24-Hydroxyergosterol | Ergosterol | Multi-step | 24-Hydroxyergosterol | Not specified | |
| 2. Photochemical and Thermal Conversion | 24-Hydroxyergosterol | UV irradiation, heat | 24-Hydroxyvitamin D2 | Not specified | |
| 3. 25-Hydroxylation | 24-Hydroxyvitamin D2 | Proposed multi-step | 24,25-Dihydroxyvitamin D2 | Not specified | - |
Table 2: Characterization Data for Vitamin D Metabolites
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | UV λmax (Ethanol) (nm) | Mass Spectrometry (m/z) | Reference |
| 25-Hydroxyvitamin D2 | C28H44O2 | 412.65 | ~265 | 412 [M]+ | |
| 24,25-Dihydroxyvitamin D3 | C27H44O3 | 416.64 | ~265 | [M+H]+ at 762.6 (derivatized) | |
| 24,25-Dihydroxyvitamin D2 | C28H44O3 | 428.65 | ~265 | Expected: 428 [M]+ | (Predicted) |
Purification and Characterization
High-performance liquid chromatography (HPLC) is the primary method for the purification and analysis of vitamin D metabolites.
Typical HPLC Conditions:
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A gradient of methanol and water is commonly used.
-
Detection: UV detector at ~265 nm.
-
Flow Rate: 1-2 mL/min.
Mass Spectrometry: LC-MS/MS is a powerful tool for the sensitive and specific quantification of vitamin D metabolites. Derivatization is often employed to improve ionization efficiency.
Signaling Pathway of 24,25-Dihydroxyvitamin D3
While the precise signaling pathway of 24,25-dihydroxyvitamin D2 is not fully elucidated, studies on its D3 analogue suggest a potential role in pro-inflammatory signaling in hepatocytes.
References
- 1. Pro-inflammatory signaling by 24,25-dihydroxyvitamin D3 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6143910A - Methods for preparation and use of 1α, 24(S) -dihydroxy vitamin D2 - Google Patents [patents.google.com]
- 3. Syntheses of 24,25-dihydroxyvitamin D2, 24,25-dihydroxy-22-dehydrovitamin D3, 25-hydroxy-24-oxo-22-dehydrovitamin D3 and 22,24,25-trihydroxyvitamin D3. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 24,25-Dihydroxyvitamin D2 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂), a significant metabolite of Vitamin D2, has long been a subject of scientific inquiry, with its role debated as either an inactive catabolite or a biologically active hormone.[1] It is formed from 25-hydroxyvitamin D (25(OH)D) through the action of the enzyme CYP24A1 (25-hydroxyvitamin D-24-hydroxylase).[2] While the most biologically active form of vitamin D is considered to be 1,25-dihydroxyvitamin D (1,25(OH)₂D), emerging evidence suggests that 24,25(OH)₂D possesses unique biological functions, particularly in bone formation, cartilage health, and the regulation of cell proliferation and differentiation.[3]
These application notes provide a comprehensive overview of the use of 24,25-Dihydroxyvitamin D2 in cell culture experiments, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways.
Data Presentation
The following tables summarize the quantitative data from various cell culture experiments investigating the effects of 24,25-dihydroxyvitamin D. Note that many studies use the D3 form (24R,25-dihydroxyvitamin D3), which is expected to have similar biological activities to the D2 form in many systems.
Table 1: Effects of 24,25-Dihydroxyvitamin D on Cell Proliferation and Differentiation
| Cell Line | Concentration | Duration | Effect | Reference |
| Human Mesenchymal Stem Cells (hMSCs) | Not Specified | Not Specified | Inhibited proliferation, promoted osteoblastic differentiation. | [3] |
| Human Leukemia (HL-60) | 10⁻¹⁰ - 10⁻⁷ M | 1 - 4 days | Induced differentiation into monocyte-macrophage-like cells. | [4] |
| Rat Osteosarcoma (ROS 17/2.8) | 10⁻¹⁰ - 10⁻⁷ M | Not Specified | Enhanced the expression of Vitamin D Receptors (VDR). | |
| Caco-2 | 10⁻⁸ M - 10⁻⁷ M | 6 - 16+ hours | Induced 24-hydroxylase activity. | |
| Human Peritoneal Macrophages (HPM) | Not Specified | Not Specified | Reduced TNF-α secretion by 60%. |
Table 2: Effects of 24,25-Dihydroxyvitamin D on Gene and Protein Expression
| Cell Line | Concentration | Duration | Target | Regulation | Reference |
| HepG2 | 50 nM | 1 - 3 hours | PPARα | Decreased expression | |
| HepG2 | 50 nM | 1 - 3 hours | RXRα | Decreased expression | |
| HepG2 | 50 nM | 1 - 3 hours | PKCα | Induced activation | |
| HepG2 | 50 nM | 1 - 3 hours | JNK1 | Induced activity | |
| HepG2 | 50 nM | 1 - 3 hours | ERK1/2 | Induced activity | |
| HepG2 | 50 nM | Not Specified | IL-1β, IL-6, IL-8 | Increased expression | |
| hMSCs | Not Specified | Not Specified | CYP27B1 (1α-hydroxylase) | Decreased expression | |
| hMSCs | Not Specified | Not Specified | VDR | Decreased expression | |
| Rat Osteosarcoma (ROS 17/2.8) | Not Specified | Not Specified | VDR | Enhanced expression | |
| Human Peritoneal Macrophages (HPM) | Not Specified | Not Specified | NF-κB p65 (nuclear) | Decreased levels | |
| Human Peritoneal Macrophages (HPM) | Not Specified | Not Specified | NF-κB p65 (cytosol) | Increased levels | |
| Human Peritoneal Macrophages (HPM) | Not Specified | Not Specified | IκBα | Increased mRNA and protein levels |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with 24,25-Dihydroxyvitamin D2
This protocol provides a general workflow for treating adherent cell cultures with 24,25-Dihydroxyvitamin D2.
Materials:
-
24,25-Dihydroxyvitamin D2 (powder or solution)
-
Ethanol (200 proof, for stock solution)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS)
-
Adherent cells cultured in multi-well plates, flasks, or dishes
Procedure:
-
Stock Solution Preparation:
-
Dissolve 24,25-Dihydroxyvitamin D2 powder in 100% ethanol to prepare a concentrated stock solution (e.g., 1 mM).
-
Store the stock solution at -20°C or -80°C, protected from light.
-
-
Cell Seeding:
-
Seed cells at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours before treatment.
-
-
Treatment Preparation:
-
Thaw the 24,25-Dihydroxyvitamin D2 stock solution.
-
Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 10 nM to 100 nM). It is crucial to also prepare a vehicle control using the same concentration of ethanol as in the highest concentration of the test compound.
-
-
Cell Treatment:
-
Carefully aspirate the old medium from the cell culture plates.
-
Wash the cells once with sterile PBS.
-
Add the prepared medium containing 24,25-Dihydroxyvitamin D2 or the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Downstream Analysis:
-
Following incubation, harvest the cells for downstream analysis such as proliferation assays (e.g., MTT, BrdU), differentiation assays (e.g., alkaline phosphatase activity), gene expression analysis (qPCR), or protein analysis (Western blot).
-
Protocol 2: Induction of Differentiation in HL-60 Cells
This protocol is adapted from studies on the differentiation-inducing effects of vitamin D analogs on leukemia cells.
Materials:
-
HL-60 human promyelocytic leukemia cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
24,25-Dihydroxyvitamin D2 stock solution (1 mM in ethanol)
-
Nitroblue Tetrazolium (NBT) solution for assessing differentiation
-
Phorbol 12-myristate 13-acetate (PMA)
Procedure:
-
Cell Culture:
-
Culture HL-60 cells in suspension in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO₂ atmosphere.
-
Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
-
Treatment:
-
Seed HL-60 cells at a density of 2 x 10⁵ cells/mL in fresh medium.
-
Add 24,25-Dihydroxyvitamin D2 to final concentrations ranging from 10⁻¹⁰ M to 10⁻⁷ M. Include a vehicle control.
-
Incubate for 4 days.
-
-
Assessment of Differentiation (NBT Reduction Assay):
-
After the incubation period, harvest the cells by centrifugation.
-
Resuspend the cells in fresh medium containing 1 mg/mL NBT and 100 ng/mL PMA.
-
Incubate for 30 minutes at 37°C.
-
Count the number of cells containing blue-black formazan deposits (differentiated cells) versus the total number of cells using a hemocytometer.
-
Calculate the percentage of differentiated cells.
-
Protocol 3: Analysis of Gene Expression by qPCR
This protocol outlines the steps to analyze changes in gene expression in response to 24,25-Dihydroxyvitamin D2 treatment.
Materials:
-
Cells treated with 24,25-Dihydroxyvitamin D2 (from Protocol 1)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., VDR, CYP24A1, differentiation markers) and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. .
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between treated and control samples, normalized to the housekeeping gene.
-
Visualizations
Caption: Metabolic pathway of Vitamin D2.
Caption: Simplified VDR signaling pathway for 24,25(OH)₂D₂.
Caption: General experimental workflow for cell culture.
References
Application Notes and Protocols: Utilizing Animal Models for In Vivo Investigation of 24,25-Dihydroxyvitamin D2 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-dihydroxyvitamin D2 [24,25(OH)₂D₂] is a metabolite of vitamin D2 whose physiological role remains an active area of investigation. While historically considered an inactive catabolite, emerging evidence suggests potential functions in bone metabolism and calcium homeostasis. Animal models are indispensable tools for elucidating the in vivo functions of 24,25(OH)₂D₂ and differentiating its effects from those of its vitamin D3 counterpart, 24,25-dihydroxyvitamin D3 [24,25(OH)₂D₃], and the active hormone, 1,25-dihydroxyvitamin D [1,25(OH)₂D]. These application notes provide a comprehensive overview of the use of animal models to study 24,25(OH)₂D₂ function, complete with detailed experimental protocols and data presentation.
Data Presentation: Quantitative Effects of Vitamin D Metabolites in Animal Models
The following tables summarize key quantitative data from studies investigating the effects of different vitamin D metabolites in rodent models. These tables are designed for easy comparison of the physiological impacts of these compounds.
Table 1: Serum Vitamin D Metabolite Concentrations in Mice on D2 vs. D3 Diets
| Parameter | Diet | 8 Weeks | 16 Weeks |
| Total 25-hydroxyvitamin D (ng/mL) | Vitamin D2 | 26.56 ± 1.88 | 33.25 ± 4.38 |
| Vitamin D3 | 28.27 ± 2.01 | 31.72 ± 2.06 | |
| 1,25-dihydroxyvitamin D (pg/mL) | Vitamin D2 | 44.5 ± 6.4 | 78.4 ± 12.6 |
| Vitamin D3 | 62.4 ± 11.6 | 95.5 ± 11.6 | |
| Free 25-hydroxyvitamin D (pg/mL) | Vitamin D2 | 16.8 ± 0.65 | Not Reported |
| Vitamin D3 | 8.4 ± 0.63 | Not Reported | |
| Data adapted from studies on C57BL/6 mice fed diets containing either vitamin D2 or vitamin D3[1][2]. Values are presented as mean ± SEM. |
Table 2: Effects of Vitamin D Metabolites on Bone Parameters in Rodents
| Animal Model | Treatment | Bone Volume / Total Volume (%) | Trabecular Number (1/mm) |
| Mice (16 weeks) | Vitamin D2 Diet | Significantly Higher vs. D3 | Significantly Higher vs. D3 |
| Vitamin D3 Diet | Baseline | Baseline | |
| Rats (Diabetic) | 24R,25(OH)₂D₃ (1 µg/kg) | Returned to Normal | Not Reported |
| 24R,25(OH)₂D₃ (10 µg/kg) | Returned to Normal | Not Reported | |
| Diabetic Control | Reduced | Not Reported | |
| Data from studies on mice fed D2 vs. D3 diets and streptozocin-induced diabetic rats[1][3]. |
Experimental Protocols
Detailed methodologies are crucial for reproducible in vivo studies. The following sections provide protocols for key experiments.
Protocol 1: Induction of Vitamin D Deficiency in Rodent Models
Objective: To create a vitamin D-deficient state in rodents to study the specific effects of 24,25(OH)₂D₂ supplementation.
Materials:
-
Weanling Sprague-Dawley rats or C57BL/6 mice.
-
Vitamin D-deficient rodent chow (custom formulation, e.g., containing 0.05 IU/g cholecalciferol or less)[4].
-
Standard rodent chow (control group).
-
Animal caging with UV-filtered lighting to prevent endogenous vitamin D synthesis.
-
Blood collection supplies (e.g., microvette tubes).
-
Assay kits for measuring serum 25-hydroxyvitamin D levels (LC-MS/MS is the gold standard).
Procedure:
-
House weanling rodents in a facility with UV-filtered lighting.
-
Randomly assign animals to a control group receiving standard chow or an experimental group receiving a vitamin D-deficient diet.
-
Provide food and water ad libitum for a period of 4-6 weeks to induce vitamin D deficiency.
-
Monitor animal health and body weight regularly.
-
At the end of the induction period, collect blood samples to confirm vitamin D deficiency by measuring serum 25-hydroxyvitamin D levels. A serum level below 12 ng/mL is often considered deficient.
Protocol 2: Administration of 24,25-Dihydroxyvitamin D2
Objective: To administer 24,25(OH)₂D₂ to vitamin D-deficient or other relevant animal models to assess its in vivo effects.
Materials:
-
24,25-Dihydroxyvitamin D2 (ensure high purity).
-
Vehicle for dissolution/suspension (e.g., propylene glycol, corn oil).
-
Administration equipment (e.g., oral gavage needles, syringes for injection).
-
Vitamin D-deficient or other experimental animals.
Procedure:
-
Prepare a stock solution of 24,25(OH)₂D₂ in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the animals.
-
Administer the 24,25(OH)₂D₂ solution to the experimental group via the chosen route (e.g., oral gavage, intraperitoneal injection, or subcutaneous injection). The control group should receive the vehicle only.
-
The dosage and frequency of administration will depend on the specific research question. For example, daily injections may be required for several weeks to observe effects on bone morphology.
-
Monitor animals for any adverse reactions.
Protocol 3: Assessment of Bone Mineral Density (BMD)
Objective: To quantify changes in bone mass and structure in response to 24,25(OH)₂D₂ treatment.
Method 1: Dual-Energy X-ray Absorptiometry (DXA)
Materials:
-
DXA scanner designed for small animals (e.g., PIXImus).
-
Anesthesia (e.g., isoflurane).
-
Experimental animals.
Procedure:
-
Anesthetize the mouse or rat.
-
Position the animal on the DXA scanner bed in a prone position, ensuring the spine is straight.
-
Perform a whole-body scan or a scan of a specific region of interest (e.g., femur, lumbar spine).
-
Use the scanner's software to analyze the bone mineral content (BMC) and bone mineral density (BMD).
-
This non-invasive method allows for longitudinal studies in the same animals over time.
Method 2: Micro-Computed Tomography (micro-CT)
Materials:
-
Micro-CT scanner.
-
Sample holder.
-
Dissected and fixed bones (e.g., femurs, tibiae) stored in 70% ethanol.
Procedure:
-
Following sacrifice, dissect the bones of interest and fix them (e.g., in 4% paraformaldehyde) before transferring to 70% ethanol.
-
Mount the bone in the micro-CT scanner.
-
Acquire a series of X-ray images at high resolution.
-
Reconstruct the 3D structure of the bone using the scanner's software.
-
Analyze various bone parameters, including bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and cortical thickness (Ct.Th).
Protocol 4: Measurement of Serum Calcium and Phosphate
Objective: To determine the effect of 24,25(OH)₂D₂ on mineral homeostasis.
Materials:
-
Blood collection tubes.
-
Centrifuge.
-
Automatic biochemical analyzer or colorimetric assay kits for calcium and phosphate.
Procedure:
-
Collect blood from the animals via a suitable method (e.g., cardiac puncture at termination, tail vein for longitudinal studies).
-
Separate the serum by centrifugation.
-
Measure the total serum calcium and inorganic phosphate concentrations using an automated analyzer or specific colorimetric assays. The o-cresolphthalein complexone method is commonly used for calcium, and the molybdate reaction for phosphate.
-
Ensure proper sample handling to avoid hemolysis, which can affect phosphate levels.
Signaling Pathways and Experimental Workflows
The molecular mechanisms of 24,25(OH)₂D₂ action are still being elucidated. The diagrams below illustrate a proposed signaling pathway and a typical experimental workflow for studying this metabolite in vivo.
Caption: Proposed signaling cascade of 24,25(OH)₂D₂ in fracture healing.
References
- 1. Measuring Bone Volume at Multiple Densities by Micro-computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Modeling vitamin D insufficiency and moderate deficiency in adult mice via dietary cholecalciferol restriction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Determination of 24,25-Dihydroxyvitamin D2 Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Dihydroxyvitamin D2 [24,25(OH)₂D₂] is a metabolite of vitamin D2 whose biological functions are the subject of ongoing research. While often considered a product of an inactivation pathway for vitamin D, emerging evidence suggests it may possess unique biological activities. These application notes provide detailed protocols for in vitro assays to characterize the biological activity of 24,25(OH)₂D₂, focusing on its interaction with the Vitamin D Receptor (VDR), its effects on cell proliferation and differentiation, and its influence on gene expression. The methodologies described are essential for researchers investigating the therapeutic potential of 24,25(OH)₂D₂ and other vitamin D analogs.
Vitamin D Receptor (VDR) Binding Affinity
The biological actions of most vitamin D metabolites are mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[1] Determining the binding affinity of 24,25(OH)₂D₂ to the VDR is a critical first step in characterizing its biological activity. A competitive protein-binding assay is a commonly used method for this purpose.
Experimental Protocol: Competitive VDR Binding Assay
This protocol is adapted from methods used for other vitamin D metabolites and can be applied to 24,25(OH)₂D₂.
Materials:
-
Recombinant human Vitamin D Receptor (VDR)
-
[³H]-1α,25-dihydroxyvitamin D₃ ([³H]-1,25(OH)₂D₃) as the radiolabeled ligand
-
Unlabeled 1α,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃) as a reference competitor
-
24,25-Dihydroxyvitamin D₂ (24,25(OH)₂D₂) as the test compound
-
Binding buffer (e.g., Tris-HCl buffer containing KCl, EDTA, and dithiothreitol)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the recombinant human VDR with a fixed concentration of [³H]-1,25(OH)₂D₃.
-
Competition: Add increasing concentrations of either unlabeled 1,25(OH)₂D₃ (for the standard curve) or 24,25(OH)₂D₂ (the test compound).
-
Incubation: Incubate the mixture at 4°C for a predetermined time (e.g., 4 hours) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Add dextran-coated charcoal suspension to each tube to adsorb the unbound [³H]-1,25(OH)₂D₃.
-
Centrifugation: Centrifuge the tubes to pellet the charcoal.
-
Quantification: Transfer the supernatant containing the VDR-bound [³H]-1,25(OH)₂D₃ to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-1,25(OH)₂D₃ against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that displaces 50% of the radiolabeled ligand) is determined. The relative binding affinity (RBA) of 24,25(OH)₂D₂ is calculated relative to 1,25(OH)₂D₃.
Data Presentation
| Compound | Relative Binding Affinity (RBA) vs. 1,25(OH)₂D₃ | Reference |
| 1,25-Dihydroxyvitamin D₂ | ~1.0 | [2] |
| 24,25-Dihydroxyvitamin D₂ | Less potent than 1,25(OH)₂D₃ and 24,25(OH)₂D₃ | [3] |
| 24(R),25-Dihydroxyvitamin D₃ | 1.7 times less potent than 25(OH)D₃ in displacing [³H]25(OH)D₃ from rat serum binding proteins | [3] |
Cell Proliferation Assays
Vitamin D compounds are known to have anti-proliferative effects on various cancer cell lines.[4] The effect of 24,25(OH)₂D₂ on cell proliferation can be assessed using cell lines such as the human breast cancer cell line MCF-7.
Experimental Protocol: MCF-7 Cell Proliferation Assay (MTT Assay)
Materials:
-
MCF-7 human breast cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
24,25-Dihydroxyvitamin D₂
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of 24,25(OH)₂D₂ (e.g., 1 nM to 1000 nM). Include a vehicle control (e.g., ethanol).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (concentration that inhibits cell growth by 50%) can be determined.
Data Presentation
| Cell Line | Compound | Concentration | Proliferation Inhibition (%) | Reference |
| MCF-7 | 1,25-Dihydroxyvitamin D₃ | 100 nM | Significant inhibition | |
| MCF-7 | 24,25-Dihydroxyvitamin D₂ | Data not available | Expected to be less potent than 1,25(OH)₂D₃ | |
| HL-60 | 1,25-Dihydroxyvitamin D₃ | ≥ 10⁻⁸ M | Sharp inhibition |
Note: Specific data on the anti-proliferative activity of 24,25(OH)₂D₂ in MCF-7 cells is not available in the provided search results. The potency is expected to be lower than that of 1,25(OH)₂D₃ based on its lower VDR affinity.
Cell Differentiation Assays
Vitamin D compounds can induce differentiation in various cell lines, such as the human promyelocytic leukemia cell line HL-60, which can be induced to differentiate into macrophage-like cells.
Experimental Protocol: HL-60 Cell Differentiation Assay (NBT Reduction Assay)
Materials:
-
HL-60 human promyelocytic leukemia cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
24,25-Dihydroxyvitamin D₂
-
Nitroblue tetrazolium (NBT)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Spectrophotometer or microscope
Procedure:
-
Cell Culture and Treatment: Culture HL-60 cells in suspension and treat with various concentrations of 24,25(OH)₂D₂ for a specified period (e.g., 96 hours).
-
NBT Reduction: Harvest the cells, wash, and resuspend in a solution containing NBT and PMA.
-
Incubation: Incubate the cells to allow for the reduction of NBT by differentiated cells, which forms a dark blue formazan precipitate.
-
Quantification: The percentage of NBT-positive cells can be determined by counting under a microscope, or the formazan can be solubilized and the absorbance measured with a spectrophotometer.
-
Data Analysis: Calculate the percentage of differentiated cells at each concentration of 24,25(OH)₂D₂.
Data Presentation
| Cell Line | Compound | Concentration | Differentiation Marker | Result | Reference |
| HL-60 | 1,25-Dihydroxyvitamin D₃ | 5.7 x 10⁻⁹ M (ED₅₀) | NBT reduction | Induction of differentiation | |
| HL-60 | 24,25-Dihydroxyvitamin D₂ | Data not available | NBT reduction | Expected to be less potent than 1,25(OH)₂D₃ |
Note: Specific data on the differentiation-inducing activity of 24,25(OH)₂D₂ in HL-60 cells is not available in the provided search results. Its effect is anticipated to be less pronounced than that of 1,25(OH)₂D₃.
Gene Expression Analysis
The biological effects of 24,25(OH)₂D₂ can be further elucidated by examining its impact on the expression of target genes. This can be performed using quantitative real-time PCR (qRT-PCR).
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
Target cells (e.g., human osteoblasts, HepG2 cells)
-
24,25-Dihydroxyvitamin D₂
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for target genes (e.g., CYP24A1, VDR, osteocalcin) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Treat cells with 24,25(OH)₂D₂ for a specified time.
-
RNA Extraction: Isolate total RNA from the cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qRT-PCR: Perform qRT-PCR using specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to the housekeeping gene, using the ΔΔCt method.
Data Presentation
| Cell Line | Compound | Target Gene | Effect on Expression | Reference |
| HepG2 | 24,25-Dihydroxyvitamin D₃ (50 nM) | PPARα, RXRα | Decreased | |
| HepG2 | 24,25-Dihydroxyvitamin D₃ | IL-1β, IL-6, IL-8 | Increased | |
| Caco-2 | 1,25-Dihydroxyvitamin D₃ | CYP24A1 (24-hydroxylase) | Induced |
Note: The data presented is for the D3 analog. Similar studies are required to determine the specific gene expression profile induced by 24,25(OH)₂D₂.
Signaling Pathway Analysis
24,25(OH)₂D₂ may also exert its effects through non-genomic signaling pathways. Western blotting can be used to analyze the activation of key signaling proteins.
Experimental Protocol: Western Blotting
Materials:
-
Target cells (e.g., HepG2)
-
24,25-Dihydroxyvitamin D₂
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes
-
Blocking buffer
-
Primary antibodies (e.g., anti-phospho-PKCα, anti-phospho-JNK, anti-phospho-ERK)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with 24,25(OH)₂D₂ for various time points and then lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then probe with primary and secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Data Presentation
| Cell Line | Compound | Signaling Protein | Effect | Reference |
| HepG2 | 24,25-Dihydroxyvitamin D₃ (50 nM) | PKCα | Activation | |
| HepG2 | 24,25-Dihydroxyvitamin D₃ (50 nM) | JNK1 | Activation | |
| HepG2 | 24,25-Dihydroxyvitamin D₃ (50 nM) | ERK1/2 | Activation |
Note: This data is for the D3 analog. Further investigation is needed to confirm if 24,25(OH)₂D₂ activates similar pathways.
Visualizations
Caption: VDR-mediated genomic signaling pathway of 24,25(OH)₂D₂.
Caption: Experimental workflow for the competitive VDR binding assay.
Caption: Putative non-genomic signaling pathway of 24,25(OH)₂D₂.
References
- 1. Differentiation induction of human leukemia cells (HL60) by a combination of 1,25-dihydroxyvitamin D3 and retinoic acid (all trans or 9-cis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2. | Semantic Scholar [semanticscholar.org]
- 3. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative Activity and in Vivo Toxicity of Double-Point Modified Analogs of 1,25-Dihydroxyergocalciferol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 24,25-Dihydroxyvitamin D2 from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Dihydroxyvitamin D2 [24,25(OH)₂VD₂] is a significant metabolite of vitamin D2, playing a role in calcium homeostasis and bone metabolism. Accurate quantification of 24,25(OH)₂VD₂ in biological matrices such as serum and plasma is crucial for understanding vitamin D metabolism and its clinical implications. This document provides detailed application notes and protocols for the extraction of 24,25(OH)₂VD₂ from biological samples, primarily focusing on techniques suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Overview of Extraction Techniques
The accurate measurement of 24,25(OH)₂VD₂ necessitates efficient extraction from the complex biological matrix. The choice of extraction method depends on the desired sample purity, throughput, and available instrumentation. Common steps involve an initial protein precipitation to release the vitamin D metabolites from binding proteins, followed by a more selective extraction technique like LLE or SPE to remove interfering substances. For highly sensitive applications, immunoaffinity purification can be employed.
Quantitative Data Summary
The following table summarizes the performance of various extraction methods for dihydroxyvitamin D metabolites. While specific data for 24,25(OH)₂VD₂ is limited, the data for the structurally similar 24,25-dihydroxyvitamin D3 [24,25(OH)₂VD₃] and other dihydroxy metabolites provide a strong indication of expected performance.
| Extraction Method | Analyte(s) | Matrix | Recovery (%) | LOQ | Linearity | Citation |
| Supported Liquid Extraction (SLE) | 1α,25(OH)₂VD₂ | Serum | 69 | Low pg/mL | >0.99 | [1] |
| LLE & Derivatization | 25(OH)D₂, 24,25(OH)₂D₃ | Serum | - | 0.25–0.45 nmol/L | - | [2][3] |
| Immunoaffinity & Derivatization | 1,25(OH)₂D₂, 1,25(OH)₂D₃ | Plasma | - | 1.5 pmol/L | - | [4] |
| Protein Precipitation & SPE | 25(OH)D₂, 25(OH)D₃ | Plasma | 89-104 | 7.5 nmol/L | r=0.99 | [5] |
| LLE (Hexane) | 25(OH)D₂, 25(OH)D₃ | Plasma | - | 2 ng/mL | - |
Experimental Workflow
The following diagram illustrates a general workflow for the extraction and analysis of 24,25(OH)₂VD₂ from a biological sample.
Figure 1. General workflow for the extraction and analysis of 24,25(OH)₂VD₂.
Experimental Protocols
Protein Precipitation
Protein precipitation is a fundamental first step to release vitamin D metabolites from their binding proteins.
Materials:
-
Biological sample (serum or plasma)
-
Internal standard (ISTD) solution (e.g., deuterated 24,25(OH)₂VD₂)
-
Acetonitrile or Methanol (LC-MS grade)
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 100 µL of the biological sample in a microcentrifuge tube, add the internal standard.
-
Add 200-400 µL of cold acetonitrile or methanol.
-
Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for further processing by LLE or SPE.
Liquid-Liquid Extraction (LLE)
LLE is a common technique for separating analytes based on their differential solubility in two immiscible liquid phases.
Materials:
-
Supernatant from protein precipitation
-
Extraction solvent (e.g., hexane, heptane, or a mixture)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen stream)
Protocol:
-
To the supernatant from the protein precipitation step, add an appropriate volume of the extraction solvent (e.g., 700 µL of hexane).
-
Vortex vigorously for 1-2 minutes to ensure efficient extraction of the analytes into the organic phase.
-
Centrifuge at a moderate speed to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction with a fresh aliquot of the extraction solvent for improved recovery.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE provides a more selective sample cleanup compared to LLE and can be automated for high-throughput applications.
Materials:
-
Supernatant from protein precipitation
-
SPE cartridges (e.g., C18 or hydrophobic reversed-phase)
-
SPE manifold (vacuum or positive pressure)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., methanol/water mixture)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Evaporation system
Protocol:
-
Condition the SPE cartridge by passing methanol through it.
-
Equilibrate the cartridge with water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with a methanol/water mixture to remove polar interferences.
-
Elute the analytes with a nonpolar solvent like methanol or acetonitrile.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Signaling Pathway and Logical Relationships
The extraction process is a linear sequence of steps designed to isolate the analyte of interest from a complex matrix. The logical relationship between these steps is crucial for obtaining a clean sample for accurate quantification.
References
- 1. data.biotage.co.jp [data.biotage.co.jp]
- 2. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantification of 1α,25 Dihydroxy Vitamin D by Immunoextraction and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Serum 24,25-Dihydroxyvitamin D Reference Intervals
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-dihydroxyvitamin D [24,25(OH)₂D] is a significant catabolite of 25-hydroxyvitamin D (25(OH)D), the primary circulating form of vitamin D. The formation of 24,25(OH)₂D is catalyzed by the enzyme CYP24A1 (25-hydroxyvitamin D-24-hydroxylase). The serum concentration of 24,25(OH)₂D and its ratio to 25(OH)D are emerging as important biomarkers for assessing vitamin D status and metabolism. This ratio can be particularly informative for identifying individuals with inactivating mutations in the CYP24A1 gene, which can lead to conditions like idiopathic infantile hypercalcemia.[1] This document provides a summary of reference intervals for serum 24,25(OH)₂D, a detailed protocol for its measurement using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a visualization of the vitamin D metabolic pathway.
Data Presentation: Reference Intervals for Serum 24,25-Dihydroxyvitamin D
The following tables summarize the available reference intervals and concentrations for serum 24,25(OH)₂D and the 25(OH)D:24,25(OH)₂D ratio in various populations. It is important to note that reference intervals can vary based on the analytical method used, as well as the age, ethnicity, and geographic location of the population studied.
Table 1: Serum 24,25-Dihydroxyvitamin D Reference Intervals in Adults
| Population | Analyte | Reference Interval | Method |
| Healthy UK Adults | 24,25(OH)₂D | >4.2 nmol/L (diagnostic cut-off for vitamin D sufficiency) | LC-MS/MS |
| Healthy UK Adults | 25(OH)D:24,25(OH)₂D Ratio | 7 - 23 | LC-MS/MS |
Data sourced from Tang et al. (2017).[1]
Table 2: Serum 24,25-Dihydroxyvitamin D Concentrations in Pediatric Populations
| Population | Age Group | Mean ± SD Concentration of 24,25(OH)₂D | Method |
| Healthy Neonates | Newborn | 1.8 ± 0.6 ng/mL | Radioassay |
| Healthy Children and Adolescents | Children & Adolescents | 3.3 ± 1.3 ng/mL | Radioassay |
Data sourced from Weisman et al. (1977).[2] Note: These values are from an older study using a radioassay method, and caution should be exercised when comparing with modern LC-MS/MS data.
Signaling Pathways and Experimental Workflows
Vitamin D Metabolic Pathway
The following diagram illustrates the key steps in the metabolic pathway of Vitamin D, highlighting the role of CYP24A1 in the catabolism of 25(OH)D to 24,25(OH)₂D.
Caption: Vitamin D metabolic pathway highlighting the synthesis of the active hormone and its catabolism.
Experimental Workflow for Serum 24,25-Dihydroxyvitamin D Analysis
The diagram below outlines a typical workflow for the quantification of 24,25(OH)₂D in serum samples using LC-MS/MS.
Caption: A generalized workflow for the analysis of serum 24,25(OH)₂D by LC-MS/MS.
Experimental Protocols
Measurement of Serum 24,25-Dihydroxyvitamin D by LC-MS/MS
This protocol describes a general method for the simultaneous quantification of 24,25(OH)₂D and other vitamin D metabolites in human serum. This method is intended for research use only.
1. Materials and Reagents
-
Calibrators and Internal Standards:
-
Certified reference standards for 24,25(OH)₂D₃, 25(OH)D₃, and other metabolites of interest.
-
Stable isotope-labeled internal standard (e.g., d₆-24,25(OH)₂D₃).
-
-
Solvents and Chemicals:
-
LC-MS grade methanol, acetonitrile, hexane, ethyl acetate, and water.
-
Formic acid or acetic acid (LC-MS grade).
-
Zinc sulfate.
-
Human serum (for matrix-matched calibrators and quality controls).
-
2. Sample Preparation
-
Aliquoting: Thaw serum samples and calibrators on ice. Vortex briefly and aliquot 100 µL into microcentrifuge tubes.
-
Internal Standard Spiking: Add a known concentration of the internal standard solution (e.g., d₆-24,25(OH)₂D₃ in methanol) to each sample, calibrator, and quality control tube. Vortex briefly.
-
Protein Precipitation: Add 300 µL of a precipitation solution (e.g., acetonitrile or methanol containing 1% formic acid and zinc sulfate) to each tube. Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes, being cautious not to disturb the protein pellet.
-
Liquid-Liquid Extraction (LLE):
-
Add 600 µL of an organic extraction solvent (e.g., a 9:1 mixture of hexane and ethyl acetate) to each supernatant.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Evaporation: Carefully transfer the upper organic layer to a clean set of tubes. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 or similar reversed-phase column suitable for steroid analysis (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 24,25(OH)₂D from other vitamin D metabolites and potential interferences.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized. For example, for 24,25(OH)₂D₃, a potential transition could be m/z 417.3 -> 381.3.
-
4. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Quantify the concentration of 24,25(OH)₂D in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the 25(OH)D:24,25(OH)₂D ratio if 25(OH)D was also measured.
Conclusion
The measurement of serum 24,25(OH)₂D is a valuable tool for a more comprehensive assessment of vitamin D metabolism. While reference intervals for adults are becoming more established, further research is needed to define robust, age-specific reference ranges for pediatric populations using standardized LC-MS/MS methodologies. The protocol provided herein offers a framework for the accurate and precise quantification of this important vitamin D metabolite in a research setting.
References
Application Notes and Protocols for Measuring 24,25-Dihydroxyvitamin D2 in Clinical Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Measurement of 24,25-dihydroxyvitamin D2 [24,25(OH)₂D₂], a downstream metabolite of vitamin D2, is gaining prominence in clinical research and drug development. Traditionally considered an inactive catabolite, emerging evidence highlights its role as a valuable biomarker for assessing overall vitamin D status, particularly in the context of genetic disorders of vitamin D metabolism, chronic kidney disease (CKD), and bone health. These application notes provide a comprehensive overview of the clinical utility of measuring 24,25(OH)₂D₂ levels and detailed protocols for its quantification.
Clinical Applications
The clinical significance of measuring 24,25(OH)₂D₂ levels, often in conjunction with its counterpart 25-hydroxyvitamin D2 [25(OH)D₂], lies in its ability to provide a more dynamic picture of vitamin D metabolism than measuring 25(OH)D alone.
Assessment of Vitamin D Catabolism and CYP24A1 Enzyme Activity
The primary clinical application of measuring 24,25(OH)₂D₂ is in the assessment of vitamin D catabolism, which is mainly regulated by the enzyme 24-hydroxylase, encoded by the CYP24A1 gene.[1] The ratio of 25-hydroxyvitamin D to 24,25-dihydroxyvitamin D (VMR) is a reliable indicator of CYP24A1 activity.[2][3]
-
Diagnosis of Idiopathic Infantile Hypercalcemia (IIH): Mutations in the CYP24A1 gene lead to decreased activity of the 24-hydroxylase enzyme, resulting in elevated levels of 1,25-dihydroxyvitamin D and subsequent hypercalcemia.[1] In these patients, the 25(OH)D/24,25(OH)₂D ratio is significantly elevated (typically >80), while 24,25(OH)₂D levels are low or undetectable.[4] This makes the ratio a crucial diagnostic marker for IIH and helps differentiate it from vitamin D intoxication, where both 25(OH)D and 24,25(OH)₂D levels are high.
Enhanced Assessment of Vitamin D Status
Measuring 24,25(OH)₂D₂ can provide a more nuanced assessment of vitamin D status beyond a simple 25(OH)D measurement.
-
Functional Vitamin D Deficiency: In some individuals, despite seemingly adequate 25(OH)D levels, the conversion to the active form or the catabolism might be altered. The VMR can help identify a state of functional vitamin D deficiency.
-
Monitoring Supplementation: The VMR can also be used to evaluate the efficacy of vitamin D supplementation by assessing the increase in the catabolic pathway activity.
Chronic Kidney Disease (CKD)
Vitamin D metabolism is significantly altered in patients with CKD.
-
Reduced Catabolism: Studies have shown that serum concentrations of 24,25(OH)₂D are significantly lower in patients with CKD compared to healthy individuals, and these levels decrease with declining estimated glomerular filtration rate (eGFR). This suggests a state of stagnant vitamin D metabolism in CKD, with reductions in both the production of the active form (1,25-dihydroxyvitamin D) and the catabolism of 25(OH)D.
-
Prognostic Marker: Low levels of 24,25(OH)₂D have been associated with an increased risk of mortality in CKD patients in some studies, although this association can be attenuated after adjusting for confounding variables.
Bone Health
The role of 24,25(OH)₂D in bone metabolism is an active area of research.
-
Association with Bone Mineral Density: Some studies suggest a positive association between higher 24,25(OH)₂D concentrations and increased bone mineral density.
-
Fracture Risk: Lower concentrations of 24,25(OH)₂D and a lower VMR have been associated with an increased risk of hip fractures in older adults.
Quantitative Data Summary
The following tables summarize key quantitative data for 24,25(OH)₂D₂ and the 25(OH)D/24,25(OH)₂D ratio in various populations.
Table 1: Reference Intervals for 24,25(OH)₂D and the 25(OH)D/24,25(OH)₂D Ratio in Healthy Adults
| Parameter | Value | Population | Reference |
| 24,25(OH)₂D | >4.2 nmol/L | Healthy Adults | |
| 25(OH)D/24,25(OH)₂D Ratio | 7 - 23 | Healthy Adults | |
| 25(OH)D/24,25(OH)₂D Ratio | <25 | Normal; may be seen in heterozygous carriers of CYP24A1 variants |
Table 2: 25(OH)D/24,25(OH)₂D Ratio in Clinical Conditions
| Condition | 25(OH)D/24,25(OH)₂D Ratio | Interpretation | Reference |
| Low Vitamin D or Heterozygous CYP24A1 Variants | 25 - 80 | Further investigation, including molecular testing, may be recommended. | |
| Probable Biallelic CYP24A1 Variants or Deletion | >80 | Highly indicative of a CYP24A1 mutation; confirmation with molecular testing is recommended. |
Table 3: Mean Concentrations of Vitamin D Metabolites in Different Populations
| Population | Mean 25(OH)D₃ (ng/mL) | Mean 24,25(OH)₂D₃ (ng/mL) | Reference |
| Black Americans | 17.0 ± 7.8 | 2.1 ± 1.3 | |
| White Americans | 27.5 ± 11.3 | 3.6 ± 2.0 | |
| CKD (eGFR < 15 ml/min/1.73m²) | - | 1.7 | |
| CKD (eGFR 15-29 ml/min/1.73m²) | - | 2.6 | |
| CKD (eGFR 30-44 ml/min/1.73m²) | - | 2.6 | |
| CKD (eGFR 45-59 ml/min/1.73m²) | - | 3.2 | |
| CKD (eGFR ≥ 60 ml/min/1.73m²) | - | 3.6 |
Experimental Protocols
The gold standard for the simultaneous measurement of 25(OH)D and 24,25(OH)₂D is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the accurate quantification of these metabolites.
Protocol: Measurement of 24,25(OH)₂D₂ and 25(OH)D₂ in Human Serum by LC-MS/MS
1. Materials and Reagents
-
Calibrators and internal standards for 25(OH)D₂ and 24,25(OH)₂D₂
-
Deuterated internal standards (e.g., d6-24,25(OH)₂D₃)
-
LC-MS/MS grade solvents: Methanol, Acetonitrile, Water, Hexane, Methyl-tert-butyl ether (MTBE)
-
Reagents for protein precipitation (e.g., Zinc Sulfate) and derivatization (e.g., DMEQ-TAD), if required by the specific method.
-
Serum samples collected in red-top tubes.
2. Sample Preparation
-
Protein Precipitation:
-
To 100 µL of serum, add an internal standard solution.
-
Add a protein precipitating agent, such as acetonitrile or a solution of zinc sulfate in methanol.
-
Vortex thoroughly and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
Liquid-Liquid Extraction (optional but recommended for cleaner samples):
-
To the supernatant, add an organic solvent such as hexane or a mixture of hexane and MTBE.
-
Vortex vigorously to extract the vitamin D metabolites into the organic phase.
-
Centrifuge to separate the phases.
-
Transfer the upper organic layer to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 or phenyl-hexyl reversed-phase column is typically used.
-
Mobile Phase: A gradient of methanol and water, often with a small amount of formic acid or ammonium formate, is used for separation.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for 24,25(OH)₂D₂ and its internal standard are monitored.
-
4. Data Analysis and Quality Control
-
Generate a calibration curve using the calibrators of known concentrations.
-
Quantify the concentration of 24,25(OH)₂D₂ in the samples by interpolating their response ratios (analyte/internal standard) from the calibration curve.
-
Include quality control samples at low, medium, and high concentrations in each run to ensure the accuracy and precision of the assay.
Visualizations
Caption: Vitamin D2 Metabolic Pathway.
References
Troubleshooting & Optimization
Technical Support Center: Measurement of 24,25-Dihydroxyvitamin D2
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical measurement of 24,25-dihydroxyvitamin D2 (24,25(OH)2D2).
Troubleshooting Guides
This section addresses common issues encountered during the analysis of 24,25(OH)2D2, offering potential causes and solutions.
Issue 1: Poor Chromatographic Resolution or Peak Shape
Symptoms:
-
Co-elution of 24,25(OH)2D2 with other vitamin D metabolites.
-
Broad or tailing peaks.
-
Inconsistent retention times.
| Potential Cause | Recommended Solution |
| Inadequate Column Chemistry | Standard C18 columns may not provide sufficient selectivity for structurally similar vitamin D metabolites[1]. Consider using a highly hydrophobic phase with a higher carbon load or alternative chemistries like pentafluorophenyl (PFP) or chiral columns, which can offer better separation[2][3]. |
| Suboptimal Mobile Phase Composition | The mobile phase composition is critical for resolving isomers. Experiment with different solvent combinations (e.g., methanol, acetonitrile, water) and additives (e.g., formic acid) to optimize selectivity[2][3]. For instance, the addition of acetonitrile to the mobile phase has been shown to improve the separation of epimers. |
| Inappropriate Flow Rate or Gradient | A flow rate that is too high can lead to poor resolution. Optimize the flow rate and gradient profile to ensure adequate separation of all metabolites of interest. |
| Column Degradation | Over time, column performance can degrade. Ensure proper column washing and storage. If performance does not improve, replace the column. |
Issue 2: Low Signal Intensity or Poor Sensitivity in Mass Spectrometry
Symptoms:
-
Difficulty detecting low concentrations of 24,25(OH)2D2.
-
High limit of detection (LOD) and limit of quantification (LOQ).
| Potential Cause | Recommended Solution |
| Matrix Effects | The sample matrix can suppress the ionization of the analyte. Atmospheric pressure chemical ionization (APCI) may be preferred over electrospray ionization (ESI) as it can be less susceptible to matrix effects for dihydroxyvitamin D metabolites. Implement robust sample preparation techniques like protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances. |
| Suboptimal Ionization Source Parameters | Optimize ionization source parameters, including temperature, gas flows, and voltages, to maximize the signal for 24,25(OH)2D2. |
| Inefficient Derivatization | Derivatization can enhance ionization efficiency. If using a derivatizing agent, ensure the reaction conditions (e.g., temperature, incubation time) are optimized for complete reaction. |
| Use of an Inappropriate Internal Standard | A stable isotope-labeled internal standard is crucial for accurate quantification. Ensure the internal standard is appropriate for 24,25(OH)2D2 and is added at a known concentration early in the sample preparation process. |
Issue 3: Inaccurate or Inconsistent Quantitative Results
Symptoms:
-
High variability between replicate measurements.
-
Poor recovery of the analyte.
-
Discrepancies with expected or reference values.
| Potential Cause | Recommended Solution |
| Interference from Isobaric or Isomeric Compounds | Other vitamin D metabolites can have the same mass-to-charge ratio as 24,25(OH)2D2, leading to inaccurate quantification if not chromatographically resolved. Ensure your chromatographic method can separate 24,25(OH)2D2 from potential interferences like 3-epi-25-OHD3. |
| Sample Instability | While 25(OH)D is relatively stable, the stability of dihydroxy metabolites should be considered. Store samples appropriately, typically at -80°C for long-term storage, and minimize freeze-thaw cycles. |
| Improper Calibration | Use a well-characterized calibration curve with an appropriate concentration range covering the expected sample concentrations. Ensure calibrators are prepared in a matrix similar to the samples to account for matrix effects. |
| Lack of Method Standardization | The measurement of 24,25(OH)2D is not as standardized as that of 25(OH)D. Participate in external quality assessment schemes (EQAS) like DEQAS to assess and improve the accuracy of your method. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for measuring 24,25(OH)2D2?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the measurement of vitamin D metabolites, including 24,25(OH)2D2. This technique offers high sensitivity and specificity, allowing for the accurate quantification of multiple metabolites in a single run.
Q2: How can I effectively separate 24,25(OH)2D2 from other vitamin D metabolites?
A2: Achieving complete chromatographic separation is crucial due to the presence of structurally similar metabolites. The use of reversed-phase columns with high hydrophobicity (e.g., C18 with high carbon load) or alternative chemistries like pentafluorophenyl (PFP) can provide the necessary resolution. Optimization of the mobile phase composition and gradient is also essential for separating isomers.
Q3: What are the common sources of interference in 24,25(OH)2D2 assays?
A3: Interference can arise from other vitamin D metabolites that are isobaric (same mass) or isomeric (same chemical formula, different structure) with 24,25(OH)2D2. For example, other dihydroxylated vitamin D metabolites can interfere if not chromatographically separated. Immunoassays are particularly prone to cross-reactivity with other metabolites.
Q4: What sample preparation steps are recommended for the analysis of 24,25(OH)2D2 from serum or plasma?
A4: A robust sample preparation protocol is critical to remove proteins and other interfering substances. A typical workflow involves protein precipitation (e.g., with acetonitrile or zinc sulfate/methanol), followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for further cleanup and concentration of the analyte.
Q5: How should I store my samples to ensure the stability of 24,25(OH)2D2?
A5: For long-term storage, it is recommended to keep serum or plasma samples at -80°C. While 25(OH)D has been shown to be stable under various conditions, including multiple freeze-thaw cycles, it is good practice to minimize these cycles for all metabolites.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation and Liquid-Liquid Extraction
This protocol is a generalized example based on common practices described in the literature.
-
Aliquoting: To a microcentrifuge tube, add 100 µL of serum or plasma sample, calibrator, or quality control.
-
Internal Standard Addition: Add a known amount of a stable isotope-labeled internal standard for 24,25(OH)2D2.
-
Protein Precipitation: Add 150 µL of 0.2 M zinc sulfate followed by 450 µL of methanol, vortexing after each addition.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a clean tube and perform a liquid-liquid extraction with an appropriate organic solvent (e.g., hexane or methyl tert-butyl ether).
-
Drying: Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
| Parameter | Value | Reference |
| Recovery | 71% to 93% (metabolite dependent) | |
| Precision (CV) | <7% for all metabolites | |
| Linearity (r²) | > 0.99 | |
| Matrix Effect | 0.80 to 0.95 (metabolite dependent) | |
| LOD for 1,25(OH)2D3 | 10 pg/mL |
Visualizations
Caption: General workflow for the analysis of 24,25-dihydroxyvitamin D2.
Caption: Troubleshooting guide for inaccurate quantitative results.
References
optimizing mass spectrometry parameters for 24, 25-Dihydroxy VD2 detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the mass spectrometry-based detection of 24, 25-Dihydroxyvitamin D2.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of 24, 25-Dihydroxyvitamin D2.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal | Inefficient ionization. | Consider using a derivatizing agent like DMEQ-TAD to enhance ionization efficiency. Atmospheric Pressure Chemical Ionization (APCI) may also offer better sensitivity and reduced matrix effects for vitamin D metabolites compared to Electrospray Ionization (ESI).[1] |
| Poor extraction recovery. | Ensure proper protein precipitation and extraction techniques. For serum or plasma, disruption of the binding of vitamin D metabolites to the vitamin D binding protein (VDBP) is crucial for maximum recovery.[2] | |
| Suboptimal MS parameters. | Optimize cone voltage and collision energy for the specific MRM transitions of 24, 25-Dihydroxyvitamin D2. | |
| High Background Noise | Matrix effects from the sample. | Improve sample cleanup. This can be achieved through more rigorous liquid-liquid extraction, solid-phase extraction (SPE), or by using a derivatization agent that shifts the analyte to a higher mass range with less background interference.[1][2] |
| Contaminated LC-MS system. | Flush the LC system and mass spectrometer with appropriate cleaning solutions. | |
| Poor Peak Shape | Inappropriate LC column or mobile phase. | Use a suitable column, such as a C18 or Phenyl column, and optimize the mobile phase gradient (e.g., methanol/water or acetonitrile/water with a small percentage of formic acid). |
| Sample overload. | Dilute the sample or inject a smaller volume. | |
| Inconsistent Results | Variability in sample preparation. | Ensure consistent and precise execution of the sample preparation protocol, including accurate pipetting and timing of incubation steps. |
| Instability of the analyte. | Protect samples and standards from light and heat, as vitamin D metabolites can be sensitive to degradation.[3] | |
| Co-elution of Isomers | Insufficient chromatographic separation. | Optimize the LC gradient and consider using a high-resolution column to separate 24, 25-Dihydroxyvitamin D2 from its isomers, such as 25, 26-Dihydroxyvitamin D3. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization recommended for the analysis of 24, 25-Dihydroxyvitamin D2?
A1: Derivatization with an agent like 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) offers several advantages. It can significantly improve the ionization efficiency of vitamin D metabolites, leading to enhanced sensitivity. Additionally, it increases the molecular mass of the analyte, shifting it to a region of the mass spectrum with reduced background noise.
Q2: What are the typical MRM transitions for 24, 25-Dihydroxyvitamin D2?
A2: While specific transitions should be optimized for your instrument, a common approach for derivatized vitamin D metabolites involves monitoring the transition from the protonated molecule [M+H]+ to a common fragment ion. For DMEQ-TAD derivatized 24, 25-Dihydroxyvitamin D3 (which is structurally very similar to D2), the precursor ion is m/z 762.6, and a major product ion is m/z 468. For 24, 25-Dihydroxyvitamin D2, a similar fragmentation pattern is expected with a slight shift in the precursor mass.
Q3: How can I resolve 24, 25-Dihydroxyvitamin D2 from its isomers?
A3: Chromatographic separation is key to resolving isomers. Utilizing a high-resolution analytical column, such as a BEH-Phenyl UPLC column, and optimizing the mobile phase gradient can effectively separate different dihydroxyvitamin D metabolites.
Q4: What type of ionization source is best for this analysis?
A4: While both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used, APCI is often preferred for the analysis of 1,25(OH)2D and 24,25(OH)2D as it tends to reduce matrix effects and improve sensitivity.
Q5: What are the key steps in sample preparation from serum?
A5: A typical workflow involves:
-
Protein Precipitation: To remove the majority of proteins, often using a reagent like zinc sulfate and methanol.
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): To isolate the vitamin D metabolites from the remaining sample matrix.
-
Derivatization: If desired, to enhance sensitivity.
-
Reconstitution: In a solvent compatible with the LC mobile phase.
Experimental Protocol: LC-MS/MS Analysis of 24, 25-Dihydroxyvitamin D2
This protocol is a general guideline and may require optimization for specific instrumentation and laboratory conditions.
1. Sample Preparation (from serum)
-
To 100 µL of serum, add an appropriate internal standard (e.g., deuterated 24, 25-Dihydroxyvitamin D2).
-
Add 200 µL of water and 100 µL of 0.1M HCl.
-
Perform protein precipitation by adding 150 µL of 0.2 M zinc sulfate followed by 450 µL of methanol, vortexing after each addition.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
2. Derivatization (using DMEQ-TAD)
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the residue in 25 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate and incubate for 30 minutes at room temperature in the dark.
-
Add a second 25 µL aliquot of DMEQ-TAD solution and incubate for an additional 60 minutes.
-
Add 40 µL of ethanol, then dry the derivatized extract.
-
Reconstitute in 60 µL of 60:40 (v/v) methanol/water.
3. LC-MS/MS Parameters
-
LC System: UPLC system with a BEH-Phenyl or C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from other metabolites.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Positive or APCI.
-
MRM Transitions: To be optimized based on the derivatized 24, 25-Dihydroxyvitamin D2 mass.
Quantitative Data Summary
The following tables summarize typical mass spectrometry parameters for related vitamin D metabolites, which can be adapted for 24, 25-Dihydroxyvitamin D2 analysis.
Table 1: MRM Conditions for DMEQ-TAD Derivatized Vitamin D Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 25-Hydroxyvitamin D3 | 746.6 | 468 |
| 25-Hydroxyvitamin D2 | 758.6 | 468 |
| 24, 25-Dihydroxyvitamin D3 | 762.6 | 468 |
Table 2: Example LC-MS/MS Method Performance
| Parameter | Value |
| Lower Limit of Quantification | 0.1 - 0.2 ng/mL |
| Lower Limit of Detection | ~0.04 ng/mL |
| Inter-assay CV | 4% - 7% |
| Intra-assay CV | 3% - 4% |
Visualizations
Caption: Vitamin D2 Metabolic Pathway.
Caption: LC-MS/MS Experimental Workflow.
References
overcoming matrix effects in the analysis of 24, 25-Dihydroxy VD2
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 24,25-Dihydroxyvitamin D2 (24,25(OH)₂VD₂). The focus is on overcoming matrix effects, a common challenge in bioanalysis, to ensure accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 24,25(OH)₂VD₂?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1] In the analysis of 24,25(OH)₂VD₂, which is often present at low concentrations in complex biological matrices like serum or plasma, these effects can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[2] Phospholipids are a primary cause of matrix effects in plasma and serum samples.[2]
Q2: What are the common analytical techniques for measuring 24,25(OH)₂VD₂?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate and sensitive quantification of 24,25(OH)₂VD₂ and other vitamin D metabolites. This technique offers high specificity, allowing for the separation of isobaric and isomeric compounds that can interfere with the analysis. While immunoassays exist for other vitamin D metabolites, they often suffer from cross-reactivity and cannot distinguish between different forms of the vitamin.
Q3: Why is an internal standard crucial for the analysis of 24,25(OH)₂VD₂?
A3: An appropriate internal standard (IS) is essential to compensate for matrix effects and variations in sample preparation and instrument response. An ideal IS for LC-MS/MS analysis is a stable isotope-labeled version of the analyte, such as d6-24,25(OH)₂D₃. The use of an isotope-labeled IS helps to ensure that the analyte and IS behave similarly during extraction and ionization, leading to more accurate and precise results.
Q4: What is derivatization and is it necessary for 24,25(OH)₂VD₂ analysis?
A4: Derivatization is a chemical modification of the analyte to improve its chromatographic or detection characteristics. For vitamin D metabolites, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) can significantly enhance ionization efficiency and, therefore, the sensitivity of the LC-MS/MS method. While not always mandatory, it is highly recommended for detecting low-concentration metabolites like 24,25(OH)₂VD₂.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | - Inappropriate column chemistry- Mobile phase mismatch- Column degradation | - Use a column with appropriate selectivity for vitamin D metabolites, such as a C18 or Phenyl-Hexyl column.- Optimize the mobile phase composition (e.g., adjust the percentage of organic solvent, pH, or additive concentration).- Replace the analytical column. |
| Low Signal Intensity / Poor Sensitivity | - Significant matrix suppression- Inefficient ionization- Suboptimal sample preparation | - Implement a more rigorous sample cleanup procedure to remove interfering matrix components (see Sample Preparation Protocols below).- Employ derivatization with an agent like DMEQ-TAD to enhance ionization efficiency.- Optimize mass spectrometer source parameters (e.g., capillary voltage, desolvation temperature). |
| High Variability in Results (Poor Precision) | - Inconsistent sample preparation- Uncompensated matrix effects- Instrument instability | - Automate sample preparation steps where possible to improve consistency.- Ensure the use of a suitable stable isotope-labeled internal standard.- Perform regular instrument maintenance and calibration. |
| Inaccurate Quantification (Poor Accuracy) | - Matrix effects altering analyte response- Lack of a proper internal standard- Interference from isomeric compounds | - Evaluate and minimize matrix effects through different sample preparation strategies.- Use a stable isotope-labeled internal standard for the most accurate correction.- Optimize chromatographic separation to resolve 24,25(OH)₂VD₂ from its isomers. |
Data on Sample Preparation Techniques for Overcoming Matrix Effects
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery for vitamin D metabolites.
| Sample Preparation Technique | Principle | Impact on Matrix Effects | Analyte Recovery | Reference |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile, methanol) or strong acid. | Grossly depletes proteins but leaves significant phospholipid interference, which can cause a ~40% reduction in signal response. | Variable, often lower due to matrix suppression. | |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases. | More effective at removing interfering compounds than PPT alone. | Generally good, with reported recoveries around 95%. | |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. | Provides cleaner extracts compared to PPT and LLE. | Can be highly efficient depending on the sorbent and protocol. | |
| HybridSPE®-Phospholipid | A hybrid technique combining protein precipitation and phospholipid removal in a single device. | Specifically targets and removes phospholipids, a major source of matrix effects in serum and plasma. Results in no detectable phospholipid matrix. | Significantly improves analyte response compared to standard PPT. |
Experimental Protocols
Protocol 1: Protein Precipitation followed by Phospholipid Depletion using HybridSPE®-PLus
This protocol is effective for removing both proteins and phospholipids from serum or plasma samples.
-
Sample Spiking: Spike 100 µL of human serum with the desired concentration of 24,25(OH)₂VD₂ and the internal standard.
-
Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile to the serum sample in a 96-well collection plate.
-
Mixing: Mix thoroughly by performing five 300 µL draw/dispense cycles. Let the samples sit for 5 minutes to allow for complete protein precipitation.
-
Phospholipid Removal: Transfer 200 µL of the supernatant to a HybridSPE®-PLus 96-well plate.
-
Elution: Apply a vacuum at 10" Hg for 4 minutes to pass the sample through the plate.
-
Analysis: The resulting filtrate can be directly injected into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This is a classic and effective method for extracting vitamin D metabolites.
-
Sample Preparation: To a designated volume of serum, add the deuterated internal standard.
-
Extraction: Perform liquid-liquid extraction using an appropriate organic solvent.
-
Separation: Centrifuge to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of 24,25(OH)₂VD₂.
References
Technical Support Center: Separation of 24,25-Dihydroxyvitamin D2 Isomers
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the method refinement for the separation of 24,25-dihydroxyvitamin D2 (24,25(OH)₂VD₂) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating 24,25(OH)₂VD₂ isomers?
A1: The main difficulties arise from the low physiological concentrations of these metabolites and the presence of structurally similar isomers, including epimers (e.g., C-24 epimers) and isobars, which can co-elute and interfere with accurate quantification.[1][2][3] High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold standard for analysis due to their sensitivity and specificity.[4][5]
Q2: Why is derivatization sometimes necessary for the analysis of 24,25(OH)₂VD₂?
A2: Derivatization is employed to enhance the ionization efficiency and sensitivity of detection in LC-MS/MS analysis. Vitamin D metabolites often exhibit poor ionization. Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can significantly increase the signal response, allowing for the measurement of low-concentration metabolites.
Q3: What are the most effective chromatographic columns for separating 24,25(OH)₂VD₂ isomers?
A3: A variety of HPLC columns can be used, with the choice depending on the specific separation requirements. Cyano-bonded and phenyl-hexyl columns have shown good resolution for dihydroxyvitamin D metabolites. For resolving challenging epimers, specialized phases like those with cholesterol functional groups or chiral columns may be necessary.
Q4: How can matrix effects from biological samples be minimized?
A4: Matrix effects, particularly from lipids in samples like serum and plasma, can suppress the analyte signal and lead to inaccurate quantification. To mitigate this, robust sample preparation procedures are essential. These include protein precipitation, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of Isomers
Symptoms:
-
Broad, asymmetric, or overlapping peaks for 24R,25(OH)₂VD₂ and 24S,25(OH)₂VD₂.
-
Inability to achieve baseline separation.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Column Chemistry | Standard C18 columns may not provide sufficient selectivity. Consider using a cyano-bonded phase column, which has demonstrated strong retention of carbonyl-containing vitamin D metabolites, or a phenyl-hexyl column for alternative selectivity. For epimeric separation, a cholesterol-based or chiral column may be required. |
| Suboptimal Mobile Phase Composition | The mobile phase composition is critical for resolution. Systematically vary the solvent ratio (e.g., hexane/isopropanol/methanol mixtures for normal phase, or acetonitrile/methanol/water with modifiers for reversed-phase). |
| Incorrect Flow Rate or Temperature | A lower flow rate can sometimes improve resolution. Also, adjusting the column temperature can alter selectivity and peak shape. |
Issue 2: Low Signal Intensity or Poor Sensitivity
Symptoms:
-
Analyte peaks are not significantly above the baseline noise.
-
Difficulty in achieving the desired limit of quantitation (LOQ).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Poor Ionization Efficiency (LC-MS/MS) | Dihydroxylated vitamin D metabolites have poor ionization. Employ a derivatization agent such as PTAD or Amplifex to enhance the MS response. |
| Sample Loss During Preparation | Evaluate the recovery of your sample preparation method. Liquid-liquid extraction and solid-phase extraction steps should be optimized to maximize analyte recovery. |
| Matrix Effects | Co-eluting matrix components can suppress the analyte signal. Enhance sample cleanup by incorporating an additional SPE step or using specialized lipid removal cartridges. |
Issue 3: Inaccurate Quantification and High Variability
Symptoms:
-
Poor reproducibility between injections (high %RSD).
-
Discrepancy between expected and measured concentrations in quality control samples.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Co-eluting Interferences | Epimers or isobars may be co-eluting with the target analyte, leading to overestimation. A high-resolution chromatographic system is necessary to separate these interferences. |
| Inadequate Internal Standard | Ensure a suitable internal standard (e.g., a deuterated analog) is used to compensate for variations in sample preparation and instrument response. |
| Sample Degradation | Vitamin D metabolites can be sensitive to light and air. Protect samples from light and store them at appropriate low temperatures. Use amber vials for analysis. |
Experimental Protocols
Protocol 1: Sample Preparation using LLE and SPE
This protocol is a general guideline for extracting 24,25(OH)₂VD₂ from serum.
-
Protein Precipitation: To 100 µL of serum, add an internal standard. Precipitate proteins by adding 150 µL of 0.2 M zinc sulfate followed by 450 µL of methanol, vortexing after each addition.
-
Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Perform a liquid-liquid extraction using a suitable organic solvent like hexane or methyl tert-butyl ether.
-
Evaporation: Evaporate the organic layer to dryness under a stream of nitrogen.
-
Solid-Phase Extraction (SPE): Reconstitute the dried extract in a small volume of a non-polar solvent. Load the sample onto a C18 or aminopropyl SPE cartridge for further cleanup. Wash the cartridge to remove interferences and then elute the analyte with an appropriate solvent mixture.
-
Final Preparation: Evaporate the eluate and reconstitute the residue in the mobile phase for injection.
Protocol 2: HPLC Method for Isomer Separation
This protocol outlines a starting point for an HPLC method. Optimization will be required.
-
Column: Cyano-bonded phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane:Isopropanol:Methanol (94:5:1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm or tandem mass spectrometry.
-
Injection Volume: 20 µL.
Performance Data Tables
Table 1: Method Precision and Recovery
| Analyte | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Recovery (%) | Reference |
| 25(OH)D | <10 | <10 | 90-110 | |
| 24,25(OH)₂D | 3.1 | 8.7 | 95 | |
| 24R,25(OH)₂D₃ | 0.2-1.0 | 0.5-1.1 | 99.0 ± 0.8 |
Table 2: Limits of Quantification (LOQ)
| Analyte/Method | LOQ | Reference |
| 25-Hydroxyvitamins D2 and D3 | 4 ng/mL | |
| 24,25(OH)₂D₃ and other metabolites | 1.0 - 3.1 nmol/L | |
| 24R,25(OH)₂D₃ (Reference Method) | 0.2 ng/g |
Visualized Workflows
Caption: General experimental workflow for the analysis of 24,25(OH)₂VD₂.
Caption: Troubleshooting logic for poor chromatographic resolution.
References
- 1. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overcome Isomer Interference in 1α,25-Dihydroxyvitamin D Quantitation by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
improving the stability of 24, 25-Dihydroxyvitamin D2 standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 24,25-dihydroxyvitamin D2 standards. The information provided is intended to help improve the stability and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 24,25-dihydroxyvitamin D2 standard solutions?
A1: To ensure the long-term stability of 24,25-dihydroxyvitamin D2 standard solutions, it is recommended to store them at very low temperatures, ideally at -80°C, for periods longer than three months. For shorter-term storage, -20°C is acceptable for up to three months.[1][2] Vitamin D metabolites are sensitive to light, so it is crucial to store them in amber or opaque vials to protect them from UV radiation.[3] Commercial standards are often supplied in ethanol, which is a suitable solvent for storage.[4]
Q2: How should I handle the preparation of stock and working solutions of 24,25-dihydroxyvitamin D2?
A2: When preparing stock and working solutions, it is important to use high-purity solvents such as ethanol or methanol.[4] To minimize degradation, perform dilutions at room temperature and then promptly store the solutions at the recommended low temperatures. It is advisable to prepare working solutions fresh for each experiment to ensure accuracy. If using a commercial solution, allow it to reach room temperature and mix thoroughly before opening the ampoule for dilution.
Q3: How many freeze-thaw cycles can a 24,25-dihydroxyvitamin D2 standard solution undergo?
A3: While specific data for 24,25-dihydroxyvitamin D2 is limited, studies on other vitamin D metabolites suggest that the number of freeze-thaw cycles should be minimized. It is recommended to limit freeze-thaw cycles to no more than two to three times, as repeated cycles can lead to degradation and affect the accuracy of your results. To avoid multiple freeze-thaw cycles, it is best practice to aliquot the standard solution into smaller, single-use vials after the initial thawing.
Q4: What are the primary degradation pathways for 24,25-dihydroxyvitamin D2?
A4: The primary degradation pathways for vitamin D metabolites, including 24,25-dihydroxyvitamin D2, involve oxidation and isomerization upon exposure to heat, light, and oxygen. In biological systems, the catabolism of 25-hydroxyvitamin D to 24,25-dihydroxyvitamin D is mediated by the enzyme CYP24A1. Further metabolism can lead to the formation of other hydroxylated and oxidized products.
Q5: What are some recommended stabilizers for 24,25-dihydroxyvitamin D2 solutions?
A5: To prevent oxidative degradation, antioxidants can be added to solutions of vitamin D metabolites. Butylated hydroxytoluene (BHT) is a commonly used antioxidant in commercial preparations. Other potential stabilizers include ascorbic acid and ethylenediaminetetraacetic acid (EDTA). Neutral or basic amino acids that do not contain a sulfur atom or an acid amide group have also been shown to have a stabilizing effect on active forms of vitamin D3.
Troubleshooting Guides
Issue 1: Inconsistent or non-linear calibration curves.
| Possible Cause | Troubleshooting Steps |
| Standard Degradation | Prepare fresh working standards from a stock solution that has been properly stored and has undergone minimal freeze-thaw cycles. Ensure that the stock solution has not expired. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions. Verify the accuracy of your serial dilutions. |
| Solvent Evaporation | Keep vials capped whenever possible to prevent solvent evaporation, which can concentrate the standard and lead to inaccurate results. |
| Adsorption to Vials | Use silanized glass or low-adsorption polypropylene vials to prevent the standard from adsorbing to the container walls, especially at low concentrations. |
Issue 2: Low signal intensity or no peak detected for the 24,25-dihydroxyvitamin D2 standard in LC-MS/MS analysis.
| Possible Cause | Troubleshooting Steps |
| Instrument Sensitivity | Check the sensitivity and calibration of your LC-MS/MS instrument. Ensure that the mass spectrometer is properly tuned for the specific m/z transitions of 24,25-dihydroxyvitamin D2. |
| Standard Degradation | The standard may have degraded due to improper storage or handling. Prepare a fresh standard and re-inject. |
| Ion Suppression | Matrix effects from the sample or solvent can suppress the ionization of the analyte. Optimize the sample preparation method to remove interfering substances. Consider using a deuterated internal standard to compensate for matrix effects. |
| Incorrect MS/MS Transitions | Verify that the correct precursor and product ion m/z values are being monitored for 24,25-dihydroxyvitamin D2. |
Issue 3: Appearance of unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Steps |
| Contamination | Contamination may originate from solvents, vials, or the LC system. Run a blank injection of the solvent to identify any background peaks. Clean the injection port and column if necessary. |
| Degradation Products | The unexpected peaks may be degradation products of 24,25-dihydroxyvitamin D2. This can be confirmed by analyzing an intentionally degraded standard (e.g., by exposure to light or heat). |
| Isomers | Vitamin D metabolites can exist as different isomers. Ensure that your chromatography method is capable of separating the relevant isomers if necessary. |
Quantitative Data Summary
Table 1: General Storage Recommendations for Vitamin D Metabolites
| Storage Temperature | Duration | Recommendation | Reference |
| Room Temperature | < 4 hours | Acceptable for short-term handling. | |
| 2-8°C | < 24 hours | Suitable for temporary storage. | |
| -20°C | < 3 months | Recommended for short- to mid-term storage. | |
| -80°C | > 3 months | Optimal for long-term storage to ensure stability. |
Note: This data is based on the stability of 25-hydroxyvitamin D and other vitamin D metabolites. Specific long-term stability data for 24,25-dihydroxyvitamin D2 is limited.
Experimental Protocols
Protocol 1: Preparation of 24,25-Dihydroxyvitamin D2 Calibration Standards for LC-MS/MS Analysis
-
Materials:
-
24,25-dihydroxyvitamin D2 certified reference material (e.g., 100 µg/mL in ethanol).
-
Deuterated internal standard (e.g., 24,25-dihydroxyvitamin D2-d3).
-
LC-MS grade ethanol or methanol.
-
Calibrated micropipettes.
-
Amber glass or low-adsorption polypropylene vials.
-
-
Procedure:
-
Allow the certified reference material ampoule to equilibrate to room temperature.
-
Vortex the ampoule gently to ensure a homogenous solution.
-
Prepare a stock solution by diluting the certified reference material in ethanol or methanol to a concentration of 1 µg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of working calibration standards at concentrations ranging from approximately 0.1 ng/mL to 100 ng/mL.
-
Prepare a working internal standard solution at a fixed concentration (e.g., 10 ng/mL).
-
For each calibration point and sample, add a fixed volume of the internal standard solution.
-
Store all prepared solutions at -80°C in tightly sealed amber vials when not in use.
-
Visualizations
Caption: Degradation pathway of 24,25-dihydroxyvitamin D2.
Caption: Experimental workflow for 24,25-dihydroxyvitamin D2 analysis.
Caption: Troubleshooting decision tree for inconsistent results.
References
Technical Support Center: 24,25-Dihydroxyvitamin D2 Quantification Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals performing 24,25-Dihydroxyvitamin D2 (24,25(OH)₂VD₂) quantification assays, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the critical pre-analytical factors to consider for accurate 24,25(OH)₂VD₂ measurement?
A1: Careful handling of samples before analysis is crucial for reliable results. Key considerations include:
-
Sample Type: Serum and plasma (EDTA or heparin) are commonly used. However, it's essential to validate the chosen matrix as inconsistencies have been reported for some vitamin D metabolites. Some studies have observed higher concentrations of certain metabolites in serum compared to EDTA plasma.
-
Storage and Stability: 25-hydroxyvitamin D [25(OH)D], a related metabolite, is stable for several days at room temperature and for months at -20°C or -80°C. While less extensively studied, similar stability is expected for 24,25(OH)₂D. Repeated freeze-thaw cycles should be avoided.
-
Patient-Specific Factors: In patients with chronic kidney disease, the concentration of 24,25(OH)₂D may be reduced. It is also important to note if a patient is taking ergocalciferol (vitamin D2) supplements, as not all assays can distinguish between 24,25(OH)₂D₂ and 24,25(OH)₂D₃.
Q2: Why is a deuterated internal standard essential for this assay?
A2: A deuterated internal standard (IS), such as d₆-24,25-(OH)₂D₃, is critical for accurate quantification.[1][2] The IS is a non-radioactive, stable isotope-labeled version of the analyte that behaves nearly identically during sample preparation, chromatography, and ionization. Its use corrects for variations in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, thereby improving the accuracy and precision of the measurement.
Q3: What is the purpose of chemical derivatization in the quantification of 24,25(OH)₂VD₂?
A3: Chemical derivatization is a technique used to improve the analytical properties of the target molecule. For vitamin D metabolites, which can have low ionization efficiency, derivatization with reagents like DMEQ-TAD or Amplifex significantly enhances the signal intensity in the mass spectrometer.[3] This leads to improved sensitivity and lower limits of quantification, which is particularly important for measuring low-concentration metabolites like 24,25(OH)₂VD₂. Derivatization can also shift the mass of the analyte, moving it away from potential background interferences.
Troubleshooting Guide
This guide addresses common problems encountered during 24,25(OH)₂VD₂ quantification by LC-MS/MS.
Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broad Peaks)
| Potential Cause | Troubleshooting Steps |
| Column Contamination | 1. Flush the column with a strong solvent (e.g., isopropanol). 2. If the problem persists, replace the column guard or the analytical column. |
| Inappropriate Mobile Phase | 1. Ensure the mobile phase pH is compatible with the column and analyte. 2. Optimize the mobile phase composition (e.g., organic solvent ratio, additive concentration) to improve peak shape. |
| Sample Overload | 1. Reduce the injection volume. 2. Dilute the sample. |
| Mismatched Injection Solvent | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening. |
Issue 2: Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Inefficient Protein Precipitation | 1. Optimize the type and volume of the precipitation solvent (e.g., acetonitrile, methanol, zinc sulfate). 2. Ensure thorough vortexing and adequate centrifugation time and speed. |
| Inefficient Liquid-Liquid Extraction (LLE) | 1. Optimize the extraction solvent system (e.g., hexane, ethyl acetate, methyl tert-butyl ether). 2. Ensure vigorous mixing and complete phase separation. |
| Analyte Adsorption | 1. Use low-binding microcentrifuge tubes and vials. 2. Consider adding a small amount of a non-ionic surfactant to the sample. |
| Analyte Degradation | Protect samples and standards from light and excessive heat. |
Issue 3: Inaccurate or Non-Linear Calibration Curve
| Potential Cause | Troubleshooting Steps |
| Incorrect Standard Preparation | 1. Verify the concentration of the stock solutions. 2. Prepare fresh calibration standards. Ensure accurate pipetting, especially with volatile organic solvents. |
| Matrix Effects | 1. Use a stable isotope-labeled internal standard. 2. Prepare calibration standards in a matrix that closely matches the samples (e.g., charcoal-stripped serum). 3. Optimize sample cleanup to remove interfering matrix components. |
| Detector Saturation | 1. Extend the calibration range to lower concentrations. 2. Dilute the higher concentration standards. |
| Instrument Instability | 1. Ensure the LC and MS systems are properly equilibrated. 2. Check for fluctuations in spray stability or ion source temperature. |
Issue 4: High Signal-to-Noise Ratio / Background Interference
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. |
| Interference from Other Vitamin D Metabolites | 1. Optimize chromatographic separation to resolve 24,25(OH)₂VD₂ from isomers and other metabolites (e.g., 3-epi-25-OH-D₃). 2. Use highly selective MRM transitions. |
| Matrix Effects | Enhance sample cleanup procedures to remove interfering compounds. |
| Carryover | 1. Optimize the autosampler wash procedure with a strong solvent. 2. Inject a blank sample after a high-concentration sample to check for carryover. |
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of vitamin D metabolites.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Calibration Range | LLOQ | Reference |
| 24,25(OH)₂D₃ | 0.4 - 11.6 ng/mL | 0.1 - 0.2 ng/mL | |
| 25(OH)D₃ | 3.8 - 148 ng/mL | 0.1 - 0.2 ng/mL | |
| 25(OH)D₂ | 4.9 - 120 ng/mL | 0.1 - 0.2 ng/mL | |
| 24R,25(OH)₂D₃ | 0.5 - 100 ng/mL | <10% inter-assay precision |
Table 2: Precision of Measurement
| Analyte | Intra-assay CV (%) | Inter-assay CV (%) | Reference |
| 24,25(OH)₂D₃ | 3 - 4 | 4 - 7 | |
| 25(OH)D₃ | 3 - 4 | 4 - 7 | |
| 25(OH)D₂ | 3 - 4 | 4 - 7 | |
| 25(OH)D₃ | 1.9 | 2.0 | |
| 25(OH)D₂ | 2.4 | 3.5 |
Experimental Protocols
Key Experiment: Sample Preparation for LC-MS/MS Analysis
This protocol is a representative example and may require optimization based on specific laboratory conditions and instrumentation.
-
Aliquoting and Internal Standard Spiking:
-
In a microcentrifuge tube, add 100 µL of serum or plasma sample.
-
Add the deuterated internal standard (e.g., 6 ng/mL of d₆-24,25(OH)₂D₃).
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 150 µL of 0.2 M zinc sulfate solution and vortex.
-
Add 450 µL of methanol and vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Liquid-Liquid Extraction (LLE):
-
Transfer the supernatant to a clean tube.
-
Add an appropriate volume of an immiscible organic solvent (e.g., hexane or methyl tert-butyl ether).
-
Vortex vigorously for several minutes to ensure efficient extraction of the analytes into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Drying and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 37°C).
-
Reconstitute the dried extract in a specific volume (e.g., 60 µL) of the initial mobile phase (e.g., 60:40 methanol/water).
-
-
Derivatization (if applicable):
-
If derivatization is required, the dried residue is redissolved in a solution containing the derivatizing agent (e.g., DMEQ-TAD in ethyl acetate) and incubated according to the specific protocol.
-
After incubation, the derivatized sample is dried down and reconstituted in the mobile phase.
-
Visualizations
Caption: General workflow for 24,25(OH)₂VD₂ quantification.
Caption: Simplified metabolic pathway of Vitamin D2.
References
Technical Support Center: 24, 25-Dihydroxyvitamin D2 Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of 24, 25-dihydroxyvitamin D2 (24, 25-(OH)2D2).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of 24, 25-(OH)2D2.
Issue 1: Low Extraction Recovery
Low recovery of 24, 25-(OH)2D2 is a common issue that can be attributed to several factors, including the choice of extraction solvent, phase separation issues, and incomplete elution from solid-phase extraction (SPE) cartridges.
Recommended Solutions & Comparative Data
Below is a summary of different extraction methods and their reported recoveries for dihydroxyvitamin D metabolites.
| Extraction Method | Matrix | Key Solvents/Materials | Reported Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Serum | Hexane, Methyl-tert-butyl ether (MTBE) | Not explicitly stated for 24,25(OH)2D2, but part of a validated UPLC-MS/MS method. | [1] |
| Solid-Phase Extraction (SPE) | Plasma | Isopropanol-Toluene (initial extraction), Hexane, Ethanol in Dichloromethane (elution) | Method describes "complete separation" but does not provide a quantitative recovery percentage. | [2] |
| Solid-Phase Extraction (SPE) | Serum | Acetonitrile (protein precipitation), C-18 Sep-pak cartridges, Methanol/Water, Acetonitrile (elution) | No quantitative recovery percentage provided. | [3] |
| Supported Liquid Extraction (SLE) | Serum | Water:IPA (50:50) for protein binding disruption | ~66% for 1α,25 diOH Vitamin D3 (a similar dihydroxy metabolite) | [4] |
| Packed-Fibers Solid-Phase Extraction (PFSPE) | Urine | Polystyrene/graphene oxide (PS/GO) nanofibers | 90.3% to 103.1% for 24,25(OH)2D3 | [5] |
Experimental Protocol: Liquid-Liquid Extraction (LLE) for Serum Samples
This protocol is adapted from established methods for the extraction of vitamin D metabolites for analysis.
Materials:
-
Serum sample containing 24, 25-(OH)2D2
-
Internal Standard (e.g., d6-24,25(OH)2D3)
-
0.1M HCl
-
0.2 M Zinc Sulfate
-
Methanol
-
Hexane
-
Methyl-tert-butyl ether (MTBE)
-
Microcentrifuge tubes
-
Borosilicate glass tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: In a microcentrifuge tube, aliquot 100 µL of the serum sample.
-
Internal Standard Spiking: Add the appropriate deuterated internal standard (e.g., d6-24,25(OH)2D3) to the serum.
-
Dilution and Acidification: Add 200 µL of water and 100 µL of 0.1M HCl.
-
Protein Precipitation:
-
Add 150 µL of 0.2 M zinc sulfate and vortex mix.
-
Add 450 µL of methanol and vortex mix.
-
-
Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean borosilicate glass tube.
-
Liquid-Liquid Extraction:
-
Add 700 µL of hexane and vortex mix.
-
Add 700 µL of MTBE and vortex mix.
-
-
Phase Separation: Allow the layers to separate. The upper organic phase contains the extracted metabolites.
-
Collection: Transfer the upper organic phase to a maximum recovery vial.
-
Drying: Evaporate the solvent to dryness under a stream of prepurified nitrogen at 37 °C.
-
Reconstitution: The dried extract is now ready for reconstitution in a suitable solvent for analysis (e.g., by HPLC or LC-MS/MS).
Experimental Workflow Diagram
References
- 1. lcms.cz [lcms.cz]
- 2. A simple method for the isolation of vitamin D metabolites from plasma extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous measurement of 1.25-dihydroxy-vitamin D, 24.25-dihydroxy-vitamin D and 25-hydroxy-vitamin D from a single two milliliters serum specimen. Preliminary clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. researchgate.net [researchgate.net]
addressing cross-reactivity in 24, 25-Dihydroxy VD2 immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cross-reactivity in 24, 25-Dihydroxy VD2 immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cross-reactivity in this compound immunoassays?
A1: The primary cause of cross-reactivity is the structural similarity between 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) and other vitamin D metabolites.[1][2] Immunoassay antibodies may recognize and bind to these structurally related molecules, leading to inaccurate measurements. The core structures of vitamin D₂ and D₃ are very similar, and their downstream metabolites, including 25-hydroxyvitamin D (25(OH)D) and 1,25-dihydroxyvitamin D (1,25(OH)₂D), share significant structural homology. This makes it challenging to develop antibodies that are highly specific to a single metabolite.
Q2: Which vitamin D metabolites are most likely to cross-react with antibodies in a this compound immunoassay?
A2: The most common cross-reactants in a 24,25-Dihydroxy VD2 immunoassay are other dihydroxylated vitamin D metabolites, particularly 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃).[3][4] Additionally, 25-hydroxyvitamin D₂ (25(OH)D₂) and 25-hydroxyvitamin D₃ (25(OH)D₃) can be significant sources of interference, as they are often present in much higher concentrations in biological samples.[5] Other metabolites, such as the C3-epimers of 25(OH)D, may also contribute to cross-reactivity in some assays.
Q3: How can I determine the extent of cross-reactivity in my specific assay?
A3: The extent of cross-reactivity can be determined by performing a cross-reactivity study. This typically involves spiking known concentrations of potentially cross-reacting metabolites into your sample matrix and measuring the response in your immunoassay. The results are then compared to the response of the target analyte (24,25-Dihydroxy VD2) to calculate the percentage of cross-reactivity. Many commercial kit manufacturers provide cross-reactivity data in their package inserts.
Q4: Are there immunoassays available that are specific to this compound?
A4: While some manufacturers offer ELISA kits for 24,25-Dihydroxy Vitamin D3, finding a commercially available immunoassay highly specific to 24,25-Dihydroxy VD2 without significant cross-reactivity from other vitamin D metabolites is challenging. Due to the high structural similarity among vitamin D metabolites, achieving absolute specificity with antibody-based methods is difficult. For highly specific quantification, methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold standard.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Higher than expected this compound concentrations | Cross-reactivity with other vitamin D metabolites: The antibody may be binding to other structurally similar vitamin D metabolites present in the sample, leading to an overestimation of the this compound concentration. | 1. Review Kit Specificity: Check the manufacturer's datasheet for cross-reactivity data with other vitamin D metabolites. 2. Sample Purification: Implement a sample pre-treatment step, such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC), to separate this compound from other metabolites before the immunoassay. 3. Use a More Specific Method: If high specificity is critical, consider using a more definitive method like LC-MS/MS for quantification. |
| Poor reproducibility of results | Matrix effects: Components in the sample matrix (e.g., lipids, proteins) can interfere with the antibody-antigen binding. Improper sample handling: Repeated freeze-thaw cycles or improper storage can degrade the analyte. | 1. Sample Dilution: Diluting the sample can minimize matrix effects, but ensure the final concentration remains within the assay's detection range. 2. Optimize Sample Preparation: Use a robust sample preparation protocol that includes protein precipitation and/or liquid-liquid extraction to remove interfering substances. 3. Standardize Sample Handling: Aliquot samples after the initial thaw and avoid repeated freeze-thaw cycles. Store samples at the recommended temperature. |
| Low or no signal | Incorrect assay procedure: Errors in pipetting, incubation times, or temperatures can lead to a weak or absent signal. Degraded reagents: Improper storage or use of expired reagents can result in loss of activity. | 1. Verify Protocol: Carefully review and adhere to the manufacturer's protocol. Ensure all reagents are brought to room temperature before use. 2. Check Reagent Integrity: Confirm that all reagents are within their expiration dates and have been stored correctly. 3. Positive Control: Always include a positive control with a known concentration of this compound to validate the assay performance. |
| High background noise | Insufficient washing: Inadequate washing steps can leave unbound antibodies or reagents in the wells, leading to a high background signal. Non-specific binding: The antibody may be binding non-specifically to the plate or other proteins in the sample. | 1. Optimize Washing: Increase the number of wash steps or the soaking time to ensure complete removal of unbound components. 2. Use Blocking Agents: Ensure the blocking buffer is effective. You may need to optimize the blocking agent and incubation time. 3. Check for Contamination: Ensure all buffers and reagents are free from contamination. |
Data Presentation: Cross-Reactivity of Commercial Immunoassays
The following table summarizes the reported cross-reactivity of several commercial immunoassays with 24,25-dihydroxyvitamin D3. Data for 24,25-dihydroxyvitamin D2 is often not explicitly provided but is expected to be significant due to structural similarity.
| Immunoassay | Manufacturer | Reported Cross-Reactivity with 24,25(OH)₂D₃ | Reference |
| VIDAS® 25-OH Vitamin D Total | bioMérieux | 554.6% | |
| 25-Hydroxy Vitamin D EIA | IDS (Immunodiagnostic Systems) | >100% | |
| BioPlex® 2200 25-OH Vitamin D | Bio-Rad | 9% (at 20 ng/mL) | |
| 25OH Vitamin D Total ELISA | Demeditec Diagnostics | Not explicitly stated for 24,25(OH)₂D₃, but 100% for 25(OH)D₂ and 25(OH)D₃ |
Note: Cross-reactivity can vary between lots and is dependent on the specific metabolite and its concentration. It is always recommended to consult the manufacturer's most recent package insert for the specific kit in use.
Experimental Protocols
Protocol for Assessing Cross-Reactivity
This protocol outlines a general procedure for determining the cross-reactivity of an immunoassay with potentially interfering vitamin D metabolites.
1. Materials:
- 24,25-Dihydroxy VD2 standard
- Potentially cross-reacting vitamin D metabolites (e.g., 24,25(OH)₂D₃, 25(OH)D₂, 25(OH)D₃)
- Sample matrix (e.g., charcoal-stripped serum or buffer)
- Your 24,25-Dihydroxy VD2 immunoassay kit
2. Procedure:
- Prepare a standard curve for the target analyte (24,25-Dihydroxy VD2) according to the immunoassay kit protocol.
- Prepare a series of dilutions for each potentially cross-reacting metabolite in the same sample matrix. The concentration range should be relevant to physiological or expected levels.
- Run the immunoassay with the prepared standards and cross-reactant dilutions.
- Determine the concentration of each cross-reactant dilution from the 24,25-Dihydroxy VD2 standard curve.
- Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Apparent Concentration of Cross-Reactant / Actual Concentration of Cross-Reactant) x 100%
Protocol for Sample Preparation to Reduce Interference
This protocol provides a general method for sample pre-treatment to minimize interference from other metabolites and matrix components.
1. Materials:
- Serum or plasma sample
- Protein precipitation agent (e.g., acetonitrile, methanol)
- Solid-Phase Extraction (SPE) cartridge (e.g., C18)
- SPE conditioning, wash, and elution solvents
- Evaporation system (e.g., nitrogen evaporator)
- Reconstitution buffer (compatible with your immunoassay)
2. Procedure:
- Protein Precipitation: Add an equal volume of cold protein precipitation agent to the sample. Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.
- Supernatant Collection: Carefully collect the supernatant containing the vitamin D metabolites.
- Solid-Phase Extraction (SPE):
- Condition the SPE cartridge with the appropriate solvent as recommended by the manufacturer.
- Load the supernatant onto the conditioned cartridge.
- Wash the cartridge with a non-eluting solvent to remove polar impurities.
- Elute the vitamin D metabolites with an appropriate elution solvent.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in a known volume of reconstitution buffer. The sample is now ready for analysis with the immunoassay.
Visualizations
Vitamin D Metabolic Pathway
This diagram illustrates the metabolic pathway of Vitamin D, showing the relationships between the parent compounds and their hydroxylated metabolites.
Caption: Vitamin D metabolic pathway showing key hydroxylation steps.
Experimental Workflow for Cross-Reactivity Assessment
This workflow outlines the key steps in assessing the cross-reactivity of a 24,25-Dihydroxy VD2 immunoassay.
Caption: Workflow for assessing immunoassay cross-reactivity.
Troubleshooting Logic for High Signal
This diagram provides a logical approach to troubleshooting unexpectedly high signals in a 24,25-Dihydroxy VD2 immunoassay.
Caption: Troubleshooting logic for high immunoassay signals.
References
Technical Support Center: 24, 25-Dihydroxyvitamin D2 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in 24, 25-Dihydroxyvitamin D2 (24, 25-(OH)2D2) testing.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of 24, 25-(OH)2D2, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape or Tailing | 1. Column Contamination: Buildup of matrix components on the analytical column. 2. Inappropriate Mobile Phase: pH or organic composition not optimal for the analyte. 3. Column Degradation: Loss of stationary phase. | 1. Column Washing: Implement a robust column washing protocol between injections. 2. Mobile Phase Optimization: Adjust the mobile phase composition and pH. 3. Column Replacement: Replace the analytical column if performance does not improve. |
| Low Signal Intensity / Poor Sensitivity | 1. Matrix Effects: Ion suppression or enhancement from co-eluting matrix components.[1][2] 2. Inefficient Ionization: Suboptimal ion source parameters. 3. Sample Degradation: Analyte instability during sample preparation or storage. | 1. Sample Preparation: Employ effective sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[1][3] 2. Ion Source Tuning: Optimize ion source parameters (e.g., temperature, gas flows, voltage). For low concentrations of vitamin D metabolites, Atmospheric Pressure Chemical Ionization (APCI) may be preferred over Electrospray Ionization (ESI) to reduce matrix effects and improve sensitivity.[1] 3. Internal Standards: Use a stable isotope-labeled internal standard (e.g., d6-24,25-(OH)2D3) to compensate for matrix effects and variations in extraction recovery. 4. Storage Conditions: Ensure samples are stored at appropriate temperatures (e.g., -80°C) and protected from light. |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents. 2. System Contamination: Carryover from previous injections or contaminated LC system components. | 1. Use High-Purity Solvents: Utilize HPLC or LC-MS grade solvents and freshly prepared mobile phases. 2. System Cleaning: Flush the LC system and autosampler with appropriate cleaning solutions. |
| Inaccurate Quantification / High Variability | 1. Improper Calibration: Incorrect preparation of calibrators or use of a non-linear calibration curve. 2. Interference from Isomers: Co-elution with isobaric compounds, such as 3-epi-25(OH)D3. 3. Lack of Standardization: Methodological differences and variations in assay standardization between laboratories. | 1. Calibration Verification: Use certified reference materials (CRMs) for calibrator preparation and verify the linearity of the calibration curve over the expected concentration range. 2. Chromatographic Resolution: Optimize the chromatographic method to ensure separation of 24, 25-(OH)2D2 from potential isomers. 3. External Quality Assessment: Participate in external quality assessment (EQA) schemes like the Vitamin D External Quality Assessment Scheme (DEQAS) to assess and improve assay accuracy. |
| Peak Splitting or Broadening | 1. Injector Issues: Partial clog or improper sample injection. 2. Column Void: A void has formed at the head of the column. | 1. Injector Maintenance: Clean and maintain the autosampler injector. 2. Guard Column/Column Replacement: Replace the guard column or the analytical column. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for 24, 25-Dihydroxyvitamin D2 testing?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the measurement of vitamin D metabolites, including 24, 25-(OH)2D2. This method offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple vitamin D metabolites.
Q2: Why is the separation of 24, 25-(OH)2D2 from its isomers important?
A2: Interfering isomers, such as 3-epi-25(OH)D3, are isobaric with 25(OH)D3 and can co-elute if the chromatographic separation is not adequate. This can lead to inaccurate quantification. Therefore, a robust chromatographic method that resolves these compounds is crucial for accurate results.
Q3: What are matrix effects and how can they be minimized?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement. This can significantly impact the accuracy of LC-MS/MS assays. To minimize matrix effects, it is essential to use efficient sample preparation techniques such as protein precipitation followed by liquid-liquid or solid-phase extraction. The use of a stable isotope-labeled internal standard is also critical to compensate for these effects.
Q4: Where can I obtain certified reference materials for 24, 25-Dihydroxyvitamin D?
A4: Certified reference materials (CRMs) and Standard Reference Materials (SRMs) for vitamin D metabolites are available from organizations like the National Institute of Standards and Technology (NIST). These materials are crucial for calibrating instruments and validating analytical methods to ensure accurate measurements.
Q5: What are the key validation parameters for a 24, 25-(OH)2D2 assay?
A5: A robust assay validation should include the assessment of linearity, accuracy, precision (intra- and inter-assay), limit of detection (LOD), limit of quantification (LOQ), recovery, and selectivity. Participation in external quality assessment schemes is also vital for ongoing quality assurance.
Experimental Protocols
LC-MS/MS Method for Simultaneous Quantification of Vitamin D Metabolites
This protocol provides a general workflow for the analysis of 24, 25-(OH)2D2 and other vitamin D metabolites in serum.
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To 100 µL of serum, add an internal standard solution containing deuterated analogs (e.g., d6-24,25-(OH)2D3).
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
Perform liquid-liquid extraction on the supernatant using a non-polar solvent like hexane.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
2. Chromatographic Separation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water (with a modifier like formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
3. Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI may offer better sensitivity and reduced matrix effects for certain vitamin D metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each analyte and internal standard.
Quality Control and Calibration
-
Calibration: Prepare a set of calibrators using a surrogate matrix (e.g., stripped serum) spiked with known concentrations of certified reference standards.
-
Quality Control Samples: Analyze at least two levels of quality control materials (low and high concentrations) with each batch of samples to monitor the performance of the assay.
-
External Quality Assessment: Regularly participate in programs like DEQAS to ensure the accuracy of the measurements.
Quantitative Data Summary
| Validation Parameter | Typical Performance of LC-MS/MS Methods |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 nmol/L |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of the nominal value |
| Recovery | 75 - 95% |
Visualizations
Caption: Workflow for 24, 25-Dihydroxyvitamin D2 analysis.
Caption: Troubleshooting decision tree for 24, 25-(OH)2D2 analysis.
References
strategies to improve the reproducibility of 24, 25-Dihydroxy VD2 experiments
This guide provides troubleshooting strategies and answers to frequently asked questions to improve the reproducibility of experiments involving 24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂).
Frequently Asked Questions (FAQs)
Section 1: Analyte & Sample Handling
Q1: How stable is 24,25(OH)₂D₂ in serum/plasma samples? What are the optimal storage conditions? A1: Vitamin D metabolites, including 24,25(OH)₂D, are generally stable under common laboratory conditions. For long-term storage, samples should be kept at -80°C.[1] Studies have shown that 25-hydroxyvitamin D (25(OH)D) is stable for months at -80°C and can undergo multiple freeze-thaw cycles without significant degradation.[1][2] While less extensively studied, the principles apply to other dihydroxylated metabolites. For short-term storage, 2-8°C for up to 24 hours or room temperature for a few hours is acceptable.[3]
Q2: Can I use either serum or plasma for my experiments? A2: Yes, both serum and plasma (EDTA or heparin) are generally acceptable for the analysis of vitamin D metabolites.[1] However, it is crucial to maintain consistency in the sample type used throughout a single study to avoid pre-analytical variability. Some automated immunoassays may have specific matrix requirements, so it is always best to validate the chosen sample type with the specific analytical method.
Section 2: Analytical Methods & Quantification
Q3: My 24,25(OH)₂D₂ measurements are inconsistent between runs. What is the most common cause? A3: High variability in quantification is a significant challenge in vitamin D research. The most common analytical method, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), is considered the gold standard but requires careful optimization. Key sources of variability include:
-
Matrix Effects: Co-extracted substances from the sample, such as phospholipids, can interfere with analyte ionization, causing signal suppression or enhancement.
-
Cross-Reactivity/Interference: Structurally similar metabolites, isomers (like 3-epi-25(OH)D), and isobars can co-elute or have similar mass-to-charge ratios, leading to inaccurate quantification if not properly resolved chromatographically.
-
Inconsistent Sample Preparation: Inefficient protein precipitation or analyte extraction can lead to low recovery and high variability.
-
Calibration and Standardization: Lack of standardized reference materials for 24,25(OH)₂D can make it difficult to compare results between laboratories.
Q4: What is the recommended method for quantifying 24,25(OH)₂D₂? A4: LC-MS/MS is the preferred method for its high sensitivity and specificity, which allows for the simultaneous measurement of multiple vitamin D metabolites. High-performance liquid chromatography (HPLC) with UV detection can also be used and is considered a gold-standard method, but it is less suitable for high-throughput routine analysis. Immunoassays are common but can suffer from significant cross-reactivity with other metabolites, leading to inaccuracies.
Q5: Should I be concerned about the C3-epimer of 24,25(OH)₂D? A5: Yes. The C3-epimer of 24,25(OH)₂D exists and is isobaric to the primary molecule, meaning it has the same mass and is indistinguishable by the mass spectrometer alone. Accurate quantification requires chromatographic separation to resolve these epimers. Failure to separate them can lead to an overestimation of 24,25(OH)₂D levels.
Section 3: Cell Culture Experiments
Q6: I'm seeing high variability in the response of my cultured cells to 24,25(OH)₂D₂ treatment. Why? A6: In vitro experiments are prone to significant variability. For vitamin D metabolites, routine variations in cell culture conditions can dramatically alter cellular uptake and, therefore, the observed biological response. Key factors include:
-
Medium Volume and Changes: Increasing the volume of culture medium or performing daily medium changes increases the total amount of the metabolite available to the cells.
-
Serum Concentration: The concentration of serum (e.g., FBS) in the medium affects the amount of Vitamin D Binding Protein (VDBP) and albumin, which influences the bioavailability of the metabolite.
-
Cell Density and Passage Number: Variations in cell density at the time of treatment and high passage numbers can alter cellular metabolism and responsiveness.
-
Metabolite Concentration: The concentration of the metabolite itself can have different effects; for instance, high concentrations of vitamin D3 have been shown to induce cell death in some neuronal cultures, whereas lower concentrations were neuroprotective.
Q7: How can I improve the reproducibility of my cell-based assays? A7: To improve consistency, strictly standardize your cell culture protocol. This includes standardizing the cell seeding density, medium volume, serum percentage, frequency of medium changes, and the passage number of the cells used for experiments. It is also critical to perform dose-response curves to identify the optimal concentration range for your specific cell type and endpoint.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Inefficient protein precipitation. 2. Suboptimal solid-phase or liquid-liquid extraction procedure. 3. Analyte degradation due to improper storage or light exposure. | 1. Ensure complete protein precipitation using agents like zinc sulfate followed by an organic solvent (e.g., methanol). 2. Optimize extraction solvents and volumes. Validate the recovery using a spiked matrix. 3. Store samples at -80°C, protect from light, and minimize freeze-thaw cycles. |
| Poor Chromatographic Peak Shape | 1. Column degradation. 2. Incompatible reconstitution solvent. 3. Matrix interference. | 1. Use a guard column and ensure the mobile phase is properly filtered. Replace the analytical column if necessary. 2. Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase. 3. Incorporate a phospholipid removal step (e.g., HybridSPE) after protein precipitation to clean the sample. |
| High Coefficient of Variation (CV%) Between Replicates | 1. Inconsistent sample preparation (pipetting errors). 2. Matrix effects varying between samples. 3. Instability of the LC-MS/MS system. | 1. Use calibrated pipettes and consider using an automated liquid handler for high throughput. 2. Use a stable isotope-labeled internal standard for each analyte to correct for matrix effects and variations in recovery. 3. Equilibrate the system thoroughly before analysis and run quality control (QC) samples throughout the batch to monitor performance. |
| Inability to Replicate Data from Another Lab | 1. Differences in analytical methodology (e.g., immunoassay vs. LC-MS/MS). 2. Lack of method standardization (different calibrators, QC materials). 3. Variations in cell culture conditions or cell line authenticity. | 1. Ensure methods are comparable. LC-MS/MS is the reference method for accurate quantification. 2. Participate in external quality assessment schemes (e.g., DEQAS) to ensure accuracy. Use certified reference materials where available. 3. Share detailed, step-by-step protocols. Perform cell line authentication. |
Quantitative Data Summary
Table 1: Example of Analytical Imprecision for a UPLC-MS/MS Method.
| Analyte | Mean Concentration (ng/mL) | Within-Run CV (%) | Between-Run CV (%) |
| 25(OH)D₃ | 30.2 | 3 | 4 |
| 25(OH)D₂ | 25.8 | 4 | 7 |
| 24,25(OH)₂D₃ | 2.9 | 4 | 6 |
| Data synthesized from a representative UPLC-MS/MS method validation report. |
Table 2: Reference Intervals for Vitamin D Metabolite Ratios.
| Parameter | Population | Reference Interval |
| 25(OH)D : 24,25(OH)₂D Ratio | Healthy Subjects | 7 - 23 |
| This ratio can be used to assess vitamin D catabolic status and identify potential mutations in the CYP24A1 gene. |
Experimental Protocols
Protocol: Quantification of 24,25(OH)₂D₂ by UPLC-MS/MS
This protocol is a generalized example based on established methods.
-
Sample Preparation & Protein Precipitation:
-
To 100 µL of serum, calibrator, or QC sample in a microcentrifuge tube, add 10 µL of an internal standard solution (containing deuterated 24,25(OH)₂D₂).
-
Add 200 µL of water and vortex.
-
Add 150 µL of 0.2 M zinc sulfate and vortex.
-
Add 450 µL of methanol and vortex thoroughly to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a clean glass tube.
-
Add 750 µL of hexane (or an optimized hexane/dichloromethane mixture).
-
Vortex for 1 minute, then centrifuge at low speed to separate phases.
-
Transfer the upper organic phase to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at ~40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., 70% methanol in water).
-
Vortex to ensure the analyte is fully dissolved. Transfer to an autosampler vial.
-
-
UPLC-MS/MS Analysis:
-
Column: Use a C18 reversed-phase column suitable for metabolite analysis (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using methanol and water with a modifier like ammonium formate is common.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 24,25(OH)₂D₂ and its internal standard.
-
Visualizations
Caption: Experimental workflow for 24,25(OH)₂D₂ quantification.
Caption: Metabolic pathway of Vitamin D₂ focusing on 24,25(OH)₂D₂.
References
Validation & Comparative
A Comparative Guide to Vitamin D Status Biomarkers: Evaluating 24,25-Dihydroxyvitamin D2
An Objective Analysis for Researchers and Drug Development Professionals
The accurate assessment of vitamin D status is crucial in a multitude of research and clinical settings. While 25-hydroxyvitamin D (25(OH)D) is the current gold standard, emerging evidence suggests that other metabolites, such as 24,25-dihydroxyvitamin D (24,25(OH)₂D), may offer a more nuanced and functionally relevant picture of vitamin D metabolism. This guide provides a comprehensive comparison of 24,25-dihydroxyvitamin D₂ and other key vitamin D metabolites as biomarkers of vitamin D status, supported by experimental data and detailed methodologies.
Introduction to Vitamin D Metabolism
Vitamin D, obtained from sun exposure and dietary sources, is a prohormone that undergoes two primary hydroxylation steps to become biologically active.[1][2] First, in the liver, vitamin D is converted to 25-hydroxyvitamin D (25(OH)D).[1][2] This is the major circulating form of vitamin D and is the most commonly used biomarker for vitamin D status.[3] Subsequently, in the kidneys and other tissues, 25(OH)D is converted to the active hormone, 1,25-dihydroxyvitamin D (1,25(OH)₂D), which plays a critical role in calcium homeostasis and other physiological processes.
The catabolism, or breakdown, of vitamin D metabolites is also a crucial aspect of its regulation. The enzyme 24-hydroxylase (CYP24A1) converts both 25(OH)D and 1,25(OH)₂D into their respective 24-hydroxylated forms, including 24,25-dihydroxyvitamin D (24,25(OH)₂D). The level of 24,25(OH)₂D is thought to reflect the body's efforts to clear vitamin D, and thus may provide valuable information about vitamin D turnover and tissue-level activity.
Comparative Analysis of Vitamin D Biomarkers
The following table summarizes the key characteristics and clinical utility of 25(OH)D, 24,25(OH)₂D, and the Vitamin D Metabolite Ratio (VMR), defined as the ratio of 24,25(OH)₂D to 25(OH)D.
| Biomarker | Description | Advantages | Limitations |
| 25-hydroxyvitamin D (25(OH)D) | The major circulating form of vitamin D, considered the standard biomarker of vitamin D status. | Long half-life, stable concentrations, and reflects overall vitamin D exposure from diet and sun. | May not accurately reflect tissue-level vitamin D activity or clearance. Its correlation with some clinical outcomes can be weak. |
| 24,25-dihydroxyvitamin D (24,25(OH)₂D) | A catabolic product of 25(OH)D, reflecting the activity of the enzyme CYP24A1. | May serve as an indicator of vitamin D clearance and functional vitamin D status. Potentially more sensitive in certain conditions like Chronic Kidney Disease (CKD). | Present in lower concentrations than 25(OH)D, requiring sensitive analytical methods for measurement. |
| Vitamin D Metabolite Ratio (VMR) (24,25(OH)₂D / 25(OH)D) | The ratio of the catabolite to its precursor, proposed as a marker of 25(OH)D₃ clearance. | May provide a more functional assessment of vitamin D metabolism than either metabolite alone. Useful in diagnosing conditions related to CYP24A1 mutations. | Interpretation can be complex and may be influenced by factors like kidney function and race. |
Experimental Data: Performance in Chronic Kidney Disease
Chronic Kidney Disease (CKD) presents a unique challenge for assessing vitamin D status due to altered mineral metabolism. A study comparing various vitamin D biomarkers in CKD patients yielded the following key findings:
| Biomarker | Correlation with eGFR (estimated Glomerular Filtration Rate) | Correlation with iPTH (intact Parathyroid Hormone) | Key Observation |
| 25(OH)D | Poor correlation | Significant correlation | Levels did not significantly decrease until later stages of CKD. |
| 24,25(OH)₂D | Significant positive correlation | Strongest correlation among the biomarkers | Levels started to decrease in earlier stages of CKD compared to 25(OH)D. |
| VMR | Significant positive correlation | Significant correlation | Also showed an earlier decline in CKD progression. |
These findings suggest that in the context of CKD, 24,25(OH)₂D and the VMR may be more sensitive indicators of declining renal function and its impact on vitamin D metabolism than 25(OH)D alone.
Experimental Protocols
The accurate measurement of vitamin D metabolites is paramount for their validation as biomarkers. The following outlines a typical experimental workflow for the simultaneous quantification of multiple vitamin D metabolites.
-
Sample Collection: Serum or plasma samples are collected from subjects.
-
Internal Standard Addition: A deuterated internal standard for each analyte (e.g., d6-24,25-(OH)₂D₃) is added to the serum sample to enable accurate quantification.
-
Liquid-Liquid Extraction: The vitamin D metabolites are extracted from the serum matrix using an organic solvent mixture.
-
Derivatization: The extracted metabolites are derivatized to enhance their ionization efficiency for mass spectrometry analysis. A common derivatizing agent is 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD).
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and simultaneous measurement of multiple vitamin D metabolites.
-
Chromatographic Separation: The derivatized extract is injected into a liquid chromatography system to separate the different vitamin D metabolites based on their chemical properties.
-
Mass Spectrometric Detection: The separated metabolites are then introduced into a tandem mass spectrometer. The molecules are ionized, and specific precursor and product ion transitions are monitored for each metabolite, allowing for highly selective and sensitive quantification.
Conclusion
While 25(OH)D remains the cornerstone of vitamin D status assessment, there is a compelling case for the inclusion of 24,25(OH)₂D and the Vitamin D Metabolite Ratio in a more comprehensive evaluation, particularly in specific disease states like CKD. The measurement of these additional metabolites can provide a more dynamic and functional assessment of vitamin D metabolism, reflecting not just substrate availability but also its catabolism. As analytical techniques like LC-MS/MS become more accessible, the simultaneous measurement of a panel of vitamin D metabolites will likely become more commonplace, offering researchers and clinicians a more complete picture of an individual's vitamin D status.
References
A Comparative Analysis of 24,25-Dihydroxyvitamin D2 and 1,25-Dihydroxyvitamin D2: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of two key metabolites of vitamin D2: 24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂) and 1,25-Dihydroxyvitamin D2 (1,25(OH)₂D₂). Aimed at researchers, scientists, and drug development professionals, this document outlines their distinct biological activities, receptor binding affinities, and metabolic pathways, supported by experimental data. Detailed methodologies for key experiments are also provided to facilitate further research.
Introduction
Vitamin D2 (ergocalciferol) undergoes a series of hydroxylation steps in the body to form various metabolites, each with specific biological roles. The most biologically active form is 1,25(OH)₂D₂, which plays a crucial role in calcium and phosphate homeostasis.[1] In contrast, 24,25(OH)₂D₂ has historically been considered a product of the catabolic pathway for vitamin D2, though emerging evidence suggests it may possess unique biological functions.[2] This guide will delve into a detailed comparison of these two metabolites to elucidate their respective roles and potential therapeutic applications.
Quantitative Comparison of Biological Activities
The biological activities of 1,25(OH)₂D₂ and its 24-hydroxylated counterpart have been quantitatively assessed in various experimental models. The following tables summarize key comparative data. It is important to note that much of the direct comparative research has been conducted using the 24-epimer of 1,25(OH)₂D₂, which serves as a functional analog for 24,25(OH)₂D₂ in these studies.
| Parameter | 1,25(OH)₂D₂ | 24-epi-1,25(OH)₂D₂ | Reference(s) |
| VDR Binding Affinity (chick intestinal receptor) | High | Approximately 1/3 as active as 1,25(OH)₂D₃ | [1][3] |
| Intestinal Calcium Transport (in vivo, rat) | High | Approximately 1/2 as active as 1,25(OH)₂D₂ | [1] |
| Bone Mineralization (in vivo, rat) | High | Approximately 1/2 as active as 1,25(OH)₂D₂ | |
| Bone Calcium Mobilization (in vivo, rat) | Active | Inactive in long-term studies, short-lived activity in short-term studies | |
| Bone Resorption (in vitro, fetal rat bone culture) | High | Approximately 1/5 as active as 1,25(OH)₂D₂ |
Table 1: Comparative Biological Activities of 1,25(OH)₂D₂ and 24-epi-1,25(OH)₂D₂
Metabolic Pathways
Vitamin D2 is first hydroxylated in the liver to form 25-hydroxyvitamin D2 (25(OH)D₂). In the kidney, 25(OH)D₂ can be further hydroxylated at the 1α-position by the enzyme CYP27B1 to produce the highly active 1,25(OH)₂D₂, or at the 24-position by the enzyme CYP24A1 to form 24,25(OH)₂D₂. The synthesis of 1,25(OH)₂D₂ is tightly regulated by parathyroid hormone (PTH), serum calcium, and phosphate levels. Conversely, CYP24A1 is induced by 1,25(OH)₂D₃, suggesting a feedback mechanism to control the levels of the active hormone by diverting the substrate towards the 24-hydroxylation pathway.
Metabolic pathway of Vitamin D2.
Signaling Pathways
1,25-Dihydroxyvitamin D2: Genomic Pathway
The primary mechanism of action for 1,25(OH)₂D₂ is through the nuclear Vitamin D Receptor (VDR). Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway is responsible for the majority of the well-characterized effects of vitamin D on calcium homeostasis and bone metabolism.
Genomic signaling pathway of 1,25(OH)₂D₂.
24,25-Dihydroxyvitamin D2: Potential Non-Genomic Pathways
While 24,25(OH)₂D₂ has a lower affinity for the VDR, studies on its D3 counterpart, 24,25(OH)₂D₃, suggest the existence of non-genomic signaling pathways. These rapid, membrane-initiated responses do not involve gene transcription and are thought to be mediated by a putative membrane receptor. This pathway can lead to the activation of second messenger systems, such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), influencing cellular processes like proliferation and differentiation. It is important to note that while this provides a potential mechanism for 24,25(OH)₂D₂, further research is needed to confirm a distinct signaling pathway for this specific D2 metabolite.
Putative non-genomic signaling of 24,25(OH)₂D₂.
Experimental Protocols
Competitive Vitamin D Receptor Binding Assay
This assay determines the relative affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radiolabeled ligand: [³H]-1α,25(OH)₂D₃.
-
Test compounds: 1,25(OH)₂D₂ and 24,25(OH)₂D₂ at serial dilutions.
-
Unlabeled 1α,25(OH)₂D₃ for determining non-specific binding.
-
Assay Buffer (e.g., TEKGD buffer: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).
-
Separation method: Hydroxylapatite slurry or glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compounds and unlabeled 1α,25(OH)₂D₃.
-
In appropriate tubes, add assay buffer, radiolabeled ligand, and either the test compound, unlabeled ligand (for non-specific binding), or buffer (for total binding).
-
Add the VDR preparation to initiate the binding reaction.
-
Incubate to reach equilibrium (e.g., 2-4 hours at 4°C).
-
Separate the bound from free radioligand using the chosen separation method (e.g., centrifugation with hydroxylapatite or filtration).
-
Quantify the radioactivity of the bound fraction using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
Workflow for a competitive VDR binding assay.
In Vitro Bone Resorption Assay (Fetal Rat Long Bone Culture)
This assay measures the ability of a compound to stimulate bone resorption by measuring the release of calcium from pre-labeled fetal rat long bones.
Materials:
-
Timed-pregnant Sprague-Dawley rats (e.g., day 19 of gestation).
-
Culture medium (e.g., BGJb medium) supplemented with bovine serum albumin.
-
Test compounds: 1,25(OH)₂D₂ and 24,25(OH)₂D₂.
-
Calcium-45 (⁴⁵Ca) for radiolabeling.
-
Scintillation counter.
Procedure:
-
Inject pregnant rats with ⁴⁵Ca to label the fetal skeletons.
-
At the appropriate gestational day, sacrifice the dam and aseptically dissect the fetal radii and ulnae.
-
Culture the bones individually in multi-well plates with culture medium for a pre-incubation period (e.g., 24 hours).
-
Replace the medium with fresh medium containing either the vehicle control or the test compounds at various concentrations.
-
Culture for a defined period (e.g., 48-96 hours).
-
At the end of the culture period, measure the ⁴⁵Ca released into the medium and the ⁴⁵Ca remaining in the bone.
-
Calculate the percentage of ⁴⁵Ca released as an index of bone resorption.
Workflow for an in vitro bone resorption assay.
Conclusion
The comparative analysis of 24,25-Dihydroxyvitamin D2 and 1,25-Dihydroxyvitamin D2 reveals distinct profiles in terms of biological activity and receptor interaction. While 1,25(OH)₂D₂ is the more potent activator of the genomic vitamin D signaling pathway, driving key processes in calcium and bone metabolism, 24,25(OH)₂D₂ exhibits attenuated but specific biological effects. The potential for non-genomic signaling pathways for 24,25(OH)₂D₂ warrants further investigation to fully understand its physiological role. This guide provides a foundational understanding for researchers in the field and highlights the need for further studies to explore the therapeutic potential of these vitamin D2 metabolites.
References
A Comparative Analysis of 24,25-Dihydroxyvitamin D2 and 24,25-Dihydroxyvitamin D3: Unraveling Functional Nuances
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological roles of two key vitamin D metabolites. This document synthesizes available experimental data, highlights significant knowledge gaps, and provides detailed experimental methodologies to facilitate future research in the field.
While extensive research has illuminated the critical roles of vitamin D2 and D3 and their activated forms, such as 1,25-dihydroxyvitamin D, the biological functions of their 24-hydroxylated metabolites, 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) and 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃), remain less understood. This guide provides a comparative overview of their known biological functions, supported by experimental evidence. A significant disparity in the volume of research exists, with 24,25(OH)₂D₃ being more extensively studied than its D2 counterpart.
Core Biological Functions: A Tale of Two Metabolites
Current scientific literature suggests that both 24,25(OH)₂D₂ and 24,25(OH)₂D₃ are products of the catabolic pathway of vitamin D, initiated by the enzyme CYP24A1 (25-hydroxyvitamin D-24-hydroxylase)[1][2]. This enzyme acts on 25-hydroxyvitamin D (25(OH)D), the major circulating form of vitamin D, to produce 24,25(OH)₂D[1][2]. While initially considered inactive breakdown products, emerging evidence suggests specific biological roles for these metabolites, particularly for 24,25(OH)₂D₃.
Calcium Homeostasis
The role of 24,25-dihydroxyvitamin D in calcium regulation is complex and appears to differ from that of the highly active 1,25-dihydroxyvitamin D. Studies on 24,25(OH)₂D₃ indicate that it may play a modulatory role in calcium homeostasis. Small doses of 24,25(OH)₂D₃ have been shown to increase intestinal calcium absorption in humans without significantly raising plasma or urinary calcium concentrations, suggesting a potential role in skeletal metabolism[3]. However, direct comparative studies on the effects of 24,25(OH)₂D₂ on calcium homeostasis are currently lacking.
Bone Metabolism and Cartilage Development
The most well-documented functions of 24,25(OH)₂D₃ lie within the realm of bone and cartilage health. It appears to have distinct effects on the proliferation and differentiation of chondrocytes, the cells responsible for cartilage formation. Specifically, 24,25(OH)₂D₃ has been shown to be a key regulator of resting zone chondrocytes in the growth plate. In contrast, information regarding the specific effects of 24,25(OH)₂D₂ on bone and cartilage cells is sparse.
Quantitative Data Summary
The available quantitative data primarily focuses on the precursor molecules, vitamin D2 and D3, and their more active metabolites. Direct comparative quantitative data for 24,25(OH)₂D₂ and 24,25(OH)₂D₃ is exceptionally limited. The following table summarizes the known differences between the broader vitamin D2 and D3 metabolic pathways, which may indirectly influence the availability and function of their 24,25-dihydroxylated forms.
| Parameter | Vitamin D2 Metabolites | Vitamin D3 Metabolites | Key Findings & References |
| Binding Affinity to Vitamin D Binding Protein (VDBP) | Lower | Higher | 25(OH)D₂ has a lower binding affinity for VDBP compared to 25(OH)D₃, which may lead to a shorter serum half-life. |
| Potency in Raising Serum 25(OH)D Levels | Less potent | More potent | Vitamin D3 is generally considered more effective at raising and maintaining serum 25(OH)D levels than vitamin D2. |
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and potential experimental approaches for studying these metabolites, the following diagrams are provided.
References
- 1. Vitamin D Metabolism and Guidelines for Vitamin D Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Is 24,25-dihydroxycholecalciferol a calcium-regulating hormone in man? - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different analytical methods for 24, 25-Dihydroxy VD2
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 24, 25-Dihydroxyvitamin D2 (24, 25-(OH)₂D₂) and other vitamin D metabolites is crucial for clinical research and drug development. This guide provides a head-to-head comparison of the most common analytical methods employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Immunoassays. We will delve into their performance, supported by experimental data, and provide detailed methodologies.
Performance Comparison
The choice of an analytical method for 24, 25-(OH)₂D₂ depends on the specific requirements of the study, such as the need for high sensitivity and specificity, sample throughput, and cost considerations. Below is a summary of the quantitative performance of each method based on available data.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV | Immunoassay |
| Lower Limit of Quantification (LLOQ) | 0.1-0.2 ng/mL[1] | ~1.5 ppb (ng/mL)[2][3] | ~10 nmol/L (~4 ng/mL)[4] | 8.8 - 10.8 nmol/L (~3.5 - 4.3 ng/mL)[5] |
| Linearity (r²) | ≥ 0.997 | Good linear correlation | r²=0.99 | Not explicitly stated |
| Within-Run Precision (CV%) | 3-4% | Not explicitly stated | ≤ 9% | Not explicitly stated |
| Between-Run Precision (CV%) | 4-7% | Not explicitly stated | < 10% | Not explicitly stated |
| Accuracy/Bias | Mean discrepancies of -2% to -5% from reference methods | Not explicitly stated | Good agreement with LC-MS/MS (r=0.85) | Significant bias, especially with 25-OH-D2 |
| Specificity | High, can distinguish between isobars like 3-epi-25-OH-D3 | High, especially with MS/MS | Lower, potential for interference from other metabolites | Variable, significant cross-reactivity with other metabolites (e.g., 24,25(OH)₂D₃) |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for the quantification of vitamin D metabolites due to its high sensitivity and specificity.
Sample Preparation:
-
Protein Precipitation: To 100 µL of serum, add internal standards (e.g., deuterated 24, 25-(OH)₂D₃). Precipitate proteins by adding zinc sulfate and methanol, followed by vortexing and centrifugation.
-
Liquid-Liquid Extraction (LLE): The supernatant from the protein precipitation step is subjected to LLE to further purify the analytes.
-
Derivatization (Optional but common): To enhance ionization efficiency, the extracted sample is often derivatized. A common reagent is 4-(4'-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DAPTAD) or similar Cookson-type reagents like DMEQ-TAD. The derivatized extract is then dried and reconstituted in the mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A UPLC system, such as the Waters ACQUITY UPLC, is often used.
-
Column: A reversed-phase column, for instance, a BEH-Phenyl UPLC column (1.7 μm, 2.1 × 50 mm), provides good separation.
-
Mobile Phase: A gradient of methanol and water is typically employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer, such as the Waters Xevo TQ-S, is used in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
Caption: General workflow for LC-MS/MS analysis of 24, 25-Dihydroxyvitamin D2.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of vitamin D metabolites, though it often requires derivatization to improve the volatility and thermal stability of the analytes.
Sample Preparation:
-
Extraction: Similar to LC-MS/MS, the process typically begins with protein precipitation and liquid-liquid extraction.
-
Derivatization: This is a critical step in GC-MS analysis of vitamin D metabolites. Trimethylsilyl (TMS) derivatization is commonly used to make the compounds more volatile.
Chromatographic and Mass Spectrometric Conditions:
-
GC System: A standard gas chromatograph is used.
-
Column: A capillary column suitable for steroid analysis is employed.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Mass Spectrometer: A mass spectrometer is used for detection, often in selected ion monitoring (SIM) mode for quantification.
Caption: General workflow for GC-MS analysis of 24, 25-Dihydroxyvitamin D2.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible and less expensive technique compared to mass spectrometry-based methods. However, it generally offers lower sensitivity and specificity.
Sample Preparation:
-
Protein Precipitation: Proteins in the plasma or serum sample are precipitated.
-
Liquid-Liquid Extraction: The analytes are extracted from the matrix using a solvent like n-hexane.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector is used.
-
Column: A reversed-phase column, such as a Synergy hydro-RP column, is commonly employed.
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of methanol, acetonitrile, and water, is often used.
-
Detection: UV detection is typically performed at 265 nm.
Caption: General workflow for HPLC-UV analysis of 24, 25-Dihydroxyvitamin D2.
Immunoassays
Immunoassays are widely used in clinical laboratories for their high throughput and automation capabilities. However, they can suffer from a lack of specificity.
Methodology: Immunoassays utilize antibodies that bind to the target analyte. The binding event is then detected using various methods, such as chemiluminescence or enzyme-linked immunosorbent assay (ELISA). These assays often measure total 25-hydroxyvitamin D and may not distinguish between D₂ and D₃ forms or their metabolites.
Limitations: A significant drawback of immunoassays is their cross-reactivity with other vitamin D metabolites. For instance, some assays show considerable cross-reactivity with 24, 25-(OH)₂D₃, which can lead to inaccurate quantification of the target analyte. Furthermore, the presence of C3 epimers of vitamin D can also interfere with the assay.
Caption: Simplified principle of an immunoassay for vitamin D metabolite analysis.
Conclusion
For researchers requiring high accuracy, sensitivity, and the ability to differentiate between various vitamin D metabolites, LC-MS/MS is the superior method. GC-MS offers a viable alternative, particularly when expertise and instrumentation are available. HPLC-UV represents a more cost-effective option for routine analysis where high sensitivity is not a primary concern. Immunoassays , while suitable for high-throughput screening, should be used with caution due to their potential for cross-reactivity and lack of specificity, and the results should ideally be confirmed by a mass spectrometry-based method. The selection of the most appropriate analytical method will ultimately be guided by the specific research question, the required level of analytical detail, and the available resources.
References
- 1. waters.com [waters.com]
- 2. Using gas chromatography and mass spectrometry to determine 25-hydroxyvitamin D levels for clinical assessment of vitamin D deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Using gas chromatography and mass spectrometry to determine 25-hydroxy" by M.-Y. Yang, C.-Y. Huang et al. [jfda-online.com]
- 4. oatext.com [oatext.com]
- 5. Comparative study of two immunoassays used for the determination of serum vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Divergence in 24,25-Dihydroxyvitamin D2 Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic fate of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) across different species. Understanding these metabolic distinctions is crucial for the accurate interpretation of preclinical data and the successful development of vitamin D-based therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways involved.
Executive Summary
The metabolism of vitamin D compounds, including 24,25(OH)₂D₂, is primarily orchestrated by the cytochrome P450 enzyme CYP24A1. This enzyme exhibits significant species-specific differences in its substrate preference and catalytic activity, leading to divergent metabolic profiles between humans and common preclinical animal models such as rodents. While direct comparative kinetic data for 24,25(OH)₂D₂ metabolism across multiple species is limited in the current literature, inferences can be drawn from studies on related vitamin D₂ and D₃ metabolites.
A key differentiator in vitamin D metabolism is the preference for either the C-23 or C-24 hydroxylation pathway. In humans, CYP24A1 displays a mixed activity, with the C-24 pathway being moderately favored over the C-23 pathway for vitamin D₃ metabolites. In contrast, rat CYP24A1 overwhelmingly favors the C-24 pathway. This fundamental difference in enzymatic activity has significant implications for the types and quantities of metabolites produced from 24,25(OH)₂D₂ in different species.
Comparative Metabolism of Vitamin D₂ Metabolites
| Substrate | Enzyme | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) | Reference |
| 25(OH)D₂ | Human CYP24A1 | 1.8 ± 0.3 | 14.3 ± 0.8 | 7.9 | [1] |
| 1,25(OH)₂D₂ | Human CYP24A1 | 0.9 ± 0.2 | 11.2 ± 0.6 | 12.4 | [1] |
| 25(OH)D₃ | Human CYP24A1 | 2.1 ± 0.4 | 19.1 ± 1.4 | 9.1 | [1] |
| 1,25(OH)₂D₃ | Human CYP24A1 | 0.4 ± 0.1 | 8.9 ± 0.3 | 22.3 | [1] |
Table 1: Kinetic Parameters of Human CYP24A1 for Vitamin D₂ and D₃ Metabolites. This table summarizes the Michaelis-Menten constant (Km), catalytic rate (kcat), and catalytic efficiency (kcat/Km) of recombinant human CYP24A1 for various vitamin D₂ and D₃ substrates.
Species-Specific Metabolic Pathways
The initial step in the further metabolism of 24,25(OH)₂D₂ is hydroxylation, primarily mediated by CYP24A1. The position of this hydroxylation is a key point of species divergence.
Figure 1: Species differences in the initial metabolism of 24,25(OH)₂D₂.
In rats, the metabolism of 25(OH)D₂ has been shown to produce novel trihydroxy metabolites, namely 24,25,28-trihydroxyvitamin D₂ and 24,25,26-trihydroxyvitamin D₂[2]. It is highly probable that 24,25(OH)₂D₂ follows a similar pathway in this species.
Experimental Protocols
In Vitro Metabolism of 24,25-Dihydroxyvitamin D₂ with Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability and identifying metabolites of 24,25(OH)₂D₂ using liver microsomes from different species.
1. Materials:
-
Liver microsomes (human, rat, mouse, etc.)
-
24,25-Dihydroxyvitamin D₂
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP⁺)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (e.g., deuterated 24,25(OH)₂D₂)
-
HPLC or LC-MS/MS system
2. Incubation Procedure:
-
Prepare a stock solution of 24,25(OH)₂D₂ in a suitable organic solvent (e.g., ethanol).
-
In a microcentrifuge tube, combine liver microsomes (final protein concentration of 0.5-1.0 mg/mL), phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 24,25(OH)₂D₂ to a final concentration of 1-10 µM.
-
Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant for analysis.
3. Analytical Procedure (LC-MS/MS):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid.
-
Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent compound and its metabolites.
Figure 2: Workflow for in vitro metabolism assay.
Expression and Purification of Recombinant CYP24A1
Detailed protocols for the expression of recombinant CYP24A1 in E. coli and its subsequent purification are essential for conducting kinetic studies. These protocols generally involve the following steps:
-
Expression: Transformation of a suitable E. coli strain with a plasmid containing the CYP24A1 cDNA, followed by induction of protein expression.
-
Cell Lysis: Harvesting the bacterial cells and lysing them to release the recombinant protein.
-
Purification: A multi-step chromatography process, often involving affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by ion-exchange and/or size-exclusion chromatography to obtain a pure and active enzyme.
Conclusion
The metabolism of 24,25-dihydroxyvitamin D₂ exhibits significant cross-species differences, primarily driven by the varying substrate specificities of the CYP24A1 enzyme. While direct comparative kinetic data for 24,25(OH)₂D₂ remains an area for further research, the available evidence from related vitamin D metabolites strongly indicates that rodents, particularly rats, metabolize this compound via a different predominant pathway than humans. These differences underscore the importance of careful species selection in preclinical studies and highlight the need for human-specific metabolic data in the development of vitamin D-based pharmaceuticals. Researchers and drug developers should consider these metabolic distinctions to avoid misleading interpretations of efficacy and safety data generated in animal models.
References
Evaluating 24,25-Dihydroxyvitamin D2 in Fracture Healing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of fracture healing therapeutics is continually evolving, with a growing interest in the role of vitamin D metabolites beyond the well-established 1,25-dihydroxyvitamin D3. Among these, 24,25-dihydroxyvitamin D2 (24,25(OH)2D2) and its D3 analog have emerged as molecules of significant interest, demonstrating a distinct and crucial role in the intricate process of bone repair. This guide provides a comprehensive comparison of the efficacy of 24,25(OH)2D3 in preclinical fracture healing models, supported by experimental data and detailed methodologies.
Comparative Efficacy in Fracture Healing Models
Recent preclinical studies have elucidated the specific contribution of 24,25(OH)2D3 to fracture healing, particularly during the endochondral ossification phase. The primary model utilized in these investigations involves surgically induced fractures in mice, specifically comparing wild-type animals with those genetically modified to lack the enzyme Cyp24a1. Cyp24a1 is responsible for the synthesis of 24,25(OH)2D3, making these knockout mice an ideal model to study its physiological role.
In these models, the absence of 24,25(OH)2D3 leads to demonstrably impaired fracture healing, characterized by smaller and mechanically weaker calluses.[1][2] Crucially, administration of 24,25(OH)2D3 to these deficient mice rescues the healing defect, restoring callus volume and stiffness to levels comparable with wild-type mice.[1] In contrast, treatment with the hormonally active form of vitamin D, 1,25-dihydroxyvitamin D3, does not correct these defects, highlighting a unique and non-redundant function for 24,25(OH)2D3 in bone repair.[1]
Further studies have demonstrated that exogenous administration of 24,25(OH)2D3 or its downstream effector, lactosylceramide (LacCer), can enhance the biomechanical properties of healing bones even in wild-type animals, suggesting a therapeutic potential for improving fracture repair in individuals with normal vitamin D metabolism.[3]
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies evaluating the efficacy of 24,25(OH)2D3 and its comparators in fracture healing models.
| Treatment Group | Animal Model | Key Outcome Measures | Results | Reference |
| 24,25(OH)2D3 | Cyp24a1-null mice | Callus Volume, Callus Stiffness, Mineralized Cartilage Area | Restored callus volume, stiffness, and mineralized cartilage area to wild-type levels. | |
| 1,25(OH)2D3 | Cyp24a1-null mice | Callus Volume, Callus Stiffness | Did not rescue the impaired callus formation. | |
| Lactosylceramide (LacCer) | Cyp24a1-null mice | Callus Volume, Callus Stiffness, Mineralized Cartilage Area | Restored callus volume, stiffness, and mineralized cartilage area. | |
| 24,25(OH)2D3 | Wild-type C57BL/6 mice | Callus Stiffness, Elastic Modulus | Significantly increased stiffness and elastic modulus of the healing callus. | |
| Lactosylceramide (LacCer) | Wild-type C57BL/6 mice | Callus Stiffness, Elastic Modulus | Significantly increased stiffness and elastic modulus of the healing callus. | |
| Vehicle Control | Cyp24a1-null and Wild-type mice | Callus Volume, Callus Stiffness | Served as the baseline for impaired (Cyp24a1-null) or normal (wild-type) healing. |
Experimental Protocols
The following section details the methodologies employed in the key experiments cited in this guide. These protocols are foundational to understanding the evidence supporting the role of 24,25(OH)2D3 in fracture healing.
Murine Fracture Model: Tibial Osteotomy
A widely used and reproducible method for studying fracture healing is the creation of a mid-diaphyseal fracture in the tibia of mice.
Procedure:
-
Anesthesia and Analgesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane). Pre- and post-operative analgesics are administered to minimize pain.
-
Surgical Preparation: The surgical limb is shaved and disinfected with povidone-iodine and 70% ethanol.
-
Incision and Exposure: A small incision is made over the anteromedial aspect of the tibia. The periosteum is carefully incised and elevated to expose the bone.
-
Osteotomy: A transverse osteotomy is created at the mid-diaphysis of the tibia using a low-speed dental drill or a fine saw.
-
Fracture Fixation: The fracture is stabilized using an intramedullary pin or rod inserted through the tibial plateau.
-
Wound Closure: The periosteum, muscle layers, and skin are closed in layers using absorbable and non-absorbable sutures.
-
Post-operative Care: Animals are monitored closely for recovery and provided with appropriate post-operative care, including analgesics and antibiotics.
Assessment of Fracture Healing
The efficacy of therapeutic interventions is assessed at specific time points post-surgery using a combination of imaging, biomechanical testing, and histological analysis.
-
Radiographic Analysis: X-rays are taken at regular intervals to monitor callus formation and fracture bridging.
-
Micro-computed Tomography (µCT): Provides high-resolution, three-dimensional images of the fracture callus, allowing for quantitative analysis of callus volume, bone mineral density, and other structural parameters.
-
Biomechanical Testing: At the study endpoint, the fractured bones are harvested and subjected to mechanical testing (e.g., three-point bending) to determine their structural properties, including stiffness and ultimate strength.
-
Histological Analysis: Callus tissue is sectioned and stained (e.g., with Safranin O/Fast Green or Hematoxylin and Eosin) to visualize the different tissue types within the callus (cartilage, woven bone, etc.) and to assess the progression of endochondral ossification.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of 24,25(OH)2D3 in fracture healing and a typical experimental workflow for evaluating its efficacy.
Caption: Signaling cascade of 24,25(OH)2D3 in promoting fracture healing.
Caption: Typical experimental workflow for evaluating fracture healing agents.
References
- 1. Optimal bone fracture repair requires 24R,25-dihydroxyvitamin D3 and its effector molecule FAM57B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Preclinical safety and efficacy of 24R,25-dihydroxyvitamin D3 or lactosylceramide treatment to enhance fracture repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-inflammatory Potential of 24,25-Dihydroxyvitamin D2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The role of vitamin D in modulating inflammatory responses is a burgeoning area of research with significant therapeutic implications. While the active form of vitamin D3, 1,25-dihydroxyvitamin D3 (calcitriol), is a well-established anti-inflammatory agent, the bioactivity of other vitamin D metabolites, such as 24,25-dihydroxyvitamin D2, remains less understood. This guide provides a comparative analysis of the anti-inflammatory properties of various vitamin D metabolites, with a special focus on the current state of knowledge regarding 24,25-dihydroxyvitamin D2.
Comparative Analysis of Vitamin D Metabolites on Inflammatory Markers
The anti-inflammatory effects of vitamin D are primarily mediated through the vitamin D receptor (VDR), a nuclear receptor that regulates the transcription of numerous genes involved in the immune response. The most potent natural ligand for the VDR is 1,25-dihydroxyvitamin D3.
Key Findings from In Vitro and In Vivo Studies:
-
1,25-Dihydroxyvitamin D3 (Calcitriol): Extensive research has demonstrated the potent anti-inflammatory properties of calcitriol. It has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), IL-12, and IL-17.[1][2] Conversely, it upregulates the expression of anti-inflammatory cytokines like IL-10.[1][2] The underlying mechanisms involve the inhibition of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).
-
1α,24(S)-Dihydroxyvitamin D2: An analog of the compound of interest, 1α,24(S)-dihydroxyvitamin D2, has shown promising anti-inflammatory activity. In a study using murine macrophage cells, this analog was found to significantly reduce the secretion of TNF-α by inhibiting the activity of the transcription factor NF-κB.[3]
-
24,25-Dihydroxyvitamin D3: Interestingly, the effects of 24,25-dihydroxyvitamin D3 are not as clear-cut and may be cell-type specific. One study on human liver cancer (HepG2) cells suggested that this metabolite could have pro-inflammatory effects, as it was observed to increase the expression of pro-inflammatory cytokines IL-1β, IL-6, and IL-8. This highlights the complexity of vitamin D metabolism and the need for further investigation into the specific actions of each metabolite.
-
24,25-Dihydroxyvitamin D2: Currently, there is a significant lack of direct scientific evidence specifically validating the anti-inflammatory properties of 24,25-dihydroxyvitamin D2. While its existence as a catabolite of vitamin D2 is known, its biological functions, particularly in the context of inflammation, remain largely unexplored.
Data Summary: Comparative Effects of Vitamin D Metabolites on Cytokine Production
| Vitamin D Metabolite | Effect on Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, IL-12, IL-17) | Effect on Anti-inflammatory Cytokines (IL-10) | Key Signaling Pathways |
| 1,25-Dihydroxyvitamin D3 | ↓ (Decrease) | ↑ (Increase) | NF-κB, MAPK |
| 1α,24(S)-Dihydroxyvitamin D2 | ↓ (TNF-α) | Not Reported | NF-κB |
| 24,25-Dihydroxyvitamin D3 | ↑ (IL-1β, IL-6, IL-8 in HepG2 cells) | Not Reported | Not Fully Elucidated |
| 24,25-Dihydroxyvitamin D2 | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
In Vitro Assessment of Anti-inflammatory Activity:
-
Cell Culture: Culture appropriate immune cells (e.g., peripheral blood mononuclear cells - PBMCs, macrophages, or dendritic cells) or cell lines (e.g., THP-1 monocytes) in standard cell culture conditions.
-
Induction of Inflammation: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Treat the stimulated cells with varying concentrations of 24,25-dihydroxyvitamin D2 and appropriate controls (e.g., vehicle, 1,25-dihydroxyvitamin D3 as a positive control).
-
Measurement of Inflammatory Markers:
-
Cytokine Analysis: After a suitable incubation period, collect the cell culture supernatant and measure the levels of pro- and anti-inflammatory cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays.
-
Gene Expression Analysis: Isolate RNA from the cells and perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the mRNA expression levels of inflammatory genes.
-
Signaling Pathway Analysis: Prepare cell lysates and perform Western blotting to analyze the activation (e.g., phosphorylation) of key proteins in the NF-κB and MAPK signaling pathways.
-
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: General signaling pathway of Vitamin D's anti-inflammatory action.
Caption: A typical workflow for evaluating a compound's anti-inflammatory effects.
Conclusion
Therefore, dedicated research, following robust experimental protocols as outlined in this guide, is imperative to elucidate the true anti-inflammatory potential of 24,25-dihydroxyvitamin D2. Such studies will be crucial in expanding our understanding of vitamin D metabolism and could pave the way for the development of novel therapeutic strategies for a range of inflammatory diseases.
References
Vitamin D2 vs. D3 Supplementation: A Comparative Analysis of 24,25-Dihydroxyvitamin D Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol) supplementation, with a specific focus on their effects on the levels of the catabolite 24,25-dihydroxyvitamin D (24,25(OH)2D). Understanding the differential metabolism of these two forms of vitamin D is crucial for optimizing supplementation strategies and for the development of new therapeutic agents.
Executive Summary
Current research indicates that vitamin D3 is more effective than vitamin D2 in raising and maintaining serum concentrations of 25-hydroxyvitamin D (25(OH)D), the primary indicator of vitamin D status. Furthermore, emerging evidence suggests that high-dose vitamin D2 supplementation may increase the catabolism of vitamin D3, as indicated by changes in 24,25-dihydroxyvitamin D3 (24,25(OH)2D3) levels. This guide synthesizes the available data to provide a clear comparison for research and development purposes.
Data Presentation
Table 1: Comparative Effects of Vitamin D2 and D3 Supplementation on Vitamin D Metabolites
| Parameter | Vitamin D2 Supplementation | Vitamin D3 Supplementation | Key Findings |
| Serum 25(OH)D2 | Significant Increase | No significant change | Vitamin D2 is effectively converted to 25(OH)D2. |
| Serum 25(OH)D3 | Potential Decrease | Significant Increase | High-dose vitamin D2 may enhance the clearance of 25(OH)D3.[1] |
| Total Serum 25(OH)D | Increase | Greater Increase | Vitamin D3 is more potent in raising total 25(OH)D levels.[2][3] |
| Serum 24,25(OH)2D2 | Data not available in direct comparative studies | Data not available in direct comparative studies | Further research is needed to compare the effects on this metabolite. |
| Serum 24,25(OH)2D3 | Increase in 24,25(OH)2D3 to 25(OH)D3 ratio | Expected to increase with rising 25(OH)D3 levels | Vitamin D2 supplementation appears to induce the catabolism of 25(OH)D3. |
Experimental Protocols
Representative Experimental Design:
A randomized controlled trial comparing the effects of vitamin D2 and D3 supplementation on vitamin D metabolites.
-
Participants: Healthy adults with baseline serum 25(OH)D levels indicating insufficiency.
-
Intervention:
-
Group 1: Oral vitamin D2 (e.g., 50,000 IU weekly).
-
Group 2: Oral vitamin D3 (e.g., 50,000 IU weekly).
-
Group 3: Placebo.
-
-
Duration: 8-12 weeks.
-
Blood Sampling: At baseline and regular intervals throughout the study.
-
Biochemical Analysis: Serum concentrations of vitamin D2, vitamin D3, 25(OH)D2, 25(OH)D3, 24,25(OH)2D2, and 24,25(OH)2D3 are measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method allows for the specific and sensitive quantification of each metabolite.
Mandatory Visualization
Caption: Experimental workflow for a comparative study of vitamin D2 and D3 supplementation.
Caption: Metabolic pathways of Vitamin D2 and D3 to 24,25-dihydroxyvitamin D.
References
- 1. Comparison of vitamin D2 and vitamin D3 supplementation in raising serum 25-hydroxyvitamin D status: a systematic review and meta-analysis1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Effect of Daily Vitamin D2 and Vitamin D3 Supplementation on Serum 25-Hydroxyvitamin D Concentration (Total 25(OH)D, 25(OH)D2, and 25(OH)D3) and Importance of Body Mass Index: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of vitamin D2 and vitamin D3 supplementation in raising serum 25-hydroxyvitamin D status: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 24, 25-Dihydroxy VD2
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of 24, 25-Dihydroxy VD2, a hydroxylated metabolite of Vitamin D2. Adherence to these protocols is critical to prevent environmental contamination and minimize health risks.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Wear appropriate protective eyeglasses or chemical safety goggles.
-
Use chemical-resistant gloves to prevent skin exposure.
-
Wear a lab coat or other protective clothing.
-
Work in a well-ventilated area or under a chemical fume hood.[1]
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.
Quantitative Hazard and Disposal Information Summary
The following table summarizes key hazard information from the Safety Data Sheets of closely related Vitamin D analogs. This data should be used as a conservative guide for handling and disposing of this compound.
| Parameter | Vitamin D3 (Cholecalciferol) | (24S)-24,25-Dihydroxyvitamin D3 | Vitamin D2 (Ergocalciferol) |
| CAS Number | 67-97-0 | 55700-58-8 | 50-14-6 |
| Acute Oral Toxicity | Category 2 | Category 1, 2 | Fatal if swallowed |
| Primary Hazard | Causes damage to organs through prolonged or repeated exposure. | Fatal if swallowed. | May be fatal if swallowed. Poison. |
| Disposal Recommendation | Dispose of contents/container in accordance with local regulations. | Dispose of as hazardous waste. | Dispose of as hazardous waste. |
| Incompatible Materials | Strong oxidizing agents, Acid anhydrides. | Strong acids/alkalis, strong oxidizing/reducing agents. | Not specified. |
Step-by-Step Disposal Protocol
As a standard practice, all chemical waste, including this compound, should be considered hazardous unless explicitly determined otherwise by a qualified professional.
-
Segregation: Keep this compound waste separate from other waste streams to avoid unintended chemical reactions. Store solid and liquid waste in separate, clearly labeled containers.
-
Containerization:
-
Use a dedicated, leak-proof, and sealable container for this compound waste. The original container can be used if it is in good condition.
-
Ensure the container is compatible with the chemical. For solutions, glass or appropriate plastic carboys are suitable.
-
Do not fill the container to more than 90% capacity to allow for expansion and prevent spills.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Keep it away from incompatible materials as listed in the table above.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a chemical waste pickup.
-
Follow all institutional procedures for waste collection and documentation.
-
Do not dispose of this compound down the drain or in the regular trash. Flushing chemicals can contaminate water systems.
-
Experimental Protocols for Neutralization
Currently, there are no readily available, standardized experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. Therefore, it should be treated as a stable compound and disposed of via accredited hazardous waste management services.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistics for Handling 24, 25-Dihydroxy VD2
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for 24, 25-Dihydroxy VD2, a hydroxylated metabolite of Vitamin D2. Adherence to these guidelines is critical to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its analogs are potent compounds that require careful handling. While a specific Safety Data Sheet (SDS) for this compound was not found in the initial search, SDSs for structurally similar compounds like (24S)-24,25-Dihydroxyvitamin D3 and other vitamin D analogs indicate that these substances can be acutely toxic if swallowed, in contact with skin, or inhaled.[1][2][3] Therefore, a comprehensive approach to personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Body Area | Required PPE | Specifications and Rationale |
| Eyes | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles of the compound.[1] |
| Face | Face shield | Recommended when there is a significant risk of splashing. |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Impervious gloves should be worn to prevent skin contact. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body | Laboratory coat or impervious clothing | A lab coat should be worn to protect street clothing and skin from contamination. For larger quantities or procedures with a higher risk of splashing, impervious coveralls may be necessary. |
| Respiratory | Suitable respirator (e.g., N95 or higher) | Required when handling the compound as a powder or when generating aerosols or dusts. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental integrity. The following steps provide a procedural guide for its use in a laboratory setting.
Pre-Operational Checks
-
Consult the Safety Data Sheet (SDS): Always review the most current SDS for the specific compound being used.
-
Ensure Proper Ventilation: Verify that the chemical fume hood or other ventilated enclosure is functioning correctly.
-
Assemble all necessary PPE: Before handling the compound, ensure all required PPE is readily available and in good condition.
-
Prepare the work area: Designate a specific area for handling the compound. Ensure the area is clean and free of clutter. Have spill cleanup materials readily available.
-
Locate Emergency Equipment: Confirm the location and accessibility of the safety shower and eyewash station.
Handling of this compound
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.
-
Donning PPE: Put on all required PPE as outlined in Table 1.
-
Weighing and Aliquoting: If working with a solid form, conduct all weighing and aliquoting within a chemical fume hood to prevent inhalation of dust particles.
-
Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing. The compound is often supplied in ethanol or another solvent.
-
Experimental Procedures: Carry out all experimental work within the designated, well-ventilated area. Avoid direct contact with the substance.
Post-Handling Procedures
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. Gloves should be removed last and disposed of as chemical waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
-
Storage: Store this compound according to the manufacturer's instructions, which typically specify storage at -20°C or -80°C, protected from light, and under nitrogen.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered hazardous waste.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Disposal Protocol: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not pour waste down the drain. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Protocol Example: Sample Preparation for LC-MS/MS Analysis
In many research applications, this compound is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized sample preparation workflow that may be employed.
-
Sample Collection: Biological samples such as serum or cell culture media are collected.
-
Protein Precipitation: A solvent like acetonitrile is added to the sample to precipitate proteins.
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant containing the vitamin D metabolites is carefully transferred to a clean tube.
-
Liquid-Liquid Extraction: An organic solvent (e.g., hexane) is used to extract the metabolites from the aqueous phase.
-
Evaporation: The organic solvent is evaporated under a stream of nitrogen.
-
Reconstitution: The dried residue is redissolved in a small volume of a solvent compatible with the LC-MS/MS system.
-
Analysis: The reconstituted sample is then injected into the LC-MS/MS for quantification.
Workflow Visualization
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: Logical flow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
